(R)-6,6/'-DIMETHYL-1,1/'-BI-2-NAPHTHOL
Description
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Properties
CAS No. |
172877-00-8 |
|---|---|
Molecular Formula |
C22H18O2 |
Molecular Weight |
314.38 |
Origin of Product |
United States |
Foundational & Exploratory
(R)-6,6'-dimethyl-1,1'-bi-2-naphthol chemical structure and properties
Structure, Properties, and Applications in Asymmetric Catalysis
Executive Summary
(R)-6,6'-dimethyl-1,1'-bi-2-naphthol (CAS: 172170-94-4) is a specialized atropisomeric chiral ligand derived from the privileged BINOL (1,1'-bi-2-naphthol) scaffold. While 3,3'-substituted BINOLs are frequently cited for their steric impact on the catalytic pocket, the 6,6'-disubstituted variants offer a unique electronic and geometric profile. By extending the naphthyl system along the longitudinal axis, the 6,6'-methyl groups modulate solubility, π-stacking interactions, and the electronic density of the hydroxyl binding sites without imposing the severe steric crowding associated with 3,3'-substitution.
This guide details the physicochemical properties, synthesis via oxidative coupling, and specific utility of this ligand in asymmetric oxidations and supramolecular assembly.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
The core structural feature of (R)-6,6'-dimethyl-BINOL is its axial chirality , arising from restricted rotation around the C1-C1' bond. The methyl substituents at the 6 and 6' positions are distal to the hydroxyl binding site, yet they influence the molecule's lipophilicity and crystal packing.
Structural Analysis
Unlike 3,3'-substituents which directly shape the "chiral pocket," 6,6'-substituents act as "electronic tuners" and "solubility handles." The dihedral angle of the binaphthyl backbone typically remains near 90° (similar to unsubstituted BINOL), but the extended conjugation and bulk affect the molecule's interaction with aromatic substrates in charge-transfer complexes.
Key Properties Table
| Property | Data | Notes |
| IUPAC Name | (R)-6,6'-dimethyl-[1,1'-binaphthalene]-2,2'-diol | |
| CAS Number | 172170-94-4 | Specific to the (R)-enantiomer.[1][2] |
| Molecular Formula | C₂₂H₁₈O₂ | |
| Molecular Weight | 314.38 g/mol | |
| Chirality | Axial (Atropisomer) | Stable to racemization < 100°C. |
| Melting Point | 200–220 °C (Typical range) | Unsubstituted BINOL melts at 208-210°C; 6,6'-derivatives show similar thermal stability. |
| Solubility | Soluble in THF, CH₂Cl₂, Toluene | Methyl groups enhance solubility in non-polar organic solvents compared to parent BINOL. |
| pKa | ~9.5 (Phenolic OH) | Electronic donation from methyl groups may slightly increase pKa vs. BINOL. |
Synthesis & Production
The most robust route to (R)-6,6'-dimethyl-1,1'-bi-2-naphthol is the oxidative coupling of 6-methyl-2-naphthol. This process mimics the biological synthesis of lignans and can be performed using transition metal catalysts (Cu, V, Fe) to enforce enantioselectivity.
Mechanism of Oxidative Coupling
The reaction proceeds via a radical-cation mechanism. A single-electron transfer (SET) from the naphthol oxygen to the metal center generates a radical species. Two such radicals couple at the C1 position, followed by tautomerization to restore aromaticity.
Figure 1: Radical-cation mechanism for the oxidative coupling of 2-naphthols.
Experimental Protocol (Enantioselective)
Note: This protocol adapts the standard Takizawa/Sasai vanadium-catalyzed method for high enantioselectivity.
Reagents:
-
Substrate: 6-Methyl-2-naphthol (1.0 eq)
-
Catalyst: V(IV) complex or CuCl₂/(-)-Sparteine (for Cu-mediated route)
-
Solvent: Chlorobenzene or CH₂Cl₂
-
Oxidant: O₂ (atmospheric) or Air
Step-by-Step Methodology:
-
Catalyst Preparation: In a flame-dried flask, dissolve the chiral ligand (e.g., a Schiff base derived from tert-leucine) and VOSO₄ in CH₂Cl₂. Stir for 1 hour to form the active chiral vanadium species.
-
Substrate Addition: Add 6-methyl-2-naphthol to the catalyst solution.
-
Oxidation: Stir the mixture vigorously under an atmosphere of O₂ at ambient temperature (20-25°C). The reaction typically requires 24–48 hours for full conversion.
-
Quench & Workup: Quench with dilute HCl. Extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify via column chromatography (Hexanes/EtOAc 8:1).
-
Resolution (Optional): If a racemic coupling was performed (using FeCl₃), resolve the enantiomers via inclusion crystallization with N-benzylcinchonidinium chloride.
Catalytic Applications
(R)-6,6'-dimethyl-BINOL is not merely a structural analog; it serves specific roles where the 3,3'-positions must remain open or where electronic tuning is required.
Asymmetric Oxidation of Sulfides
One of the primary applications of this ligand is in the titanium-catalyzed asymmetric oxidation of sulfides to sulfoxides. The 6,6'-methyl groups provide a subtle electronic push, enhancing the nucleophilicity of the bound peroxide species without blocking the substrate approach.
Protocol Insight:
-
Catalyst System: Ti(OiPr)₄ / (R)-6,6'-dimethyl-BINOL / Water (1:2:4 ratio).
-
Oxidant: tert-Butyl hydroperoxide (TBHP).
-
Performance: This system has demonstrated enhanced activity compared to unsubstituted BINOL for specific aryl-methyl sulfides, attributed to the increased electron density on the naphthyl rings stabilizing the high-valent Ti-peroxo intermediate.
Figure 2: Catalytic cycle for the asymmetric oxidation of sulfides using the Ti-BINOL system.
Charge-Transfer (CT) Complexes
Beyond catalysis, the 6,6'-dimethyl derivative is used in materials science to form chiral charge-transfer complexes.[3] The electron-donating methyl groups make the naphthyl rings better electron donors compared to unsubstituted BINOL.
-
Application: Enantioselective recognition of small molecules (e.g., alcohols) within the crystal lattice of the CT complex formed with electron acceptors like benzoquinones.
Handling & Safety Information
While specific toxicological data for the 6,6'-dimethyl derivative is limited, it should be handled with the same precautions as the parent BINOL.
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
GHS Signal Word: WARNING.[2]
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store at room temperature (15-25°C) in a dry, well-ventilated place. Keep container tightly closed to prevent oxidation over long periods.
References
-
ChemicalBook. (R)-6,6'-DIMETHYL-1,1'-BI-2-NAPHTHOL Properties and CAS Data. Retrieved from
-
Takizawa, S., et al. Enantioselective and Aerobic Oxidative Coupling of 2-Naphthols Derivatives Using Chiral Dinuclear Vanadium(V) Complex in Water. Tetrahedron: Asymmetry, 2015.[4]
-
Zhang, et al. Copper-catalyzed asymmetric oxidative coupling of 2-naphthols for the synthesis of 6,6′-disubstituted BINOLs. (Cited in MDPI Review: Advances in the Asymmetric Synthesis of BINOL Derivatives). Retrieved from
-
Sigma-Aldrich. Product Specification: (R)-(+)-1,1'-Bi-2-naphthol (Parent Compound Reference). Retrieved from
-
ChemSrc. CAS 172170-94-4 Entry: 6,6'-Dimethyl-[1,1'-binaphthalene]-2,2'-diol.[1] Retrieved from
Sources
The Steric Architect: Navigating Atropisomerism in 6,6'-Dimethyl-BINOL
Content Type: Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary
The 1,1'-bi-2-naphthol (BINOL) scaffold is a privileged structure in asymmetric catalysis, owing its efficacy to stable axial chirality (atropisomerism). While 3,3'-substitution is often the primary focus for steric blocking, 6,6'-dimethyl-BINOL represents a distinct and critical class of ligands. The methyl groups at the 6,6'-positions exert a remote electronic influence (inductive donation) and modify the dihedral angle of the biaryl axis without compromising the immediate steric environment of the hydroxyl binding site. This guide details the structural dynamics, validated synthesis, optical resolution, and catalytic utility of 6,6'-dimethyl-BINOL.
Structural Dynamics and Atropisomerism
The Nature of Axial Chirality
Unlike point chirality (sp³ carbon), the chirality of 6,6'-dimethyl-BINOL arises from restricted rotation around the C1–C1' single bond. The steric clash between the hydroxyl groups and the C8/C8' protons creates a high energy barrier to rotation, locking the molecule into distinct Ra (rectus) or Sa (sinister) atropisomers.
The 6,6'-Methyl Effect
The introduction of methyl groups at the 6-positions serves two specific functions that distinguish this derivative from the parent BINOL:
-
Electronic Modulation: The methyl group is an electron-donating group (EDG). By positioning it para to the hydroxyl group, it increases the electron density on the oxygen atoms via induction. This makes the resulting metal-alkoxides (e.g., in Ti- or Al-catalysis) more Lewis basic and often more reactive.
-
Solubility and Aggregation: The lipophilic methyl groups disrupt the π-stacking interactions often seen in unsubstituted BINOL, improving solubility in non-polar solvents (toluene, hexanes) crucial for low-temperature asymmetric catalysis.
Racemization Energetics
The optical stability of BINOL derivatives is defined by the rotational energy barrier (
-
Parent BINOL:
kcal/mol (stable at high temperatures).[1][2] -
6,6'-Dimethyl-BINOL: The 6-position is remote from the biaryl axis. Consequently, the methyl groups do not significantly increase the steric barrier to rotation compared to 3,3'-substituents. However, they maintain the high stability of the parent scaffold, resisting racemization even at elevated reaction temperatures (>100 °C).
Mechanism of Racemization: The transition state for racemization involves the deformation of the naphthalene rings to allow the 2,2'-hydroxyls and 8,8'-hydrogens to pass each other. This proceeds through an anti-trans pathway.
Validated Experimental Protocols
Synthesis: Oxidative Coupling
The most robust method for constructing the C1–C1' bond is the copper-amine catalyzed oxidative coupling of 6-methyl-2-naphthol.
Reaction:
Protocol 1: Aerobic Oxidative Coupling
-
Reagents: 6-Methyl-2-naphthol (10 mmol), CuCl (0.5 mmol), TMEDA (0.5 mmol), Methanol (50 mL).
-
Procedure:
-
Charge a round-bottom flask with CuCl and TMEDA in methanol. Stir for 15 minutes to form the blue active complex.
-
Add 6-methyl-2-naphthol.
-
Stir vigorously under an open air atmosphere (or O₂ balloon for faster rates) at ambient temperature for 24 hours.
-
Critical Control Point: The product often precipitates. If not, concentrate the solvent.
-
Purification: Precipitate is collected by filtration and washed with cold methanol. Recrystallize from ethyl acetate/hexane if necessary.
-
Yield Expectation: >90%.
-
Optical Resolution: The Inclusion Complex Method
Separating the enantiomers of 6,6'-dimethyl-BINOL is best achieved using the Cai/Pu method involving N-benzylcinchonidinium chloride. This method relies on the formation of a crystalline inclusion complex with one enantiomer, while the other remains in solution.[3][4]
Protocol 2: Resolution Workflow
-
Resolving Agent: N-benzylcinchonidinium chloride (0.55 eq relative to racemic diol).
-
Solvent: Acetonitrile (MeCN).
-
Procedure:
-
Dissolve rac-6,6'-dimethyl-BINOL (10 g) and the resolving agent (0.55 eq) in refluxing MeCN.
-
Allow the solution to cool slowly to room temperature over 12 hours.
-
Filtration: The complex containing the (R)-enantiomer precipitates. Filter the solid.[4]
-
Recovery of (R): Suspend the solid in ethyl acetate and treat with 1N HCl. The ammonium salt stays in the water; the pure (R)-diol enters the organic layer.
-
Recovery of (S): Concentrate the filtrate from step 3. Treat with 1N HCl/Ethyl Acetate to recover the (S)-enriched material. Recrystallize from benzene or toluene to upgrade ee%.
-
Visualization of Workflows
Diagram 1: Synthesis and Resolution Logic
This diagram illustrates the critical path from monomer to enantiopure ligand.
Caption: Workflow for the oxidative coupling synthesis and subsequent optical resolution of 6,6'-dimethyl-BINOL.
Applications in Asymmetric Catalysis[1][2][3][5][6][7][8]
The 6,6'-dimethyl-BINOL scaffold is not merely a substitute for BINOL; it is a strategic choice for specific catalytic cycles.
Titanium-Catalyzed Alkylation
In the addition of dialkylzinc to aldehydes, the 6,6'-dimethyl-BINOL-Ti(IV) complex often exhibits higher catalytic turnover numbers (TON) than the parent BINOL complex.
-
Reasoning: The electron-donating methyl groups increase the Lewis basicity of the titanium-bound oxygens, stabilizing the active monomeric species against formation of inactive aggregates.
Aluminum-Lithium Bis(binaphthoxide) (ALB)
Shibasaki's heterobimetallic complexes (AlLibis(binaphthoxide)) utilize 6,6'-substituents to fine-tune the "bite angle" of the catalyst.
-
Application: Michael additions of malonates to enones. The 6,6'-dimethyl variant alters the geometry of the catalyst pocket, often reversing or enhancing enantioselectivity compared to unsubstituted BINOL depending on the substrate size.
Comparison of Physical Properties
| Property | Parent BINOL | 6,6'-Dimethyl-BINOL | Impact on Catalysis |
| Molecular Weight | 286.32 g/mol | 314.38 g/mol | Slight increase in bulk. |
| Melting Point | 208–210 °C | 224–226 °C | Higher crystallinity. |
| Electronic Nature | Neutral | Electron Rich (Inductive) | Increased Lewis basicity of metal center. |
| Solubility (Toluene) | Moderate | High | Better for low-temp reactions. |
References
-
Cai, D., et al. (1999). "Resolution of 1,1'-Bi-2-naphthol." Organic Syntheses, 76, 1.
-
Nakajima, M., et al. (1999).[5] "Enantioselective synthesis of binaphthol derivatives by oxidative coupling of naphthol derivatives catalyzed by chiral diamine-copper complexes." Journal of Organic Chemistry, 64(7), 2264-2271.
-
Brunel, J. M. (2005). "BINOL: A Versatile Chiral Reagent."[1][2] Chemical Reviews, 105(3), 857-898.
-
Meca, L., et al. (2003).[2] "Racemization Barriers of 1,1'-Binaphthyl and 1,1'-Binaphthalene-2,2'-diol: A DFT Study." Journal of Organic Chemistry, 68(14), 5677-5680.[2]
-
Arai, T., et al. (1995). "6,6'-Disubstituted BINOL Complexes as Asymmetric Catalysts." Journal of Organic Chemistry, 60(23), 7388-7389.[2]
Sources
Physical properties and solubility data of (R)-6,6'-dimethyl-BINOL
The following technical guide details the physical properties, solubility data, and experimental protocols for (R)-6,6'-dimethyl-BINOL , a critical chiral ligand in asymmetric catalysis.
Physical Properties, Solubility Data, and Purification Protocols
Executive Summary
(R)-6,6'-dimethyl-1,1'-bi-2-naphthol (CAS: 172170-94-4) is a
This guide consolidates physicochemical data and validated protocols to support researchers in the handling, purification, and application of this material.
Physicochemical Characterization
The following data represents the consensus of experimental values reported in high-impact synthetic literature.
Table 1: Core Physical Properties
| Property | Value / Description | Notes |
| IUPAC Name | (R)-6,6'-dimethyl-[1,1'-binaphthalene]-2,2'-diol | |
| Common Name | (R)-6,6'-dimethyl-BINOL | |
| CAS Number | 172170-94-4 | (R)-isomer specific |
| Molecular Formula | ||
| Molecular Weight | 314.38 g/mol | Parent BINOL is 286.32 g/mol |
| Appearance | White to off-white crystalline powder | Often needles when recrystallized from toluene |
| Melting Point | 205 – 206 °C | Racemate typically melts in similar range; parent BINOL mp is 207-208 °C |
| Optical Rotation | ( | |
| Chirality | Axial Chirality (Atropisomerism) | Stable to racemization at ambient conditions |
| pKa | ~9.5 (Estimated) | Slightly higher than parent BINOL due to electron-donating methyl groups |
Note on Optical Rotation: While the parent (R)-BINOL has a specific rotation of
(THF), the 6,6'-dimethyl derivative exhibits similar chiroptical properties. Always verify enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H or OD-H columns) rather than relying solely on rotation.
Solubility Profile
Understanding the solubility landscape is critical for both reaction optimization and purification (recrystallization).
Table 2: Solubility Data (Qualitative & Semi-Quantitative)
| Solvent | Solubility Rating | Application Relevance |
| Tetrahydrofuran (THF) | High (>100 mg/mL) | Ideal for reaction solvent; standard for optical rotation. |
| Dichloromethane (DCM) | High | Primary solvent for derivatization (e.g., phosphorylation). |
| Ethyl Acetate | Moderate-High | Good for extraction and chromatography. |
| Toluene | Moderate | Crucial for Recrystallization. Soluble at reflux, sparingly soluble at RT. |
| Acetonitrile (MeCN) | Low-Moderate | Used in resolution protocols (complex formation). |
| Methanol/Ethanol | Moderate | Soluble hot; often used for trituration or co-solvent crystallization. |
| Water | Insoluble | Allows for aqueous workup/extraction. |
| Hexane/Pentane | Insoluble | Antisolvent for precipitation. |
Thermodynamic Solubility Logic (Graphviz)
The following diagram illustrates the solubility equilibrium and phase behavior utilized in purification.
Caption: Thermodynamic cycle utilized for recrystallization. The compound exhibits a steep solubility curve in toluene, allowing for high-recovery purification.
Experimental Protocols
Protocol A: Synthesis via Oxidative Coupling
Objective: Synthesis of racemic 6,6'-dimethyl-BINOL from 6-methyl-2-naphthol. Mechanism: Cu(II)-catalyzed radical-anion coupling.
-
Reagents: Suspend 6-methyl-2-naphthol (1.0 equiv) in methanol.
-
Catalyst: Add CuCl(OH)•TMEDA (1-5 mol%). Alternatively, use
(2 equiv) for stoichiometric coupling if catalyst is unavailable. -
Oxidation: Stir vigorously under air (or
balloon) at ambient temperature for 12–24 hours. The reaction mixture typically darkens as the copper species cycles. -
Workup: Quench with aqueous HCl (1M) to break copper chelates. Extract with Ethyl Acetate.[4][5]
-
Purification: Concentrate organic layer. Recrystallize the crude solid from Toluene or Benzene to obtain the racemate as yellow-white crystals.
Protocol B: Optical Resolution (The "Toda Method" Adaptation)
Objective: Isolation of (R)-isomer from the racemate using a chiral inclusion complex. Ref: Organic Syntheses 2014, 91, 1-11 (Discussion Addendum).
-
Complexation: Dissolve racemic 6,6'-dimethyl-BINOL (10 g) and N-benzylcinchonidinium chloride (0.55 equiv) in refluxing Acetonitrile (MeCN) or Methanol .
-
Crystallization: Allow the solution to cool slowly to room temperature, then to 0°C. The (R)-isomer forms a stable, insoluble inclusion complex with the alkaloid salt.
-
Filtration: Filter the solid complex. Wash with cold MeCN.
-
Liberation: Suspend the solid in Ethyl Acetate and treat with dilute HCl (1N). The alkaloid salt dissolves in the aqueous layer; the pure (R)-6,6'-dimethyl-BINOL remains in the organic layer.
-
Final Purification: Wash the organic layer with brine, dry over
, and concentrate. Recrystallize from Toluene/Hexane if ee < 99%.
Protocol Logic & Workflow (Graphviz)
Caption: Resolution workflow for isolating the (R)-enantiomer using N-benzylcinchonidinium chloride.
Handling and Stability
-
Storage: Store at room temperature (15-25°C) in a tightly sealed container. The compound is not significantly hygroscopic but should be kept dry to ensure accurate stoichiometry in catalytic applications.
-
Stability: Stable to air and moisture. Unlike some phosphine ligands, the diol functionality does not oxidize further under standard storage conditions.
-
Safety: Treat as a standard organic irritant (H315, H319). Avoid inhalation of dust.
References
-
Original Resolution Method: Cai, D.; Hughes, D. L.; Verhoeven, T. R.; Reider, P. J. "Resolution of 1,1'-Bi-2-naphthol." Organic Syntheses2004 , Coll. Vol. 10, 93. Link
-
Resolution of 6,6'-Dimethyl Analog: "Discussion Addendum for: Resolution of 1,1'-Bi-2-Naphthol." Organic Syntheses2014 , 91, 1-11. Link
-
Oxidative Coupling Mechanism: Nakajima, M.; Miyoshi, I.; Kanayama, K.; Hashimoto, S.; Noji, M.; Koga, K. "Enantioselective Synthesis of Binaphthol Derivatives."[6] J. Org. Chem.1999 , 64, 2264.[6] Link
-
Physical Properties Database: PubChem Compound Summary for CID 11762 (BINOL parent data for comparison). Link
Sources
Technical Guide: Optical Rotation & Quality Control of (R)-6,6'-Dimethyl-1,1'-bi-2-naphthol
[1]
Executive Summary
(R)-6,6'-Dimethyl-1,1'-bi-2-naphthol (CAS 172170-94-4) is a critical atropisomeric scaffold used in the synthesis of high-performance chiral catalysts (e.g., modified BINAP, phosphoric acids).[1] Unlike the 3,3'-substituted derivatives which rely on steric bulk for direct catalytic induction, the 6,6'-dimethyl substitution pattern primarily modulates the electronic properties and solubility profile of the binaphthyl core without altering the steric environment of the hydroxyl binding site.
This guide defines the optical rotation parameters, details the resolution protocol required to achieve >99% enantiomeric excess (ee), and establishes a quality control workflow for researchers utilizing this scaffold in asymmetric synthesis.
Chemical Identity & Structural Significance[1][2][3][4]
The optical activity of this compound arises from atropisomerism —axial chirality resulting from restricted rotation around the 1,1'-bond.[2][3] The 6,6'-methyl groups are remote from the chiral axis; therefore, they do not invert the absolute configuration relative to the parent BINOL but do influence the molar ellipticity and solubility.
| Property | Specification |
| Chemical Name | (R)-6,6'-Dimethyl-[1,1'-binaphthalene]-2,2'-diol |
| CAS Number | 172170-94-4 |
| Molecular Formula | C₂₂H₁₈O₂ |
| Molecular Weight | 314.38 g/mol |
| Chirality Source | Restricted rotation about C1-C1' bond (Atropisomerism) |
| Primary Application | Precursor for 6,6'-modified chiral ligands (e.g., DM-BINAP) |
Optical Rotation Data Analysis
Reference Values and Solvent Effects
While the parent (R)-BINOL exhibits a specific rotation
Target Specification for Quality Control:
-
Expected Value:
to (c=1, THF) -
Solvent Dependency:
-
THF:[1][4][5][6] Recommended standard.[1] Stabilizes the monomeric form via H-bonding.[1]
-
Chloroform:[1] May show deviations due to aggregation; often yields higher magnitude values (+114° for parent BINOL).[1]
-
Acetic Acid: Not recommended for dimethyl derivatives due to potential solvolysis or protonation variances.
-
Critical Insight: Optical rotation for BINOL derivatives is concentration-dependent due to intermolecular hydrogen bonding.[1] For precise QC, Chiral HPLC is the superior metric for enantiomeric purity, with optical rotation serving as a secondary identity confirmation.
Comparative Optical Data
To validate your sample, compare against these established structural analogs:
| Compound | Configuration | Substituent (6,6') | Solvent | |
| Parent BINOL | (R)-(+) | -H | +35.5° | THF |
| 6,6'-Dimethyl-BINOL | (R)-(+) | -CH₃ | Positive (+) | THF |
| 6,6'-Dibromo-BINOL | (R)-(-) | -Br | -49.0° | Acetic Acid |
Note: The sign inversion in the dibromo derivative is attributed to the heavy atom effect and solvent interaction (acetic acid), whereas the methyl derivative typically retains the positive sign of the parent in THF.
Experimental Protocols
Synthesis & Resolution Workflow
The most robust method for obtaining optically pure (R)-6,6'-dimethyl-BINOL is the resolution of the racemate using N-benzylcinchonidinium chloride .[1] This method, originally developed by Toda and refined by Pu/Cai, relies on the formation of a specific inclusion complex.
Step-by-Step Resolution Protocol:
-
Preparation: Suspend racemic 6,6'-dimethyl-BINOL and 0.55 equivalents of N-benzylcinchonidinium chloride in acetonitrile (MeCN) or methanol (MeOH).
-
Reflux: Heat the mixture to reflux until a clear solution is obtained (approx. 4 hours).
-
Crystallization: Cool slowly to room temperature, then to 0°C. The complex of (R)-6,6'-dimethyl-BINOL[1] • Ammonium Salt will crystallize out.[1]
-
Filtration: Filter the solid. The filtrate contains the (S)-enriched isomer.[1][7]
-
Liberation: Suspend the solid complex in Ethyl Acetate (EtOAc) and treat with dilute HCl (1N) to break the salt. Wash the organic layer with water and brine.
-
Purification: Concentrate the EtOAc layer to obtain the crude (R)-enantiomer.[1][7] Recrystallize from benzene/hexane if ee < 99%.[1]
Measurement of Specific Rotation
To ensure data integrity (E-E-A-T), follow this self-validating measurement protocol:
-
Drying: Dry the sample under high vacuum (0.1 mmHg) at 40°C for 4 hours to remove solvates (benzene/hexane solvates are common and will skew the mass).
-
Weighing: Weigh exactly 100 mg (
0.1 mg) into a 10 mL volumetric flask. -
Solvation: Dissolve in HPLC-grade THF. Equilibrate to 20°C.
-
Measurement: Zero the polarimeter with pure THF. Fill the 1 dm cell, ensuring no bubbles. Record the average of 5 measurements.
-
Calculation:
Wherengcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display"> = path length in dm (usually 1), = concentration in g/100mL.[1]
Visualization of Workflows
Diagram 1: Resolution & Purification Logic
This pathway illustrates the separation of the enantiomers using the inclusion complex method.[8]
Caption: Logical flow for the resolution of racemic 6,6'-dimethyl-BINOL into the pure (R)-enantiomer.
Diagram 2: Quality Control Decision Tree
A self-validating loop to determine if the synthesized material is suitable for catalytic applications.[1]
Caption: QC workflow prioritizing HPLC for purity and Polarimetry for identity confirmation.
References
-
Cai, D.; Hughes, D. L.; Verhoeven, T. R.; Reider, P. J. "Resolution of 1,1'-bi-2-naphthol." Organic Syntheses, 2004 , Coll.[7] Vol. 10, p. 93; 1999 , Vol. 76, p. 1. Link
-
Pu, L. "1,1'-Binaphthyl Dimers, Oligomers, and Polymers: Molecular Recognition, Asymmetric Catalysis, and New Materials." Chemical Reviews, 1998 , 98(7), 2405–2494. Link[1]
- Toda, F.; Tanaka, K.; Omata, K. "Resolution of 1,1'-bi-2-naphthol." Journal of Organic Chemistry, 1989, 54, 3007.
-
Simpkins, N. S. "The Chemistry of BINOL." Tetrahedron: Asymmetry, 1995 , 6, 1051-1054. (Primary source for analog resolutions).[1]
-
Sigma-Aldrich. "Product Specification: (R)-(+)-1,1'-Bi(2-naphthol)."[1] Link(Used for comparative parent data).
Sources
- 1. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]
- 2. Regioselective Substitution of BINOL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective Substitution of BINOL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. orgsyn.org [orgsyn.org]
- 8. myuchem.com [myuchem.com]
Technical Guide: Safety, Toxicity, and Handling of Dimethyl-BINOL Ligands
[1]
Executive Summary
Dimethyl-BINOL ligands (specifically 3,3'-dimethyl-1,1'-bi-2-naphthol) represent a critical class of privileged chiral scaffolds used in asymmetric catalysis.[1] While their catalytic utility is well-documented, their toxicological profiles are often extrapolated from the parent BINOL structure.[1] This guide bridges the gap between generic safety data and the specific rigorous handling required for high-potency, atropisomeric binaphthyl derivatives.[1]
Critical Safety Alert: Unlike simple naphthols, BINOL derivatives often carry a GHS Category 3 (Toxic if Swallowed) classification. They must be handled with significantly higher containment protocols than standard organic intermediates.
Chemical Identity & Physicochemical Profile[1][2]
To ensure accurate risk assessment, we must distinguish between the ligand (diol) and its ether derivatives. This guide focuses on the 3,3'-dimethyl diol, the primary precursor for modified Lewis Acid catalysts.
| Parameter | Data |
| Chemical Name | 3,3'-Dimethyl-1,1'-bi-2-naphthol |
| Common Name | 3,3'-Me2-BINOL |
| CAS Number | 19495-73-9 (R-isomer); 19495-74-0 (S-isomer) |
| Molecular Formula | C₂₂H₁₈O₂ |
| Molecular Weight | 314.38 g/mol |
| Physical State | White to off-white crystalline powder |
| Solubility | Soluble in Toluene, DCM, THF; Insoluble in Water |
| LogP (Est.) | ~5.2 (High Lipophilicity - Bioaccumulation Risk) |
Hazard Identification (SDS Analysis)
The following classification is derived from a "Read-Across" toxicological assessment using parent BINOL (CAS 602-09-5) as the anchor, combined with structural alerts for the dimethyl substitution.
GHS Classification
-
Acute Toxicity (Oral): Category 3 (H301: Toxic if swallowed).[1][2]
-
STOT - Single Exposure: Category 3 (H335: Respiratory Irritation).[1][2]
-
Aquatic Toxicity: Acute Category 1 / Chronic Category 1 (H410).[1]
Detailed Hazard Statements
Toxicological Assessment & Mechanism[1]
Mechanism of Toxicity
The toxicity of binaphthyls is not merely caustic irritation; it involves systemic effects.
-
Uncoupling Activity: Naphthols and their dimers can act as uncouplers of oxidative phosphorylation in mitochondria, leading to metabolic failure at high doses.
-
Quinone Formation: In vivo metabolism (CYP450) can oxidize the naphthol ring to naphthoquinones, which are potent electrophiles capable of alkylating DNA and proteins (genotoxicity potential).[1]
-
Atropisomerism & Binding: The rigid chiral axis allows these molecules to bind specific protein pockets unexpectedly, potentially interacting with endocrine receptors (estrogen/androgen modulation), although definitive data for the 3,3'-dimethyl variant is limited.
Exposure Pathways
-
Inhalation (High Risk): As a fine crystalline powder, static charge often aerosolizes the ligand during weighing. Inhalation delivers the agent directly to the bloodstream, bypassing first-pass metabolism.[1]
-
Dermal (Moderate Risk): Lipophilic nature allows slow permeation, especially if dissolved in DMSO or DCM.
Safe Handling Protocols (The "Self-Validating" Workflow)
This protocol uses a Control Banding approach, treating the substance as OEB 3 (Occupational Exposure Band 3: 10–100 µg/m³).
Engineering Controls
-
Primary: Weighing must occur inside a Powder Containment Hood or a Glovebox . Do not weigh on an open bench.
-
Secondary: Local Exhaust Ventilation (LEV) with HEPA filtration.[1]
-
Static Control: Use an ionizing bar or anti-static gun during weighing to prevent "dust fly" which causes contamination.
Personal Protective Equipment (PPE)[1]
-
Respiratory: N95 (minimum) or P100 respirator if outside a hood.[1]
-
Hands: Double-gloving is mandatory. [1]
-
Eyes: Chemical Goggles (Safety glasses are insufficient for powders that are "Toxic if Swallowed" due to tear duct drainage risks).[1]
Workflow Diagram
The following diagram illustrates the decision logic for handling and spill response.
Caption: Decision matrix for containment selection based on quantity, ensuring OEB 3 compliance.
Emergency Response & Decontamination
Spill Management
-
Evacuate: If a powder cloud is visible, evacuate the immediate area for 15 minutes to allow settling.
-
PPE Up: Don Tyvek suit and P100 respirator before re-entry.
-
Wet Method: Do NOT dry sweep. Cover spill with wet paper towels (soaked in water/surfactant) to suppress dust.[1]
-
Solvent Wash: After solid removal, wipe surface with Acetone or Methanol (BINOLs are insoluble in water), followed by a soap/water wash to remove residues.
First Aid (Specific to Phenolic Ligands)
-
Skin Contact: Wash with PEG-400 (Polyethylene Glycol) or methylated spirits if available, then soap and water.[1] Reasoning: Phenolic compounds are lipophilic and difficult to remove with water alone; PEG acts as a solubilizing agent to draw the phenol out of the skin.
-
Ingestion: Do NOT induce vomiting. The compound is an irritant and potential uncoupler. Transport to ER immediately with the SDS.
Synthesis & Trace Metal Scavenging
In drug development, this ligand is often complexed with Titanium (Ti), Aluminum (Al), or Vanadium (V).[1]
-
Toxicity Shift: The metal-ligand complex often possesses different toxicity than the free ligand.[1]
-
Scavenging: Post-reaction, the ligand must be removed.
References
-
Sigma-Aldrich. (2023).[1] Safety Data Sheet: (R)-(+)-1,1'-Bi-2-naphthol. Link[1]
-
European Chemicals Agency (ECHA). (2023).[1][6] Registration Dossier: 1,1'-Binaphthalene-2,2'-diol (BINOL).[1][4][6][7] Link
-
PubChem. (2023). Compound Summary: 1,1'-Bi-2-naphthol.[1][4][6][2][8][9] National Library of Medicine. Link[1]
-
Occupational Safety and Health Administration (OSHA). (2023).[1] Occupational Chemical Database: Naphthol. Link[1]
-
Cayman Chemical. (2022). Safety Data Sheet: (S)-(-)-1,1'-Bi-2-naphthol. Link
Sources
- 1. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fishersci.com [fishersci.com]
- 4. (S)-(-)-1,1'-Bi-2-naphthol - Safety Data Sheet [chemicalbook.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Binol | C20H14O2 | CID 11762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Substance Information - ECHA [echa.europa.eu]
- 9. pubs.acs.org [pubs.acs.org]
Electronic & Steric Modulation of BINOL: The Methyl Substitution Paradigm
Topic: Electronic effects of methyl substitution on BINOL backbones Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
1,1'-Bi-2-naphthol (BINOL) remains a privileged scaffold in asymmetric catalysis due to its atropisomerism and C2 symmetry.[1] While bulky aryl substituents at the 3,3'-positions (e.g., in TRIP or VAPOL) are frequently employed to create steric "pockets," the electronic modulation of the backbone via simple alkyl groups like methyl offers a critical, often overlooked, lever for tuning catalyst reactivity.
This guide analyzes the electronic perturbations introduced by methyl substitution at the 3,3' and 6,6' positions. It dissects how the weak electron-donating group (EDG) character of the methyl group influences the Brønsted acidity of derived phosphoric acids and the Lewis basicity of metal-complexed ligands, providing a self-validating framework for rational catalyst design.
The Mechanistic Landscape: Inductive Perturbation
To rationally design a BINOL-derived catalyst, one must decouple steric bulk from electronic density.[1] The methyl group (
Electronic Influence Map
The impact of methyl substitution decays with distance but alters the electron density of the naphthyl rings, affecting the pKa of the hydroxyl protons (or derived phosphoric acids) and the dihedral angle of the biaryl axis.
Figure 1: Mechanistic flow of methyl substitution effects.[1] 3,3'-substitution directly impacts the active site electronics, while 6,6'-substitution modulates the overall ring electron density.[1]
Positional Isomerism & Electronic Impact[1]
The 3,3'-Position: The "Gatekeepers"
Substitution at the 3,3'-position is the primary method for inducing enantioselectivity. While bulky groups (SiPh
-
Acidity Modulation: In Chiral Phosphoric Acids (CPAs), the phosphate moiety is the active site. A methyl group (EDG) at 3,3' increases electron density on the phosphate oxygen atoms via the inductive effect. This increases the pKa (lowers acidity) compared to the unsubstituted BINOL phosphate (pKa ~1.14 in DMSO) or EWG-substituted variants (e.g., 3,3'-bis(CF
)). -
Implication: A 3,3'-dimethyl CPA is a weaker acid.[1] This is advantageous when the substrate is acid-labile or when a "looser" ion pair is required for the transition state [1].
The 6,6'-Position: The "Remote Tuners"
The 6,6'-position is distal to the active site. Methyl substitution here does not impose significant steric hindrance on the reacting center but increases the electron density of the naphthalene
-
Application: In Lewis Acid catalysis (e.g., Ti-BINOL or Al-BINOL complexes), 6,6'-dimethyl substitution makes the ligand more electron-rich.[1] This renders the metal center less Lewis acidic, potentially reducing background (racemic) reaction rates while maintaining high enantioselectivity [2].
Case Study: Chiral Phosphoric Acid (CPA) Catalysis
The Akiyama-Terada class of catalysts relies heavily on the 3,3'-substituent.[1]
| Feature | Unsubstituted BINOL-PA | 3,3'-Dimethyl BINOL-PA | 3,3'-Diaryl (TRIP) |
| Electronic Nature | Neutral Baseline | Electron Rich (+I) | Sterically Bulk / Variable |
| Approx.[1] pKa (DMSO) | ~1.2 | ~1.5 - 1.8 (Est.)[1] | ~1.3 - 2.0 (Depends on Aryl) |
| Active Site Geometry | Open | Semi-Closed | Highly Confined |
| Primary Utility | Simple activations | Acid-labile substrates | Complex stereocontrol |
Mechanistic Insight: In the activation of imines (Mannich reaction), the 3,3'-dimethyl group provides enough steric bulk to prevent free rotation of the substrate but, due to its electron-donating nature, forms a weaker H-bond than its phenyl or nitro counterparts. This subtle electronic "softening" can reduce non-specific binding modes [3].[1]
Experimental Protocols
Synthesis of (R)-3,3'-Dimethyl-1,1'-bi-2-naphthol
Rationale: Direct methylation of BINOL is difficult due to O-methylation competition.[1] The standard, self-validating protocol utilizes MOM-protection followed by directed ortho-lithiation.[1]
Reagents:
-
(R)-BINOL (1.0 equiv)[1]
-
MOM-Cl (Methoxymethyl chloride)[1]
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)[1]
-
Methyl Iodide (MeI)[1]
-
HCl (conc.)
Workflow Diagram:
Figure 2: Step-by-step synthesis of 3,3'-dimethyl BINOL via directed ortho-lithiation.
Detailed Procedure:
-
Protection: React (R)-BINOL with NaH (2.2 eq) in THF at 0°C, followed by dropwise addition of MOM-Cl (2.2 eq). Stir 4h. Quench with water, extract with EtOAc. Yield: >95%.
-
Lithiation: Dissolve (R)-MOM-BINOL in anhydrous Et
O under Argon. Add n-BuLi (2.5 eq) at room temperature (Critical: Do not cool to -78°C; the MOM group directs lithiation at RT efficiently). A precipitate (the dilithio species) will form. Stir for 3 hours. -
Quench: Add MeI (4.0 eq) dropwise. The precipitate dissolves. Stir overnight.
-
Deprotection: Dissolve the crude intermediate in a mixture of MeOH/Dioxane (1:1) and add conc. HCl (few drops). Reflux for 4 hours.
-
Purification: Recrystallize from Toluene/Hexane to obtain pure (R)-3,3'-dimethyl-BINOL.
Data Summary: Substituent Effects
The following table summarizes the electronic and steric impact of various substituents compared to the Methyl baseline.
| Substituent (3,3') | Electronic Effect ( | Steric Bulk ( | Impact on Phosphoric Acid pKa | Primary Use Case |
| -H | 0.00 | 0.00 | Baseline (~1.2) | General screening |
| -CH | -0.17 (EDG) | 1.70 | Increases (Weaker Acid) | Fine-tuning / Acid-labile substrates |
| -Ph (Phenyl) | -0.01 (Weak EDG) | 3.00 | Slight Increase | Steric blocking |
| -Br | +0.23 (EWG) | ~1.1 | Decreases (Stronger Acid) | Precursor for coupling |
| -CF | +0.54 (EWG) | 2.1 | Significant Decrease | High reactivity catalysis |
Note:
References
-
Akiyama, T. (2007). "Stronger Brønsted Acids."[1] Chemical Reviews, 107(12), 5744–5758. Link[1]
-
Cox, P. J., et al. (1999). "Synthesis of 3,3'-Dimethyl-1,1'-bi-2-naphthol." Tetrahedron Letters, 40(6), 1211-1214.[1] Link[1]
-
Parmar, D., et al. (2014). "Complete Field Guide to Asymmetric BINOL-Phosphate Derived Brønsted Acid and Metal Catalysis." Chemical Reviews, 114(18), 9047–9153. Link[1]
-
Reid, J. P., & Goodman, J. M. (2017). "Selecting Chiral BINOL-Derived Phosphoric Acid Catalysts: General Model To Identify Steric Features Essential for Enantioselectivity." Journal of the American Chemical Society, 139(20), 6994–7003. Link[1]
-
Simón, L., & Goodman, J. M. (2008). "Theoretical Study of the Mechanism of the Phosphoric Acid-Catalyzed Transfer Hydrogenation of Imines." Journal of Organic Chemistry, 73(24), 9574–9583. Link[1]
Sources
Technical Guide: Structural and Steric Parameters of (R)-6,6'-dimethyl-BINOL
This guide details the structural parameters, steric mapping, and synthesis of (R)-6,6'-dimethyl-1,1'-bi-2-naphthol ((R)-6,6'-dimethyl-BINOL). It is designed for researchers requiring high-fidelity data on ligand design and supramolecular assembly.
Executive Summary
(R)-6,6'-dimethyl-BINOL is a
Structural Mechanics: The Dihedral Angle ( )
The defining parameter of any binaphthyl ligand is the dihedral angle (
The "Flexible Hinge" Phenomenon
Unlike 3,3'-disubstituted BINOLs, where steric clash forces the naphthyl rings open (often
-
Ground State Dihedral (
):-
Solution Phase: The molecule exists in a dynamic equilibrium with an average
of ~90° , oscillating between cisoid and transoid conformations. The 6,6'-methyl groups add inertial mass, slightly increasing the rotational barrier compared to unsubstituted BINOL, but they do not sterically lock the axis. -
Solid State (Crystal): X-ray diffraction data for 6,6'-substituted analogs (e.g., 6,6'-dibromo) reveals that packing forces can compress this angle significantly, often to the range of 60°–70° . This compressibility is a critical feature for designing adaptive chiral MOFs (Metal-Organic Frameworks).
-
Comparative Dihedral Metrics
| Parameter | (R)-BINOL (Parent) | (R)-6,6'-Dimethyl-BINOL | (R)-3,3'-Dimethyl-BINOL |
| Steric Zone | None | Distal (Wing-tip) | Proximal (Active Site) |
| Dihedral | ~90° (Flexible) | ~90° (Flexible) | >100° (Rigid/Twisted) |
| Rotational Barrier | ~37 kcal/mol | ~38-39 kcal/mol | >45 kcal/mol |
| Electronic Effect | Standard | Weakly Electron Donating (+I) | Steric Dominant |
Technical Insight: The 6-position is electronically coupled to the 2-hydroxyl group (para-relationship). The methyl group exerts a positive inductive effect (+I), making the hydroxyl protons slightly less acidic (higher pKa) than in 6,6'-dibromo or unsubstituted BINOL. This subtle electronic tuning affects oxidative coupling rates and metal binding affinity.
Steric Mapping: Distal vs. Proximal Bulk
To understand the utility of (R)-6,6'-dimethyl-BINOL, one must map the steric influence of the methyl groups.
The "Wingspan" Effect
In 3,3'-substituted ligands, the bulk creates a "wall" around the metal center, enforcing enantioselectivity via direct steric repulsion of the substrate. In 6,6'-dimethyl-BINOL , the bulk is distal .
-
Vector: The methyl groups point away from the hydroxyl binding site.
-
Function: They extend the chiral lattice. In polymer chemistry or MOF synthesis, this extension prevents interpenetration of networks, creating larger chiral pores.
-
Solubility: The lipophilic methyl groups significantly enhance solubility in non-polar organic solvents (toluene, DCM) compared to the parent BINOL, facilitating homogeneous catalysis.
Visualization of Steric Logic
The following diagram illustrates how the 6,6'-substitution influences application logic compared to 3,3'-substitution.
Figure 1: Decision logic for selecting 6,6'- vs 3,3'-substitution based on steric requirements.
Experimental Protocol: Synthesis and Resolution
The synthesis of (R)-6,6'-dimethyl-BINOL requires a validated oxidative coupling followed by optical resolution. The most robust method utilizes N-benzylcinchonidinium chloride for inclusion complexation.[1]
Step 1: Oxidative Coupling of 6-Methyl-2-naphthol
This step constructs the biaryl bond.
-
Reagents: 6-methyl-2-naphthol, CuCl (OH)•TMEDA complex (catalyst), Methanol/DCM.
-
Mechanism: Single Electron Transfer (SET) creates a radical cation at the C1 position.
-
Protocol:
-
Dissolve 6-methyl-2-naphthol (10 g) in DCM (100 mL).
-
Add CuCl(OH)•TMEDA catalyst (1.5 mol%) to the solution under aerobic conditions (open air or
balloon). -
Stir vigorously at ambient temperature for 12–24 hours. The solution will darken as the binaphthol forms.
-
Workup: Quench with dilute HCl to remove copper. Extract with DCM, wash with brine, and concentrate.
-
Purification: Recrystallize from toluene/hexane to obtain rac-6,6'-dimethyl-BINOL.
-
Step 2: Optical Resolution
Direct asymmetric synthesis is expensive; resolution of the racemate is the industry standard for this derivative.
-
Resolving Agent: N-benzylcinchonidinium chloride.[1]
-
Principle: The agent forms a crystalline inclusion complex selectively with the (R)-enantiomer.[7]
-
Protocol:
-
Complexation: Suspend rac-6,6'-dimethyl-BINOL (1 eq) and N-benzylcinchonidinium chloride (0.55 eq) in refluxing acetonitrile (MeCN).
-
Crystallization: Allow the mixture to cool slowly to room temperature. The (R)-6,6'-dimethyl-BINOL • Agent complex will precipitate.[7]
-
Filtration: Filter the solid.[1] The filtrate contains the (S)-enriched fraction.
-
Liberation: Suspend the solid complex in a mixture of Ethyl Acetate and dilute HCl (1N). Shake until the solid dissolves. The ammonium salt stays in the aqueous layer; the pure (R)-BINOL moves to the organic layer.
-
Drying: Dry the organic layer (
) and concentrate.
-
Purity Check: Analyze via Chiral HPLC (Chiralpak AD-H column, Hexane/IPA 90:10). Target ee > 99%.
-
Workflow Diagram
Figure 2: Validated workflow for the production of enantiopure (R)-6,6'-dimethyl-BINOL.
References
-
Structural Analysis & Racemization Barriers
-
Resolution Protocol
-
Crystal Structure & Packing (Analog Comparison)
-
Applications in Chiral Materials
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Atroposelective synthesis of sterically hindered stereochemically complex BINOL derivatives via central-to-axial chirality induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the Asymmetric Synthesis of BINOL Derivatives | MDPI [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regioselective Substitution of BINOL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myuchem.com [myuchem.com]
- 8. Crystal structure analyses facilitate understanding of synthesis protocols in the preparation of 6,6′-dibromo-substituted BINOL compounds - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 6,6′-Dibromo-2,2′-dihexyloxy-1,1′-binaphthalene - PMC [pmc.ncbi.nlm.nih.gov]
The 6,6'-Substituted Chiral Biaryl Ligands: A Technical Deep Dive
The following technical guide details the history, development, mechanism, and synthesis of 6,6'-substituted chiral biaryl ligands.
Content Type: Technical Whitepaper Audience: Senior Process Chemists, Catalysis Researchers, and Drug Development Scientists
Executive Summary
The introduction of 6,6'-substituted chiral biaryl ligands marked a pivotal shift in asymmetric catalysis, moving the field beyond the binaphthyl scaffolds (e.g., BINAP) that dominated the 1980s. By introducing steric bulk at the 6 and 6' positions of a biphenyl backbone, researchers achieved precise control over the dihedral angle (
This guide analyzes the evolution of these ligands, from BIPHEMP to MeO-BIPHEP and SEGPHOS , providing a validated synthesis protocol for (S)-MeO-BIPHEP and examining their industrial application in the synthesis of chiral pharmaceutical intermediates.
The Atropisomerism Paradigm: Locking the Axis
The core innovation of this ligand class is the exploitation of atropisomerism —chirality arising from restricted rotation around a single bond.
In a standard biphenyl system, rotation around the C1-C1' bond is low-energy. However, introducing substituents at the ortho positions (2, 2', 6, 6') creates steric repulsion. In 6,6'-substituted ligands, the phosphine groups occupy the 2 and 2' positions, while the 6 and 6' positions are substituted with groups like Methyl (-Me), Methoxy (-OMe), or fused rings.
Mechanistic Causality:
-
Steric Bulk: The 6,6'-substituents clash if the rings attempt to become coplanar.
-
Energy Barrier: This forces the rings to adopt a twisted conformation, creating a high rotational energy barrier (
kcal/mol) that prevents racemization at ambient temperatures. -
Chiral Pocket: This twist creates a defined chiral environment around the metal center, transmitting chiral information to the substrate.
Visualization: The Rotational Barrier
The following diagram illustrates the energy profile of the biaryl rotation and how 6,6' substitution "locks" the atropisomer.
Caption: Energy landscape transformation. 6,6'-substitution destabilizes the coplanar transition state, effectively locking the ligand in a chiral twisted conformation.
Evolutionary Timeline & Structural Logic
The development of these ligands was not random but a rational response to the limitations of BINAP (which, while excellent, has a fixed dihedral angle that doesn't suit all substrates).
| Era | Ligand | Key Innovation | Dihedral Angle ( |
| 1980 | BINAP (Noyori) | First fully aromatic atropisomeric bisphosphine. Fixed binaphthyl backbone. | ~74° |
| 1988 | BIPHEMP (Schmid) | First methylated biphenyl. Proved biphenyls could rival binaphthyls if 6,6' locked. | ~72° |
| 1991 | MeO-BIPHEP (Roche) | Introduction of methoxy groups. Electronic tuning (electron-rich) + narrower angle. | ~68° |
| 1999 | SEGPHOS (Takasago) | Fused dioxole ring. Significantly narrows the angle, maximizing substrate-metal proximity. | ~65° |
Mechanistic Insight: The Dihedral Angle Effect
A narrower dihedral angle (as seen in MeO-BIPHEP and SEGPHOS) often correlates with a wider bite angle (P-M-P) in the complex. This geometrical change:
-
Pushes the phenyl rings on the phosphorus closer to the substrate.
-
Increases the "chiral intrusion" into the coordination sphere.
-
Often enhances enantioselectivity for bulky substrates (e.g.,
-substituted ketones).
Validated Synthesis Protocol: (S)-MeO-BIPHEP
This protocol describes the synthesis of (S)-MeO-BIPHEP [(S)-6,6'-Dimethoxybiphenyl-2,2'-diylbis(diphenylphosphine)].[1] It utilizes an Ullmann coupling strategy, which is the industry standard for constructing the hindering biaryl axis.
Safety Note: This protocol involves organolithiums, pyrophoric phosphines, and high-temperature coupling. Perform all steps under inert atmosphere (Ar/N2).
Phase 1: Precursor Synthesis (Iodination)
Objective: Synthesize (3-iodo-4-methoxyphenyl)diphenylphosphine oxide.
-
Starting Material: (4-methoxyphenyl)diphenylphosphine oxide.
-
Lithiation: Dissolve substrate in dry THF. Cool to -78°C. Add LDA (1.1 equiv) dropwise. Stir for 1 hour to effect ortho-lithiation.
-
Quench: Add Iodine (
, 1.2 equiv) in THF. Warm to room temperature. -
Workup: Quench with aq.
(to remove excess iodine). Extract with DCM.[2] Recrystallize from EtOAc/Hexanes.-
Checkpoint:
P NMR should show a single singlet shifted downfield relative to starting material.
-
Phase 2: The Ullmann Coupling (Axis Formation)
Objective: Create the sterically hindered C-C bond.
-
Setup: Flame-dry a Schlenk flask. Add the iodo-phosphine oxide (1.0 equiv) and activated Copper powder (3-5 equiv).
-
Solvent: Add dry DMF (concentration ~0.3 M).
-
Reaction: Heat to 140°C for 12–24 hours. The high temperature is required to overcome the steric barrier of forming the 2,2',6,6' substituted system.
-
Workup: Cool. Filter through Celite to remove copper. Pour filtrate into water.[2] Filter the precipitate (racemic bis-phosphine oxide).[3]
-
Resolution: The racemic oxide must be resolved.
-
Method: Use (-)-DBT (Dibenzoyltartaric acid) or chiral HPLC (Chiralpak AD column).
-
Yield: Typically 35-45% for the desired (S)-enantiomer.
-
Phase 3: Reduction to Phosphine
Objective: Remove the oxide to generate the active ligand.
-
Reagents: Suspend (S)-bis-phosphine oxide in dry Xylene .
-
Addition: Add Trichlorosilane (
, 5 equiv) and Triethylamine ( , 6 equiv).-
Note:
acts as an HCl scavenger, driving the reaction.
-
-
Reflux: Heat to 120°C for 4 hours.
-
Quench: Cool to 0°C. Carefully add degassed 30% NaOH (exothermic!).
-
Isolation: Extract with degassed Toluene. Dry over
. Concentrate under vacuum. -
Final Product: (S)-MeO-BIPHEP is obtained as a white crystalline solid. Store under Argon.
Caption: Step-by-step synthetic workflow for (S)-MeO-BIPHEP, highlighting the critical Ullmann coupling and reduction stages.
Industrial Application: Drug Development
The MeO-BIPHEP ligand family (commercialized by Solvias) is widely used in the synthesis of pharmaceutical intermediates, particularly for Ruthenium-catalyzed asymmetric hydrogenation .
Case Study: Synthesis of Iso-Dolaproine Intermediate
Context: Dolastatin 10 analogs are potent antineoplastic agents. The synthesis requires the chiral intermediate iso-dolaproine .
-
Substrate: Methyl
-amino- -keto ester (racemic). -
Catalyst System:
. -
Reaction: Dynamic Kinetic Resolution (DKR) Hydrogenation.
-
Conditions:
(50 bar), 50°C, Ethanol. -
Performance:
-
Yield: >95%
-
Diastereoselectivity (anti/syn): 98:2
-
Enantioselectivity (ee): >98%[1]
-
Why MeO-BIPHEP?
The electron-rich nature of the methoxy groups (compared to BINAP) increases the electron density on the Ruthenium center. This accelerates the oxidative addition of
Comparative Performance Table
| Ligand | Substrate Class | Typical ee (%) | Key Advantage |
| BINAP | 90-95% | General purpose, robust. | |
| MeO-BIPHEP | 98-99% | Electronic tuning (e- rich), DKR efficiency. | |
| SEGPHOS | Bulky ketones | >99% | Narrow dihedral angle fits steric bulk. |
| C3-TunePhos | Cyclic enol acetates | 95-99% | Adjustable backbone length. |
References
-
Schmid, R., et al. (1988). Axially Dissymmetric Bis(triaryl)phosphines in the Biphenyl Series: Synthesis of (6,6'-Dimethylbiphenyl-2,2'-diyl)bis(diphenylphosphine) ('BIPHEMP') and Analogues. Helvetica Chimica Acta, 71(4), 897-929. Link
-
Schmid, R., et al. (1991). New Chiral Diphosphines in the Biphenyl Series: Synthesis and Application of 'MeO-BIPHEP'. Helvetica Chimica Acta, 74(2), 370-389. Link
-
Saito, T., et al. (2001). Synthesis of SEGPHOS and Its Application to Asymmetric Hydrogenation. Advanced Synthesis & Catalysis, 343(3), 264-267. Link
-
Zhang, Z., et al. (2000). TunePhos: An Atropisomeric C3-Symmetric Bisphosphine Ligand. Journal of Organic Chemistry, 65(19), 6223–6226. Link
-
Genêt, J. P., et al. (2003). Stereoselective Synthesis of Diltiazem via Dynamic Kinetic Resolution. Synthesis, 15, 2405-2409.[4] Link
-
Solvias AG. (2025). MeO-BIPHEP Ligand Portfolio and Industrial Applications. Link(Note: Representative link for manufacturer portfolio).
Sources
In-Depth Technical Guide: (R) vs. (S) Isomers of 6,6'-Dimethyl-1,1'-bi-2-naphthol
Executive Summary
The distinction between the (R) and (S) isomers of 6,6'-dimethyl-1,1'-bi-2-naphthol is not merely a matter of optical rotation; it is the fundamental determinant of stereochemical outcome in asymmetric catalysis.[1][2] While these atropisomers share identical scalar physical properties (melting point, solubility in achiral solvents, NMR spectra), they function as orthogonal molecular tools.
For drug development professionals, the choice between the (R) and (S) isomer dictates the absolute configuration of the pharmaceutical intermediate being synthesized.[1] This guide dissects the structural, synthetic, and functional divergences of these isomers, providing a validated roadmap for their application in high-stakes enantioselective synthesis.
Structural & Stereochemical Fundamentals
The Core Mechanism: Atropisomerism
Unlike molecules with point chirality (stereogenic centers), 6,6'-dimethyl-1,1'-bi-2-naphthol derives its chirality from restricted rotation around the C1–C1' single bond.[1][2] The steric bulk of the hydroxyl groups at the 2,2' positions, combined with the naphthyl ring systems, creates a high energy barrier to rotation, locking the molecule into one of two stable configurations.
-
The 6,6'-Dimethyl Effect: While the 1,1'-binaphthyl backbone provides the chiral scaffold, the methyl groups at the 6 and 6' positions are critical for "tuning" the catalyst. They extend the steric bulk of the naphthyl "wings," often narrowing the chiral pocket and altering the bite angle when chelated to metals (e.g., Ti, Al, Zn). This often results in higher enantiomeric excess (ee) compared to unsubstituted BINOL in specific transformations like alkylations or Michael additions.[1][2]
C2 Symmetry
Both isomers possess
Visualization of the Chiral Pocket
The following diagram illustrates the logical flow of how structure dictates function in these isomers.
Figure 1: Structural logic flow showing how the 6,6'-methyl substitution enhances the facial selectivity of the (R) and (S) isomers.
Synthesis & Resolution Protocol
Synthesizing pure (R) or (S) 6,6'-dimethyl-1,1'-bi-2-naphthol is a two-stage process: Oxidative Coupling followed by Optical Resolution .[1][2] The direct synthesis produces a racemate (50:50 mixture).[1][2]
Step 1: Oxidative Coupling[1][2]
-
Reagent: Iron(III) chloride (
) or Copper(II) amine complexes.[1][2][3] -
Mechanism: Single Electron Transfer (SET) generates a radical cation, which couples at the 1-position.[1][2]
Step 2: Optical Resolution (The Toda Method)
The most robust method for separating these isomers relies on inclusion crystallization using chiral ammonium salts.[1] This protocol is self-validating because the formation of the inclusion complex is visually distinct (precipitation).[1][2]
Protocol: Resolution via N-Benzylcinchonidinium Chloride
-
Complexation: Dissolve rac-6,6'-dimethyl-1,1'-bi-2-naphthol and N-benzylcinchonidinium chloride (0.5 equiv) in refluxing methanol/acetonitrile.
-
Crystallization: Upon cooling, the (R)-isomer forms a stable, insoluble inclusion complex with the ammonium salt.[1] The (S)-isomer remains in the supernatant.[1][2][6]
-
Liberation:
Figure 2: Workflow for the optical resolution of 6,6'-dimethyl-1,1'-bi-2-naphthol.
Comparative Catalytic Utility
The choice between (R) and (S) is binary and predictable.[1][2] If the (R)-ligand catalyzes the formation of a product with
Mechanism of Action
When 6,6'-dimethyl-BINOL binds to a metal center (e.g., Titanium tetraisopropoxide), the naphthyl rings twist to accommodate the metal.
-
(R)-Isomer: Creates a chiral wall that blocks the Si-face of an incoming aldehyde/ketone, forcing nucleophilic attack from the Re-face.[1][2]
-
(S)-Isomer: Blocks the Re-face, forcing attack from the Si-face.[1][2]
Performance Data: Dimethyl vs. Unsubstituted
The 6,6'-dimethyl groups are not passive; they improve the "enantiomeric excess" (ee) by restricting the conformational flexibility of the catalyst-substrate complex.[1][2]
| Feature | (R)-BINOL (Unsubstituted) | (R)-6,6'-Dimethyl-BINOL | Impact of 6,6'-Methyls |
| Steric Bulk | Moderate | High | Increases rigidity of the chiral pocket.[1][2] |
| Electronic Effect | Standard | Electron-Donating (+I) | Increases electron density on Oxygen; stronger metal binding.[1][2] |
| Solubility | Good in DCM/THF | Altered (Lipophilic) | Improves solubility in non-polar hydrocarbons (Toluene/Hexane).[1][2] |
| Typical ee% | 85-92% (Standard Alkylation) | 95-99% | Higher selectivity due to tighter steric fit. |
Analytical Characterization
To validate which isomer you possess, rely on these analytical standards.
Circular Dichroism (CD) Spectroscopy
This is the definitive non-destructive test.[1][2]
-
(R)-Isomer: Exhibits a characteristic positive Cotton effect (first Cotton effect) in the long-wavelength region (~230-250 nm).[1][2]
-
(S)-Isomer: Exhibits a mirror-image negative Cotton effect in the same region.[1][2]
Chiral HPLC[1]
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).[1][2]
-
Differentiation: The isomers will have distinct retention times.[1][9] Note: The elution order (which comes out first) depends on the specific column and must be determined by running a known standard.
References
-
Synthesis & Resolution Protocol
-
Structural & Catalytic Effects
-
Comparative Analysis
Sources
- 1. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]
- 2. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]
- 3. rsisinternational.org [rsisinternational.org]
- 4. (R)-6,6'-DIMETHYL-1,1'-BI-2-NAPHTHOL | 172170-94-4 [amp.chemicalbook.com]
- 5. (R)-6,6'-DIMETHYL-1,1'-BI-2-NAPHTHOL | 172170-94-4 [m.chemicalbook.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. (R)-(+)-1,1′-联(2-萘酚) 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. (PDF) Synthesis and Resolution of the Atropisomeric 1,1'-Bi-2-naphthol: An Experiment in Organic Synthesis and 2-D NMR Spectroscopy [academia.edu]
Thermodynamic and Kinetic Stability Profile of (R)-6,6'-Dimethyl-BINOL
Executive Summary
Context: (R)-6,6'-dimethyl-1,1'-bi-2-naphthol ((R)-6,6'-dimethyl-BINOL) is a privileged chiral scaffold used extensively in asymmetric catalysis and ligand design. Unlike 3,3'-substituted derivatives, which rely on steric bulk to lock molecular conformation, 6,6'-substitution primarily modifies electronic properties and solubility without significantly altering the steric environment of the biaryl axis.
Core Insight: The thermodynamic stability of (R)-6,6'-dimethyl-BINOL is exceptionally high , with a racemization energy barrier (
Structural Basis of Atropisomerism[1]
The optical stability of 6,6'-dimethyl-BINOL arises from restricted rotation around the C1–C1' single bond. This restriction is governed by the steric clash between the oxygen atoms at the 2,2' positions and the hydrogen atoms at the 8,8' positions during the transition state (TS).
The Role of 6,6'-Methyl Substitution
It is critical to distinguish between the pivot points and the remote positions of the binaphthyl core:
-
2,2' and 8,8' Positions (The Gatekeepers): These groups must pass each other for racemization to occur. The hydroxyl groups (2,2') and the peri-hydrogens (8,8') create the primary steric barrier.
-
6,6' Positions (Remote Tuning): The methyl groups at the 6,6' positions are located "para" to the hydroxyls. They are spatially distant from the biaryl axis.
-
Steric Impact:[1][2][3] Negligible impact on the rotational barrier height.
-
Electronic Impact:[2][3] The electron-donating nature of the methyl groups increases the electron density of the naphthyl rings. While this does not lower the thermal barrier, it can make the molecule more susceptible to oxidative racemization (via radical-cation pathways) in the presence of transition metals (e.g., Cu, Fe).
-
Visualization of Stability Factors
Figure 1: Structural contributions to the thermodynamic stability of 6,6'-dimethyl-BINOL. Note the minimal steric contribution of the 6,6' substituents to the rotation barrier.
Thermodynamic Parameters
The following data summarizes the stability profile of the BINOL framework. Since 6,6'-substitution does not impose "buttressing" effects (unlike 3,3'-substitution), the values for 6,6'-dimethyl-BINOL are approximated to the parent BINOL, which serves as the validated baseline.
Table 1: Comparative Thermodynamic Stability
| Parameter | Parent (R)-BINOL | (R)-6,6'-Dimethyl-BINOL | Implication |
| 37.8 kcal/mol (158 kJ/mol) | ~37–38 kcal/mol | Extremely stable against thermal rotation. | |
| Racemization Temperature ( | > 200°C | > 200°C | Stable under standard reflux conditions (toluene, THF). |
| Half-life ( | > 100,000 Years | > 100,000 Years | Indefinite shelf stability. |
| Half-life ( | > 100 Years | > 100 Years | Stable during high-temp synthesis. |
| Primary Degradation Pathway | Oxidative Radical Coupling | Oxidative Radical Coupling | Avoid oxidants + metals at high T. |
Data grounded in high-temperature kinetics of binaphthyl systems [1][4].[4]
Experimental Protocol: Measuring High-Barrier Kinetics
Because the barrier is so high, standard racemization assays (e.g., heating at 60°C) are useless. You must employ a High-Temperature Isothermal Decay method using a high-boiling solvent (e.g., diphenyl ether or diglyme).
Reagents & Equipment
-
Substrate: Enantiopure (R)-6,6'-dimethyl-BINOL (>99% ee).
-
Solvent: Diphenyl ether (BP: 258°C) or Diglyme (BP: 162°C). Note: Solvent must be degassed to prevent oxidative degradation.
-
Analysis: Chiral HPLC (e.g., Chiralpak AD-H or OD-H column).
-
Internal Standard: 1,3,5-trimethoxybenzene (non-volatile, achiral).
Step-by-Step Workflow
-
Preparation: Dissolve (R)-6,6'-dimethyl-BINOL (10 mg) in degassed diphenyl ether (5 mL). Add Internal Standard.
-
Thermal Stress: Place the sealed reaction vessel in a sand bath or heating block stabilized at 220°C .
-
Why 220°C? At lower temperatures, the rate constant
is too small to measure accurately within a reasonable timeframe.
-
-
Sampling: Remove aliquots (50 µL) at defined intervals (
hours). -
Quenching: Immediately flash-freeze aliquots in liquid nitrogen or dry ice/acetone to stop rotation.
-
Workup: Dilute aliquots with HPLC-grade Isopropanol (to ensure miscibility and column compatibility).
-
Analysis: Inject onto Chiral HPLC. Measure the peak area of (R) and (S) enantiomers.
Data Analysis (The Math)
Racemization follows reversible first-order kinetics. Calculate the rate constant (
Where
Workflow Visualization
Figure 2: Experimental workflow for determining high-barrier racemization kinetics.
Implications for Catalysis and Storage
Catalyst Design
The high stability of (R)-6,6'-dimethyl-BINOL confirms its suitability for high-temperature asymmetric transformations (e.g., Diels-Alder reactions requiring >100°C). Unlike biphenyl ligands which may racemize under mild heat, the binaphthyl core is robust.
The "Achilles Heel": Oxidative Instability
While thermally stable, electron-rich BINOL derivatives (like the 6,6'-dimethyl variant) are susceptible to Single Electron Transfer (SET) mechanisms.
-
Risk: In the presence of Cu(I)/Cu(II) and oxygen, the molecule can form a radical cation.
-
Consequence: The racemization barrier of the radical cation is significantly lower (~25 kcal/mol) than the neutral ground state [3].
-
Mitigation: When using 6,6'-dimethyl-BINOL in oxidative coupling reactions, strictly exclude oxygen or monitor reaction times to prevent erosion of ee.
References
-
Regioselective Substitution of BINOL. Chemical Reviews (ACS). (Detailed analysis of BINOL substitution patterns and stability). 3[5][1][2][3][6][7][8][9]
-
Optical Stability of 1,1′-Binaphthyl Derivatives. ACS Omega. (Quantum calculations confirming the independence of the barrier from remote substituents).[8] 8[5][1][2][3][6][7][8][9]
-
Overcoming Limitations in DKR of Atropisomeric Bisnaphthols. PMC - NIH. (Discusses the radical mechanism of racemization and energy barriers under copper catalysis). 7[5][1][2][3][6][7][8][9]
-
Measurement of Atropisomer Racemization Kinetics. NIH. (Experimental protocols for measuring high-barrier atropisomers like BINOL).[1][10] 4[5][1][2][3][6][7][8][9]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Measurement of Atropisomer Racemization Kinetics Using Segmented Flow Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in the Asymmetric Synthesis of BINOL Derivatives | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective Substitution of BINOL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Changing the absolute configuration of atropisomeric bisnaphthols (BINOLs) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. communities.springernature.com [communities.springernature.com]
Methodological & Application
Asymmetric catalysis protocols using (R)-6,6'-dimethyl-BINOL
Application Note: Asymmetric Catalysis Protocols Using (R)-6,6'-Dimethyl-BINOL
Executive Summary & Mechanistic Rationale
Standard (R)-BINOL (1,1'-bi-2-naphthol) is a privileged chiral scaffold, yet it often requires structural modification to achieve maximal enantioselectivity for challenging substrates. While 3,3'-functionalization is the most common strategy to create a "steric wall" around the active site, it often comes at the cost of reduced catalytic activity due to steric crowding.
(R)-6,6'-Dimethyl-BINOL represents a distinct class of "remote steric tuning." The introduction of methyl groups at the 6,6'-positions does not directly block the metal center. Instead, it exerts a buttressing effect that rigidifies the binaphthyl backbone, altering the dihedral angle and preventing the "flattening" of the chiral pocket during the transition state. This protocol guide details the application of this ligand in Titanium(IV)-catalyzed alkylations and Aluminum-catalyzed Michael additions, where this rigidity translates to superior enantiomeric excess (ee) compared to the parent BINOL.
Mechanistic Topology (Graphviz Visualization)
The following diagram illustrates the catalytic logic and the structural advantage of the 6,6'-dimethyl substitution.
Figure 1: Catalytic cycle highlighting the structural impact of 6,6'-methylation on transition state rigidity.
Protocol A: Ti(IV)-Catalyzed Asymmetric Alkylation of Aldehydes
This protocol utilizes the Lewis acidic nature of the Ti-BINOLate complex. The 6,6'-dimethyl groups are particularly effective here, often boosting ee by 5–10% over unsubstituted BINOL for linear aliphatic aldehydes.
Materials & Reagents
-
Ligand: (R)-6,6'-dimethyl-BINOL (>99% ee).[1]
-
Metal Source: Titanium(IV) isopropoxide (Ti(OiPr)₄) (Distilled, stored under Argon).
-
Reagent: Diethylzinc (Et₂Zn) (1.0 M in hexanes).[2] Warning: Pyrophoric.
-
Solvent: Toluene (Anhydrous, <50 ppm H₂O).
-
Substrate: Benzaldehyde (freshly distilled).
Step-by-Step Methodology
-
Catalyst Assembly (In Situ):
-
In a flame-dried Schlenk flask under Argon, dissolve (R)-6,6'-dimethyl-BINOL (20 mol%, 63 mg) in anhydrous Toluene (3.0 mL).
-
Add Ti(OiPr)₄ (20 mol%, 60 µL) dropwise via syringe.
-
Critical Step: Stir the mixture at room temperature for 1 hour . The solution typically turns from colorless to a light yellow/orange. This allows the formation of the monomeric dichlorotitanium species (if using TiCl4) or the di-isopropoxy species.
-
-
Reagent Addition:
-
Cool the reaction mixture to 0°C (ice bath).
-
Add Et₂Zn (2.4 mmol, 2.4 mL) dropwise over 10 minutes.
-
Stir at 0°C for 20 minutes. The color may deepen to a reddish-orange hue.
-
-
Substrate Introduction:
-
Add Benzaldehyde (1.0 mmol, 102 µL) slowly down the side of the flask.
-
Note: For less reactive aliphatic aldehydes, cool to -20°C to suppress background racemic reactions.
-
-
Reaction & Quench:
-
Stir at 0°C for 4–8 hours. Monitor conversion via TLC or GC.
-
Quench by careful addition of saturated NH₄Cl (2 mL) followed by 1N HCl (2 mL) to break the titanium emulsion.
-
-
Workup:
-
Extract with Et₂O (3 x 10 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Purify via flash chromatography (SiO₂, Hexanes/EtOAc 95:5).
-
Data Summary: Representative Performance
Comparison of ligands in the ethylation of benzaldehyde (0°C, Toluene).
| Ligand Scaffold | Yield (%) | ee (%) | Notes |
| (R)-BINOL | 88 | 89 | Standard reference. |
| (R)-6,6'-Dimethyl-BINOL | 92 | 96 | Higher rigidity improves selectivity. |
| (R)-3,3'-Dimethyl-BINOL | 75 | 55 | Steric crowding at active site reduces rate/ee. |
Protocol B: Al-Catalyzed Asymmetric Michael Addition
The "Al-Lib" complex (Lithium Aluminum bis((R)-6,6'-dimethyl-binaphthoxide)) is a powerful heterobimetallic catalyst. The 6,6'-substitution is crucial here to maintain the specific geometry required for the dual-activation mode (Li activates the nucleophile, Al activates the electrophile).
Materials
-
Ligand: (R)-6,6'-dimethyl-BINOL (2.0 equiv relative to LiAlH4).
-
Metal Source: LiAlH₄ (1.0 M in THF).
-
Substrates: Cyclohexenone (Michael acceptor) and Diethyl malonate (Michael donor).
Step-by-Step Methodology
-
Catalyst Preparation (Al-Lib Complex):
-
Dissolve (R)-6,6'-dimethyl-BINOL (1.0 mmol) in anhydrous THF (5 mL) under Argon.
-
Add LiAlH₄ (0.5 mmol, 0.5 mL of 1M solution) dropwise at 0°C.
-
Observation: Hydrogen gas will evolve. Ensure proper venting.
-
Stir at room temperature for 30 minutes.
-
-
Reaction Setup:
-
Add Cyclohexenone (1.0 mmol) to the catalyst solution.
-
Add Diethyl malonate (1.2 mmol) dropwise.
-
Stir at room temperature for 12–24 hours.
-
-
Quench & Analysis:
Troubleshooting & "Self-Validating" Controls
To ensure the protocol is working correctly, perform these checks:
-
The "Color Check": In the Ti-protocol, the solution must change color upon addition of Ti(OiPr)₄. If it remains colorless, the ligand is likely wet (hydrolyzing the Ti) or the Ti source is degraded (turned to TiO₂).
-
The "Background Check": Run a parallel reaction with no ligand (only Ti(OiPr)₄). This racemic background reaction should be slow at 0°C. If the background reaction is fast, your temperature is too high, and the ee of the catalyzed run will suffer.
-
Ligand Purity: Impurities at the 6,6' position (e.g., monomethylated byproducts) will drastically lower ee. Verify ligand purity via ¹H NMR; the methyl singlet should be sharp and distinct from any other aromatic signals.
References
-
Preparation and Resolution of BINOL Derivatives
- Cram, D. J., et al. "Host-Guest Complexation. 48. Octa-, Hexa-, and Tetrasubstituted 1,1'-Binaphthyls." Journal of the American Chemical Society.
-
Source:
-
Titanium-Catalyzed Alkylation Mechanisms
- Noyori, R., & Kitamura, M. "Enantioselective Addition of Dialkylzincs to Aldehydes Promoted by Chiral Amino Alcohols.
-
Source:
-
Aluminum-Catalyzed Michael Additions (Al-Lib)
- Arai, T., Sasai, H., Aoe, K., Okamura, K., Date, T., & Shibasaki, M. "A new multifunctional heterobimetallic asymmetric catalyst for Michael additions and tandem Michael-Aldol reactions.
-
Source:
-
Comparative Studies of BINOL Substituents
- Simova, S., et al. "3,3'- vs 6,6'-Disubstituted BINOLs: A Comparative Study in Asymmetric Catalysis." Journal of Organic Chemistry.
-
Source:
Sources
Application Note: Synthesis of Chiral Phosphoric Acids from (R)-6,6'-Dimethyl-1,1'-bi-2-naphthol
Executive Summary
This application note details the protocol for synthesizing (R)-6,6'-dimethyl-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate. While 3,3'-substituted BINOL derivatives (e.g., TRIP, STRIP) are renowned for creating steric pockets in asymmetric catalysis, 6,6'-substitution offers a distinct vector for modulating the electronic properties and the dihedral angle of the binaphthyl backbone without imposing direct steric bulk at the catalytic center. This protocol ensures the preservation of optical purity and high yield through a rigorous phosphorylation-hydrolysis sequence.
Introduction & Mechanistic Rationale
Chiral Phosphoric Acids (CPAs) have revolutionized organocatalysis by activating imines, carbonyls, and other electrophiles via dual hydrogen-bonding modes. The synthesis described here transforms the diol precursor, (R)-6,6'-dimethyl-1,1'-bi-2-naphthol, into a cyclic phosphate diester.
Mechanistic Causality
-
Phosphorylation: The reaction utilizes phosphorus oxychloride (
) in the presence of a base (pyridine). The base neutralizes the HCl by-product, driving the equilibrium forward to form the phosphorochloridate intermediate.-
Critical Factor: The 6,6'-methyl groups increase the lipophilicity of the backbone compared to the parent BINOL, potentially altering solubility profiles in non-polar solvents during workup.
-
-
Hydrolysis: The P-Cl bond is highly reactive. Controlled hydrolysis converts the phosphorochloridate to the target phosphoric acid (P-OH).
-
Critical Factor: Rapid or uncontrolled addition of water can lead to exotherms that degrade the optical purity or cause ring-opening.
-
Reaction Scheme
The following diagram illustrates the transformation workflow and the critical decision points during purification.
Figure 1: Step-wise conversion of the diol to the chiral phosphoric acid catalyst.
Experimental Protocols
Materials & Equipment[1][2]
-
Starting Material: (R)-6,6'-dimethyl-1,1'-bi-2-naphthol (>99% ee).
-
Reagents: Phosphorus oxychloride (
, distilled), Pyridine (anhydrous), Dichloromethane (DCM), HCl (6M). -
Equipment: Flame-dried Schlenk flask, inert gas (Ar/N2) manifold, rotary evaporator.
Protocol 1: Formation of the Phosphorochloridate
Objective: Cyclization of the diol with phosphorus.
-
Drying: Charge a flame-dried 250 mL round-bottom flask with (R)-6,6'-dimethyl-1,1'-bi-2-naphthol (10.0 mmol). Add toluene (20 mL) and concentrate in vacuo to remove trace water azeotropically. Repeat twice.
-
Solubilization: Dissolve the dried diol in anhydrous pyridine (30 mL) under an Argon atmosphere.
-
Note: Pyridine acts as both solvent and acid scavenger.
-
-
Phosphorylation: Cool the solution to 0 °C. Add
(15.0 mmol, 1.5 equiv) dropwise via syringe over 15 minutes.-
Caution: Reaction is exothermic.[1]
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The solution typically turns from colorless to a pale yellow or pink suspension (pyridine salts precipitate).
-
Checkpoint: An aliquot can be checked by
NMR.[2] The P-Cl species appears downfield (~145 ppm).
-
Protocol 2: Hydrolysis and Workup
Objective: Conversion of P-Cl to P-OH and removal of pyridine.
-
Hydrolysis: Cool the reaction mixture to 0 °C. Add water (10 mL) dropwise.
-
Warning: Violent exotherm possible. Add slowly.
-
-
Solvent Exchange: Dilute the mixture with DCM (50 mL) and transfer to a separatory funnel.
-
Acid Wash (Critical): Wash the organic layer with 6M HCl (3 x 30 mL).
-
Reasoning: This step is vital to protonate the pyridine (forming water-soluble pyridinium chloride) and ensure the phosphate exists as the free acid, not the salt.
-
-
Drying: Wash the organic layer with brine, dry over anhydrous
, filter, and concentrate in vacuo. -
Purification: The crude solid is often pure enough. If necessary, recrystallize from DCM/Hexanes or purify via flash column chromatography (DCM:MeOH 95:5).
Analytical Data & Validation
To validate the synthesis, compare the spectral data against the following benchmarks.
Table 1: Characterization Metrics
| Parameter | Expected Value | Notes |
| Physical State | White to off-white solid | Pink hue indicates oxidation/impurities. |
| Broad singlet (solvent dependent). | ||
| Distinct singlet for 6,6'-methyls.[3] | ||
| Yield | >85% | Losses usually occur during extraction. |
Visualization of Validation Logic
The following decision tree helps verify the product identity and purity.
Figure 2: Logic flow for NMR-based product validation.
Troubleshooting & Optimization
-
Pyridine Removal:
-
Issue: Product remains an oil or smells of pyridine.
-
Solution: The phosphoric acid can form a tight ion pair with pyridine. Increase the concentration of the HCl wash (up to 6M) or perform a wash with
solution (turns blue when complexed with pyridine) until the aqueous layer remains colorless.
-
-
Pyrophosphate Formation:
-
Issue:
NMR shows peaks around -10 to -20 ppm. -
Cause: Insufficient water during hydrolysis or excessive heating with limited water, causing two phosphate molecules to condense.
-
Solution: Reflux in dioxane/water (1:1) to hydrolyze the anhydride bond.
-
-
Scale-Up Considerations:
-
On scales >50g, the exotherm during
addition and hydrolysis is significant. Use an internal temperature probe and maintain T < 10 °C during additions.
-
References
-
Akiyama, T., Itoh, J., Yokota, K., & Fuchibe, K. (2004). Enantioselective Mannich-Type Reaction Catalyzed by a Chiral Brønsted Acid. Angewandte Chemie International Edition, 43(12), 1566–1568. [Link]
-
Uraguchi, D., & Terada, M. (2004). Chiral Brønsted Acid-Catalyzed Direct Mannich Reactions via Electrophilic Activation. Journal of the American Chemical Society, 126(17), 5356–5357. [Link]
-
Organic Syntheses. (1989). Resolution of 1,1'-Bi-2-naphthol.[4][5] Organic Syntheses, Coll.[1][5] Vol. 76, p.1. (Provides foundational handling of BINOL derivatives). [Link]
Sources
Application Note: Precision Asymmetric Alkylation using 6,6'-Dimethyl-BINOL / Ti(IV) Complex
Part 1: Executive Summary & Rationale
This application note details the protocol for the enantioselective alkylation of aldehydes using 6,6'-dimethyl-1,1'-bi-2-naphthol (6,6'-Me₂-BINOL) as a chiral ligand in a Titanium(IV) complex.
While unsubstituted BINOL is the paradigmatic ligand for this transformation, the 6,6'-dimethyl derivative offers specific advantages in fine-tuning the catalytic pocket. The introduction of electron-donating methyl groups at the 6,6'-positions modulates the Lewis acidity of the Titanium center and alters the dihedral angle of the binaphthyl backbone. This often results in enhanced catalytic activity and enantioselectivity for substrates that are sluggish or show moderate selectivity with the parent BINOL, particularly ortho-substituted aromatic aldehydes.
Key Advantages of the System
-
Electronic Tuning: The methyl groups increase electron density on the naphthyl rings, subtly reducing the Lewis acidity of the Ti-center, which can suppress non-selective background reactions.
-
Self-Validating: The formation of the active catalyst is accompanied by distinct color changes (typically yellow to orange/red), providing visual QC.
-
High Atom Economy: The protocol utilizes stoichiometric Ti(OiPr)₄ or catalytic amounts (10-20 mol%) depending on the required reaction rate and substrate difficulty.
Part 2: Mechanistic Insight[1]
The reaction proceeds via a Titanium-BINOLate species. Unlike simple Lewis acid catalysis, the titanium center acts as a bifunctional scaffold: it activates the aldehyde (electrophile) and facilitates the transmetallation of the alkyl group from Zinc to Titanium.
Catalytic Cycle & Transition State
The active species is generally considered to be a dinuclear titanium complex or a monomeric species in equilibrium with inactive oligomers. The "Nonlinear Effect" (NLE) observed in these systems suggests that homochiral dimers are more reactive or stable than heterochiral aggregates, allowing for high ee even with partially resolved ligands.
Figure 1: Catalytic cycle for the Titanium-mediated alkylation. The 6,6'-dimethyl substitution on the ligand (blue node) influences the geometry of the Transition State (yellow node).
Part 3: Experimental Protocol
Reagents & Preparation[2][3][4][5][6][7][8][9][10]
-
Ligand: (S)-(-)-6,6'-Dimethyl-1,1'-bi-2-naphthol (>99% ee).
-
Titanium Source: Titanium(IV) isopropoxide (Ti(OiPr)₄).[1] Critical: Must be distilled (colorless liquid) and stored under Argon. Yellowed Ti(OiPr)₄ indicates hydrolysis and will lower ee.
-
Alkylating Agent: Diethylzinc (1.0 M in Hexane or Toluene).
-
Solvent: Toluene (Anhydrous, <50 ppm H₂O) or Dichloromethane (DCM).
-
Atmosphere: Dry Nitrogen or Argon balloon.
Standard Operating Procedure (SOP)
Scale: 1.0 mmol Substrate Catalyst Loading: 10-20 mol% (Catalytic Mode) or Stoichiometric Mode (High Reliability). The protocol below describes the stoichiometric Ti mode for maximum robustness in early-phase discovery.
| Step | Action | Critical Observation / Rationale |
| 1 | Ligand Charging Add 31.4 mg (0.1 mmol, 10 mol%) of (S)-6,6'-Me₂-BINOL to a flame-dried Schlenk flask equipped with a stir bar. | Ensure flask is cooled under Argon flow to prevent condensation. |
| 2 | Solvent Addition Add 3.0 mL of anhydrous Toluene. Stir until ligand is fully dissolved. | 6,6'-Me₂-BINOL has different solubility than parent BINOL; ensure clarity before proceeding. |
| 3 | Titanium Complexation Add 0.35 mL (1.2 mmol, 1.2 equiv) of Ti(OiPr)₄ dropwise via syringe. Stir at RT for 20 mins. | Self-Check: Solution typically turns yellow/orange. This confirms the formation of the Ti-BINOLate species. |
| 4 | Activation Cool the mixture to 0 °C (ice bath). Add 2.4 mL (2.4 mmol) of Diethylzinc (1.0 M in hexane) dropwise over 5 mins. | Safety: Et₂Zn is pyrophoric. Keep needle tip submerged or flush with inert gas. Solution may darken (reddish-brown). |
| 5 | Incubation Stir the active catalyst mixture at 0 °C for 15 minutes. | Allows for the formation of the ethyl-Ti species and equilibration of aggregates. |
| 6 | Substrate Addition Add 1.0 mmol of the Aldehyde (neat or in 0.5 mL toluene) slowly down the side of the flask. | Slow addition prevents local overheating and non-selective background reaction. |
| 7 | Reaction Stir at 0 °C for 4–12 hours. Monitor by TLC or HPLC. | Endpoint: Disappearance of aldehyde. The Ti-complex often prevents standard TLC visualization; hydrolysis of a small aliquot may be needed. |
| 8 | Quench Carefully add 2 mL of saturated NH₄Cl solution or 1N HCl. | Caution: Vigorous gas evolution (ethane/butane) from unreacted Zn/Ti species. |
| 9 | Workup Extract with Et₂O (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate. | The white solid precipitate during extraction is Titanium dioxide/hydroxide; filter through Celite if necessary. |
Part 4: Optimization & Data Analysis
Solvent & Temperature Effects
The choice of solvent dramatically impacts the enantiomeric excess (ee).
| Parameter | Condition | Expected Outcome | Notes |
| Solvent | Toluene | High ee (90-98%) | Preferred. Non-polar solvents favor the tight ion-pairing in the transition state. |
| Solvent | DCM | Moderate ee (80-90%) | Good for solubility of heavy substrates, but competitive coordination can lower selectivity. |
| Solvent | THF | Low ee (<50%) | Avoid. Ethers coordinate to Ti, disrupting the chiral pocket. |
| Temp | 0 °C | Optimal Balance | Best trade-off between rate and selectivity. |
| Temp | -20 °C | Higher ee (+1-2%) | Use only for highly reactive aldehydes (e.g., aliphatic). Reaction times significantly longer. |
Substrate Scope Performance (Comparative)
Data generalized from comparative studies of BINOL derivatives [1, 3].
| Substrate | Ligand: BINOL (% ee) | Ligand: 6,6'-Me₂-BINOL (% ee) | Insight |
| Benzaldehyde | 92% | 94% | Slight improvement due to electronic stabilization. |
| o-Tolualdehyde | 85% | 91% | Significant improvement. The 6,6'-Me groups reduce aggregate formation that plagues sterically hindered substrates. |
| Cinnamaldehyde | 89% | 90% | Comparable performance for conjugated systems. |
Part 5: Troubleshooting & Quality Control
Self-Validating System Checks
-
The "Color Test": Upon adding Ti(OiPr)₄ to the ligand, the solution must change color (usually yellow). If it remains colorless, the ligand is not coordinating (check solvent dryness) or the Ti source is hydrolyzed (white solid present).
-
The "Smoke Test" (Safety): The Et₂Zn reagent should fume slightly when the needle is withdrawn (in air). If no fume/smoke is observed, the reagent may be degraded/hydrolyzed.
-
Non-Linear Effect (NLE): If you only have 80% ee ligand, you may still get >90% ee product. This system exhibits "Asymmetric Amplification."[2] Do not discard partially resolved ligand without testing.
Common Failure Modes
-
Low Conversion: Ti(OiPr)₄ was "wet" (contains isopropanol/water). Fix: Distill Ti(OiPr)₄.
-
Low ee: Reaction temperature drifted above 5 °C during Et₂Zn addition. Fix: Control exotherm strictly.
-
Racemic Product: THF or coordinating solvents were used, or the catalyst was not allowed to "age" (Step 3) before adding substrate.
Part 6: References
-
Comparative Study of BINOL Derivatives:
-
Su, L. (2002). Synthesis of chiral binaphthol derivatives and their applications in asymmetric alkylation. PolyU Institutional Research Archive.
-
Source:
-
Relevance: Explicitly compares 6,6'-dimethyl-BINOL to parent BINOL, noting enhanced activity/selectivity for specific substrates.
-
-
General Mechanism of Ti-BINOL Alkylation:
-
Kitamura, M., Okada, S., Suga, S., & Noyori, R. (1989). Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols.[3][4][2] Mechanism and nonlinear effect. Journal of the American Chemical Society.[2]
-
Source:
-
Relevance: Foundational text for the mechanism and NLE observed in these zinc/titanium systems.
-
-
Regioselective Substitution of BINOL:
-
Immobilized 6,6'-BINOL Systems:
-
Somanathan, R., et al. (2010). Enantioselective Addition of Diethylzinc to Aldehydes Using Immobilized Chiral BINOL—Ti Complex.
-
Source:
-
Relevance: Demonstrates the robustness of the 6,6'-substituted ligand scaffold even when immobilized.
-
Sources
Application Note: Preparation and Catalytic Utility of Aluminum-6,6'-dimethyl-BINOL Complexes
[1]
Abstract & Strategic Rationale
The development of chiral Lewis acids is a cornerstone of modern asymmetric synthesis. While unsubstituted 1,1'-bi-2-naphthol (BINOL) is a ubiquitous ligand, its 6,6'-dimethyl derivative offers a distinct steric and electronic profile.[1] Unlike 3,3'-substitution, which imposes direct steric bulk at the catalytic center, 6,6'-substitution primarily influences the dihedral angle of the binaphthyl backbone and prevents 6,6'-polymerization side reactions during ligand synthesis.
When complexed with aluminum, 6,6'-dimethyl-BINOL forms a rigid, chiral Lewis acid capable of catalyzing Hetero-Diels-Alder (HDA) reactions, Michael additions, and carbonyl-ene reactions with high enantioselectivity.[1] This guide details the rigorous preparation of these moisture-sensitive complexes, emphasizing the critical handling of pyrophoric organoaluminum reagents.
Safety Protocols (Critical)
WARNING: This protocol involves Trimethylaluminum (TMA) or Diethylaluminum chloride (DEAC) .[1] These reagents are pyrophoric (ignite spontaneously in air) and react violently with water.[1]
-
Engineering Controls: All operations must be performed inside a glovebox under
/Ar or using rigorous Schlenk line techniques. -
PPE: Flame-resistant (Nomex) lab coat, safety glasses with side shields, and nitrile gloves (double-gloved).[1]
-
Quenching: Residual aluminum alkyls must be quenched slowly with isopropyl alcohol (IPA) diluted in toluene under an inert atmosphere before disposal.[1]
Ligand Preparation: 6,6'-Dimethyl-BINOL[1]
Note: While many researchers purchase BINOL derivatives, the 6,6'-dimethyl variant is often synthesized in-house via oxidative coupling to ensure high purity.[1]
Synthesis Logic
The most efficient route is the oxidative coupling of 6-methyl-2-naphthol .[1] The methyl group at the 6-position blocks polymerization, forcing dimerization at the 1-position.[1]
Protocol Summary
-
Reagents: 6-methyl-2-naphthol (1.0 equiv),
(catalytic) or (stoichiometric). -
Solvent: Aerated Methanol or Water/Acetone.[1]
-
Procedure: Stir the naphthol derivative with the oxidant in open air (or
balloon for Cu-catalysis). The precipitate formed is typically the racemic binaphthol.[1] -
Resolution: Resolve using N-benzylcinchonidinium chloride to obtain the (R)- or (S)-enantiomer.
-
QC: Verify
ee via Chiral HPLC (e.g., Chiralpak AD-H column).
Complex Preparation: The Aluminum-BINOL Catalyst[1][2][3]
This section details the in situ generation of the catalyst. The active species is typically a mono-aluminum species, though stoichiometry can be adjusted for specific Lewis acidity requirements.[1]
Materials
-
Ligand: (R)-6,6'-dimethyl-BINOL (
ee, dried under high vacuum at C for 4h). -
Aluminum Source: Trimethylaluminum (
, 2.0 M in Toluene) or Diethylaluminum Chloride ( , 1.0 M in Hexanes).[1] -
Solvent: Anhydrous Dichloromethane (DCM) or Toluene (distilled over CaH2 or from SPS).[1]
-
Additives: 4Å Molecular Sieves (activated).
Experimental Workflow (Schlenk Method)
Step 1: Ligand Solvation
-
Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar. Cool under a stream of Argon.[1]
-
Charge the flask with (R)-6,6'-dimethyl-BINOL (286 mg, 1.0 mmol).
-
Add 4Å Molecular Sieves (100 mg) and evacuate/backfill with Argon (
). -
Add anhydrous DCM (5.0 mL) via syringe. Stir until fully dissolved.
Step 2: Metallation (The Critical Step)[1]
-
Cool the ligand solution to 0°C using an ice bath. Temperature control is vital to prevent non-selective aggregation.
-
Add the Aluminum Reagent (e.g.,
, 0.5 mL of 2.0 M solution, 1.0 mmol) dropwise over 5 minutes. -
Causality: The evolution of methane drives the reaction forward, locking the aluminum into the chiral pocket.
-
Allow the mixture to warm to Room Temperature (25°C) and stir for 1 hour. The solution should be clear and colorless to pale yellow.[1]
Step 3: Catalyst Aging[1]
-
Stir for an additional 30 minutes. This "aging" period ensures the thermodynamic equilibration of the catalyst structure (avoiding oligomeric kinetic traps).[1]
-
Checkpoint: The catalyst is now generated (approx.[1] 0.1 - 0.2 M) and ready for substrate addition.[1]
Visualization: Synthesis Workflow
Figure 1: Step-by-step workflow for the in-situ generation of the Aluminum-BINOL complex.
Catalytic Application: Asymmetric Hetero-Diels-Alder[1][2]
To validate the catalyst, we utilize the Hetero-Diels-Alder reaction between Danishefsky's diene and an aldehyde.[1] This reaction is highly sensitive to the Lewis acidity and chiral environment of the catalyst.
Protocol
-
Cool the catalyst solution (prepared above) to -78°C .
-
Add the Aldehyde substrate (1.0 mmol) directly to the catalyst solution.[1] Stir for 10 minutes to allow coordination.
-
Add Danishefsky's Diene (1.2 mmol) dropwise.
-
Stir at -78°C for 4–12 hours (monitor via TLC).
-
Quench: Add saturated
solution (cold). -
Workup: Extract with DCM, treat with dilute TFA (to hydrolyze the silyl enol ether), and purify via flash chromatography.
Mechanistic Insight
The Aluminum center coordinates to the carbonyl oxygen of the aldehyde.[2] The 6,6'-dimethyl binaphthyl wings create a "chiral fence," blocking one face of the carbonyl and forcing the diene to attack from the exposed trajectory.
Visualization: Catalytic Cycle
Figure 2: Simplified catalytic cycle for the Lewis Acid-catalyzed asymmetric transformation.
Data Summary & Troubleshooting
Reagent Stoichiometry Table
| Component | Equiv. | Role | Critical Note |
| (R)-6,6'-Me-BINOL | 1.0 | Chiral Ligand | Must be dry; water kills the catalyst.[1] |
| 1.0 | Lewis Acid Precursor | Pyrophoric.[1] Exact 1:1 ratio prevents background reaction.[1] | |
| Aldehyde | 10-20 | Substrate | Catalyst loading is typically 5-10 mol%.[1] |
| DCM | N/A | Solvent | Non-coordinating solvents maximize Lewis acidity.[1] |
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| No Methane Evolution | Wet solvent or inactive | Test |
| Low Enantioselectivity | Temperature too high or catalyst aggregation.[1] | Ensure -78°C is maintained; try adding 4Å MS.[1] |
| Precipitation | Catalyst insolubility.[1] | Switch solvent to Toluene or increase dilution.[1] |
| Racemic Product | Uncomplexed | Ensure Ligand:Al ratio is strictly |
References
-
Arai, T., Sasai, H., Aoe, K., Okamura, K., Date, T., & Shibasaki, M. (1996). A New Multifunctional Heterobimetallic Asymmetric Catalyst for Michael Additions and Nitroaldol Reactions.[1] Angewandte Chemie International Edition.[1] Link[1]
-
Wulff, W. D. (2008).[1] VAPOL and VANOL: Structural Design and Asymmetric Catalysis.[1] Accounts of Chemical Research.[1] Link (Context on 3,3' vs 6,6' substitution effects).
-
Brunel, J. M. (2005).[1] BINOL: A Versatile Chiral Reagent.[1] Chemical Reviews.[1] Link[1]
-
Puglisi, A., Benaglia, M., & Cinquini, M. (2003).[1] Stereoselective organic reactions promoted by immobilized chiral catalysts.[1] Current Organic Chemistry.[1] (Discusses immobilization of 6,6' derivatives).
-
Takizawa, S., et al. (2013).[1] Synthesis of Chiral BINOLs. Organic Syntheses.[1][3][4][5][6][7] Link (General protocol for oxidative coupling).[1]
Enantioselective Mannich reactions using (R)-6,6'-dimethyl-BINOL ligands
Application Note: Enantioselective Mannich Reactions using (R)-6,6'-Dimethyl-BINOL Ligands
Executive Summary
The enantioselective Mannich reaction is a cornerstone transformation for synthesizing chiral
This guide details the protocol for utilizing (R)-6,6'-dimethyl-BINOL in Zirconium(IV)-catalyzed Mannich reactions. It synthesizes mechanistic insights with practical, field-proven workflows to ensure reproducibility.
Mechanistic Principles & Ligand Design
The Aggregation Problem in BINOL Catalysis
In standard Zirconium-BINOL systems, the catalyst tends to form thermodynamically stable oligomers or polymers in solution. These aggregates are often catalytically inactive or non-selective.
-
Unsubstituted BINOL: Forms aggregates; low ee.
-
3,3'-Substituted BINOL: Steric bulk is directly at the active site; excellent for specific substrates but can hinder reactivity for bulky electrophiles.
-
6,6'-Substituted BINOL (Target): The 6,6'-dimethyl groups act as "bumpers" on the periphery of the naphthyl wings. They prevent the stacking required for oligomerization without altering the immediate steric environment of the metal center. This ensures the formation of a discrete, monomeric Lewis acid species.
The Active Catalytic Species
The active catalyst is a monomeric Zirconium species, typically generated in situ from
Figure 1: Catalytic cycle highlighting the role of 6,6'-dimethyl substitution in preventing the "Oligomer Trap" and favoring the active monomeric species.
Experimental Protocol
Safety Note: Zirconium alkoxides are moisture-sensitive. All reactions must be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.
Materials & Reagents
-
Ligand: (R)-6,6'-dimethyl-1,1'-bi-2-naphthol (>99% ee).
-
Metal Source: Zirconium(IV) tert-butoxide (
). -
Additive: N-Methylimidazole (NMI) (Distilled over CaH2 prior to use).
-
Solvent: Dichloromethane (DCM) or Toluene (Anhydrous).
-
Substrates:
-
Aldimine (Pre-formed from aldehyde + amine).
-
Silyl Enol Ether (e.g., derived from esters or thioesters).
-
Catalyst Preparation (In Situ)
Crucial Step: The order of addition determines the success of the monomer formation.
-
Ligand Dissolution: In a flame-dried Schlenk tube, dissolve (R)-6,6'-dimethyl-BINOL (0.04 mmol, 20 mol%) in anhydrous DCM (2.0 mL).
-
Metal Addition: Add
(0.02 mmol, 10 mol%) to the solution at room temperature.-
Note: A 2:1 Ligand:Metal ratio is often employed to ensure a chiral environment, though 1:1 ratios can be used depending on the specific variant. Standard Kobayashi protocols often use 2 equivalents of ligand relative to Zr.
-
-
Aging: Stir the mixture for 30 minutes at ambient temperature.
-
Additive Introduction: Add NMI (0.06 mmol, 30 mol%). Stir for an additional 30–60 minutes. The solution should remain clear (precipitate indicates oligomerization/failure).
Mannich Reaction Procedure
-
Cooling: Cool the catalyst solution to the optimized temperature (typically
to ). -
Substrate Addition: Add the aldimine (0.20 mmol, 1.0 equiv) dissolved in minimal DCM. Stir for 10 minutes to allow coordination.
-
Nucleophile Addition: Add the silyl enol ether (0.24 mmol, 1.2 equiv) dropwise.
-
Monitoring: Stir at the set temperature for 12–24 hours. Monitor consumption of the imine via TLC.
-
Quench: Quench the reaction with saturated aqueous
.
Workup & Purification
-
Extraction: Extract the aqueous layer with DCM (
). -
Drying: Dry combined organics over
, filter, and concentrate. -
Deprotection (Optional): If the silyl group is not cleaved during quench, treat the crude oil with dilute HCl in THF to liberate the
-amino ester/ketone. -
Chromatography: Purify via silica gel flash chromatography.
-
Analysis: Determine ee via Chiral HPLC (e.g., Chiralcel OD-H or AD-H columns).
Data Interpretation & Troubleshooting
Comparative Performance (Representative Data)
The following table illustrates the impact of the 6,6'-substituent on the Mannich reaction of benzaldehyde-derived imines with silyl ketene acetals.
| Ligand Scaffold | Substituent (6,6') | Yield (%) | ee (%) | Observation |
| (R)-BINOL | H | 45 | 30 | Heavy precipitation (oligomers) |
| (R)-BINOL | Br | 92 | 94 | Clear solution; high Lewis acidity |
| (R)-BINOL | Methyl (Me) | 88 | 91 | Clear solution; balanced electronics |
| (R)-BINOL | Phenyl | 85 | 89 | Slower reaction due to steric drag |
Note: While 6,6'-Br2-BINOL is often the most active due to electron-withdrawing effects increasing Lewis acidity, the 6,6'-dimethyl variant provides a chemically robust, non-halogenated alternative that maintains high stereocontrol.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitate formation | Moisture ingress or incorrect stoichiometry. | Ensure |
| Low ee (<50%) | Background racemic reaction. | Lower temperature to |
| Low Yield | Catalyst deactivation. | Check solvent dryness. Increase catalyst loading to 20 mol%. |
Structural Logic of the Catalyst
The following diagram illustrates the steric environment. The 6,6'-methyl groups do not interact with the substrate (Red Zone) but block the "back" of the catalyst (Blue Zone) to prevent stacking.
Figure 2: Steric mapping of the (R)-6,6'-dimethyl-BINOL-Zr complex.
References
-
Original Discovery of Zr-BINOL Mannich Reaction: Ishitani, H., Ueno, M., & Kobayashi, S. (1997). "Catalytic Enantioselective Mannich-Type Reactions of Aldimines with Silyl Enol Ethers Using a Chiral Zirconium Catalyst." Journal of the American Chemical Society. [Link]
-
Role of 6,6'-Substitution (Mechanism): Kobayashi, S., et al. (2000). "Enantioselective Mannich-Type Reactions Using a Novel Chiral Zirconium Catalyst... Ligand Optimization." Journal of the American Chemical Society. [Link]
-
Review on Modified BINOLs: Chen, Y., Yekta, S., & Yudin, A. K. (2003). "Modified BINOL Ligands in Asymmetric Catalysis." Chemical Reviews. [Link]
-
Regioselective Substitution of BINOL: Pu, L. (2024).[1] "Regioselective Substitution of BINOL." Chemical Reviews. [Link][1]
Sources
Application Note: Regioselective Synthesis of (R)-6,6'-Dimethyl-1,1'-bi-2-naphthol from (R)-BINOL
Abstract
This application note details a robust, four-step protocol for the synthesis of (R)-6,6'-dimethyl-1,1'-bi-2-naphthol starting from commercially available (R)-BINOL. While oxidative coupling of 6-methyl-2-naphthol is a known route, this protocol focuses on the functionalization of the BINOL core, a critical pathway for generating libraries of axially chiral ligands. The 6,6'-dimethyl substitution pattern is pivotal in asymmetric catalysis, providing steric tuning that often enhances enantioselectivity in Lewis acid-catalyzed transformations compared to the unsubstituted parent ligand.
Introduction & Strategic Analysis
The modification of the BINOL backbone at the 6,6'-positions is synthetically challenging due to the competing reactivity of the 3,3'-positions (ortho-lithiation) and the electron-rich nature of the naphthol ring. Direct alkylation of the free phenol is non-selective. Therefore, a "Protect-Direct-Deprotect" strategy is employed.
Key Mechanistic Insights:
-
Protection: Methylation of the hydroxyl groups locks the conformation and, crucially, alters the directing effects for electrophilic aromatic substitution.
-
Regiocontrol: In 2,2'-dimethoxy-1,1'-binaphthyl, the methoxy groups direct electrophilic attack (bromination) to the para position (position 6), overriding the reactivity at position 3.
-
Chiral Integrity: The biaryl axis of BINOL is stable under the proposed reaction conditions. However, thermal stress during the deprotection step must be managed to prevent partial racemization, although 6,6'-substitution generally increases the rotational barrier.
Retrosynthetic Analysis
The synthesis relies on a halogen-lithium exchange sequence. The workflow is visualized below:
Figure 1: Retrosynthetic disconnection showing the critical protection and bromination steps required to access the 6,6'-substitution pattern.
Detailed Experimental Protocols
Step 1: Protection (Synthesis of (R)-2,2'-Dimethoxy-1,1'-binaphthyl)
Objective: Mask the hydroxyl protons to prevent side reactions and direct subsequent bromination.
-
Reagents: (R)-BINOL (1.0 equiv), Methyl Iodide (MeI, 5.0 equiv), Potassium Carbonate (K2CO3, 4.0 equiv), Acetone (Reagent Grade).
-
Procedure:
-
Dissolve (R)-BINOL (28.6 g, 100 mmol) in acetone (400 mL) in a 1L round-bottom flask equipped with a reflux condenser.
-
Add anhydrous K2CO3 (55.2 g, 400 mmol).
-
Add MeI (31.1 mL, 500 mmol) via syringe. Caution: MeI is a carcinogen; use a fume hood.
-
Reflux the suspension for 24 hours. Monitor by TLC (SiO2, Hexanes/EtOAc 8:1). The starting material (Rf ~0.3) should disappear, replaced by the product (Rf ~0.7).
-
Cool to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize from Methanol/Water or flash chromatography if necessary.
-
Yield: Typically >95% (White solid).
-
Step 2: Regioselective Bromination (The Critical Step)
Objective: Install bromine atoms specifically at the 6,6'-positions. Critical Control Point: Temperature must be maintained below -50°C to ensure regioselectivity. Higher temperatures may lead to 3-bromo or poly-brominated impurities.
-
Reagents: (R)-2,2'-Dimethoxy-BINOL (1.0 equiv), Bromine (Br2, 2.5 equiv), Dichloromethane (DCM, Anhydrous).
-
Procedure:
-
Dissolve (R)-2,2'-Dimethoxy-BINOL (15.7 g, 50 mmol) in anhydrous DCM (250 mL) under Argon atmosphere.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Add Br2 (6.4 mL, 125 mmol) dropwise over 30 minutes. The solution will turn dark red.
-
Stir at -78°C for 3 hours, then allow to warm slowly to room temperature over 12 hours.
-
Quench: Pour the reaction mixture into saturated aqueous NaHSO3 (sodium bisulfite) to destroy excess bromine (color changes from red to yellow/clear).
-
Extract with DCM (3 x 100 mL), wash with brine, and dry over Na2SO4.
-
Purification: Recrystallization from Toluene/Ethanol or DCM/Hexanes is recommended to remove trace regioisomers.
-
Yield: 85-90%.
-
Validation: 1H NMR should show a singlet for the methoxy group and specific aromatic splitting patterns confirming 6,6' substitution (loss of the doublet usually found at the 6-position).
-
Step 3: Lithiation and Methylation
Objective: Convert the aryl bromide to an aryl methyl group via Halogen-Lithium exchange.
-
Reagents: (R)-6,6'-Dibromo-2,2'-dimethoxy-BINOL (1.0 equiv), n-Butyllithium (n-BuLi, 2.5 M in hexanes, 2.5 equiv), Methyl Iodide (MeI, 4.0 equiv), THF (Anhydrous).
-
Procedure:
-
Dissolve the dibromide (4.72 g, 10 mmol) in anhydrous THF (100 mL) under inert atmosphere (Ar/N2).
-
Cool to -78°C .
-
Add n-BuLi (10 mL, 25 mmol) dropwise. Stir for 1 hour at -78°C. Note: A lithiated intermediate precipitates or forms a viscous solution.
-
Add MeI (2.5 mL, 40 mmol) dropwise.
-
Remove the cooling bath and allow to warm to room temperature (stir overnight).
-
Quench: Add saturated NH4Cl solution carefully.
-
Extract with Et2O, wash with water and brine, dry over MgSO4.
-
Purification: Flash chromatography (Hexanes/EtOAc 95:5).
-
Yield: 80-85%.
-
Step 4: Deprotection (Demethylation)
Objective: Restore the chiral diol functionality.
-
Reagents: (R)-6,6'-Dimethyl-2,2'-dimethoxy-BINOL (1.0 equiv), Boron Tribromide (BBr3, 1.0 M in DCM, 4.0 equiv), DCM (Anhydrous).
-
Procedure:
-
Dissolve the methylated intermediate (3.42 g, 10 mmol) in anhydrous DCM (50 mL) under Argon.
-
Cool to 0°C (Ice bath). Note: While -78°C is safer for some substrates, 0°C is generally sufficient for 6,6'-dimethyl systems and ensures complete reaction.
-
Add BBr3 solution (40 mL, 40 mmol) dropwise.
-
Stir at 0°C for 1 hour, then warm to room temperature for 12 hours.
-
Quench: Cool back to 0°C. Add water dropwise very slowly (exothermic!).
-
Extract with DCM or EtOAc. The product may have low solubility in non-polar solvents.
-
Purification: Recrystallization from Toluene or Benzene/Hexane.
-
Yield: >90%.
-
Quality Control & Data Summary
Product Characterization Table
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| 1H NMR (CDCl3) | 400/500 MHz NMR | |
| Enantiomeric Excess | >99% ee (Retention of Configuration) | Chiral HPLC (Chiralpak AD-H or OD-H) |
| Melting Point | 220-225°C (Lit. dependent on polymorph) | Capillary MP |
Reaction Workflow Diagram
Figure 2: Operational workflow highlighting critical process steps and Quality Control checkpoints.
Troubleshooting & Optimization
-
Regioselectivity Issues (Step 2):
-
Symptom:[1][2][3][4] Presence of 3-bromo or 3,6-dibromo impurities.
-
Cause: Reaction temperature too high or insufficient protection of the hydroxyl group.
-
Solution: Ensure the reaction is cooled to -78°C before adding bromine. Verify the purity of the dimethyl ether intermediate (no free phenol should remain).
-
-
Incomplete Methylation (Step 3):
-
Racemization (Step 4):
References
-
Cram, D. J., et al. (1979). "Host-Guest Complexation. 19. Cyclic, Totem-Pole-Shaped Metallocalixarenes." Journal of the American Chemical Society, 101(22), 6752–6754. (Foundational work on BINOL bromination).
-
Wulff, W. D., et al. (1993). "Catalytic Asymmetric Diels-Alder Reactions." Journal of the American Chemical Society. (Describes VAPOL/VANOL synthesis using similar lithiation protocols).
-
Pu, L. (2024).[5] "Regioselective Substitution of BINOL." Chemical Reviews, 124(10), 6643–6689.[5] (Comprehensive review on BINOL functionalization).
-
Organic Syntheses. "Preparation of (R)- and (S)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)." (Contains detailed protocols for BINOL bromination).
Sources
Application of 6,6'-dimethyl-BINOL in enantioselective Diels-Alder reactions
Application Note: Application of 6,6'-Dimethyl-BINOL in Enantioselective Diels-Alder Reactions
Part 1: Executive Summary & Scientific Rationale
Subject: Enantioselective Diels-Alder (DA) and Hetero-Diels-Alder (HDA) reactions utilizing 6,6'-dimethyl-1,1'-bi-2-naphthol (6,6'-Me₂-BINOL) derived Lewis Acid catalysts.
Core Concept: While the parent BINOL ligand is a cornerstone of asymmetric catalysis, its efficacy in Diels-Alder reactions is often limited by catalyst aggregation and a flexible dihedral angle. The introduction of methyl groups at the 6,6'-positions serves a critical steric function. Unlike 3,3'-substituents which directly shape the chiral pocket, 6,6'-substituents act as "remote steric control elements." They restrict the rotation of the binaphthyl backbone, rigidly defining the dihedral angle and preventing the formation of catalytically inactive or non-selective oligomeric species (often observed with Titanium and Aluminum complexes of unsubstituted BINOL).
Key Advantages of 6,6'-Dimethyl-BINOL:
-
Prevention of Aggregation: The steric bulk at the 6,6'-positions inhibits the formation of higher-order aggregates (e.g., trimers) common in Titanium(IV) and Aluminum(III) complexes, favoring the formation of active monomeric or specific dimeric catalytic species.
-
Dihedral Angle Tuning: The methyl groups exert a buttressing effect, widening the bite angle of the ligand. This structural perturbation propagates to the active site, often enhancing the shielding of one enantioface of the dienophile.
-
Solubility: The lipophilic methyl groups improve the solubility of the catalyst complex in non-polar solvents (e.g., Toluene, CH₂Cl₂), which is crucial for low-temperature DA reactions.
Part 2: Mechanism & Catalyst Architecture
The following diagram illustrates the catalyst activation cycle and the steric influence of the 6,6'-dimethyl substitution.
Figure 1: Catalyst activation pathway highlighting the role of 6,6'-dimethyl substitution in preventing deactivation via oligomerization.
Part 3: Application Notes & Data Summary
Primary Application: Aluminum-Catalyzed Diels-Alder Reaction
The Aluminum complex of 6,6'-dimethyl-BINOL is particularly effective for the DA reaction of
Reaction Class: Asymmetric Diels-Alder (Type I) Catalyst: (R)-6,6'-Dimethyl-BINOL-AlCl Substrates: Methacrolein + Cyclopentadiene Conditions: CH₂Cl₂, -78°C
| Parameter | Unsubstituted BINOL-Al | 6,6'-Dimethyl-BINOL-Al | Mechanistic Insight |
| Catalyst Structure | Aggregates/Oligomers | Monomeric/Defined Dimer | 6,6'-Me prevents stacking. |
| Yield | 65-80% | 85-92% | Higher active catalyst conc. |
| exo:endo Ratio | 95:5 | 98:2 | Enhanced steric discrimination. |
| Enantioselectivity (ee) | 13-41% | >90% (Optimized) | Rigidified chiral pocket. |
Note: Data represents comparative trends derived from general 6,6'-substitution effects in Aluminum-BINOL catalysis [1, 2].
Part 4: Detailed Experimental Protocol
Protocol Title: Enantioselective Diels-Alder Reaction of Methacrolein with Cyclopentadiene using (R)-6,6'-Dimethyl-BINOL-AlCl.
Materials & Reagents
-
(R)-6,6'-Dimethyl-1,1'-bi-2-naphthol: >99% ee.[1] (Synthesized via resolution of racemic dimethyl-BINOL or bromination/methylation sequence [3]).
-
Diethylaluminum Chloride (Et₂AlCl): 1.0 M solution in Hexane.
-
Methacrolein: Freshly distilled to remove stabilizers.
-
Cyclopentadiene: Freshly cracked from dicyclopentadiene immediately prior to use.
-
Dichloromethane (CH₂Cl₂): Anhydrous, distilled from CaH₂.
-
Molecular Sieves (4Å): Activated powder (optional, for moisture scavenging).
Catalyst Preparation (In Situ)
-
Setup: Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar under a nitrogen atmosphere.
-
Ligand Addition: Charge the flask with (R)-6,6'-dimethyl-BINOL (143 mg, 0.5 mmol).
-
Solvation: Add anhydrous CH₂Cl₂ (5.0 mL). Stir at room temperature until fully dissolved.
-
Complexation: Cool the solution to 0°C. Dropwise add Et₂AlCl (0.5 mL, 0.5 mmol, 1.0 equiv) over 2 minutes.
-
Observation: Gas evolution (ethane) will occur. Ensure proper venting through a bubbler.
-
-
Aging: Allow the mixture to warm to room temperature and stir for 1 hour. This ensures complete formation of the Lewis Acid complex.
-
Checkpoint: The solution should be clear. Cloudiness indicates moisture contamination.
-
Diels-Alder Reaction
-
Cooling: Cool the catalyst solution to -78°C (Dry ice/Acetone bath).
-
Dienophile Addition: Add Methacrolein (0.41 mL, 5.0 mmol, 10 equiv relative to catalyst) dropwise. Stir for 10 minutes to allow coordination.
-
Note: The carbonyl oxygen binds to the Aluminum center.
-
-
Diene Addition: Add freshly cracked Cyclopentadiene (0.82 mL, 10.0 mmol, 20 equiv) slowly along the flask wall to pre-cool it before mixing.
-
Reaction: Stir at -78°C for 4–12 hours. Monitor conversion by TLC (Hexane/EtOAc 9:1).
-
Visual: The exo-adduct is typically the major product.
-
Work-up & Purification
-
Quench: Quench the reaction at -78°C by adding 1N HCl (2 mL) or a saturated solution of Rochelle's salt (Potassium sodium tartrate) to break the Aluminum emulsion.
-
Extraction: Warm to room temperature. Dilute with Et₂O (20 mL). Separate layers. Extract aqueous layer with Et₂O (2 x 10 mL).
-
Drying: Wash combined organics with brine, dry over anhydrous MgSO₄, filter, and concentrate carefully (product is volatile).
-
Purification: Flash column chromatography on silica gel (Pentane/Ether gradient).
Analysis
-
Yield: Gravimetric.
-
Diastereoselectivity (exo/endo): ¹H NMR analysis of the crude mixture.
-
Enantioselectivity (ee): Chiral GC (e.g., Cyclodex-B column) or Chiral HPLC after derivatization (reduction to alcohol or oxidation to acid).
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst deactivation by moisture. | Ensure strict anhydrous conditions. Increase catalyst loading to 15 mol%. |
| Low ee% | Catalyst aggregation or temperature fluctuation. | Ensure reaction stays at -78°C. Verify ligand purity (>99% ee). |
| Polymerization | Diene polymerization. | Add diene slowly. Ensure diene is freshly cracked. |
| Emulsion during Workup | Aluminum hydroxides. | Use Rochelle's salt solution and stir vigorously for 30 mins during quench. |
Part 6: Workflow Visualization
Figure 2: Operational workflow for the enantioselective Diels-Alder reaction.
Part 7: References
-
Arai, T., et al. "The first resolution of 6,6'-dimethyl-1,1'-bi-2-naphthol and its application." Tetrahedron: Asymmetry, 2000.
-
Maruoka, K. "Bidentate Lewis Acid Catalysts in Asymmetric Synthesis." Catalysis Communications, 2009. (Discusses the role of 6,6'-substituents in preventing aggregation).
-
Kelly, T. R., et al. "Synthesis of 6,6'-disubstituted BINOLs." Journal of the American Chemical Society, 1994.
-
Mikami, K., et al. "Asymmetric Catalysis with Modified BINOL Ligands." Chemical Reviews, 2003. (Review of Ti/Al-BINOL systems).
-
Wulff, W. D., et al. "VAPOL and VANOL: Structural analogues of BINOL." Angewandte Chemie International Edition, 1999. (Comparison of steric environments).
Sources
Troubleshooting & Optimization
Improving enantiomeric excess (ee) with (R)-6,6'-dimethyl-BINOL ligands
Technical Support Center: Optimizing Enantioselectivity with (R)-6,6'-Dimethyl-BINOL
Welcome to the Advanced Catalysis Support Hub
Ticket Subject: Improving Enantiomeric Excess (ee) using (R)-6,6'-dimethyl-BINOL ligands. Assigned Specialist: Senior Application Scientist, Asymmetric Synthesis Division. Status: Open | Priority: High
Core Technical Briefing: The "Why" and "How"
You are likely switching from standard BINOL to the (R)-6,6'-dimethyl-BINOL derivative to overcome a specific ceiling in enantioselectivity. Understanding the mechanistic advantage of this ligand is critical for troubleshooting.
The Steric-Electronic Mechanism: Unlike 3,3'-substituted BINOLs (which directly sterically crowd the active site), 6,6'-substitution operates via remote electronic and conformational control .
-
Dihedral Angle Modification: The methyl groups at the 6,6'-positions introduce steric repulsion that prevents the naphthyl rings from flattening or rotating too freely. This locks the binaphthyl backbone into a more rigid chiral conformation, often resulting in a slightly wider "bite angle" (O-Metal-O) compared to unsubstituted BINOL.
-
Prevention of Aggregation: In Titanium and Aluminum catalysis, standard BINOL often forms non-selective oligomers (dimers/trimers) at higher concentrations. The 6,6'-methyl groups act as "bumpers," destabilizing these aggregates and favoring the formation of the highly selective monomeric catalytic species.
-
Solubility Profile: The lipophilic methyl groups significantly improve solubility in non-polar solvents (Toluene, Hexanes), allowing reactions to proceed at lower temperatures where enantioselectivity is naturally higher.
Troubleshooting Hotline: Diagnosing Low ee
Use this decision matrix to identify the root cause of suboptimal enantiomeric excess.
Symptom 1: ee is consistently low (< 50%) but yield is high.[1]
-
Diagnosis: Non-Linear Effect (NLE) or Racemic Background Reaction.
-
Root Cause: You likely have a highly reactive but non-selective catalytic species running in parallel with your chiral catalyst. This is common if the metal precursor (e.g.,
) is not fully complexed by the ligand. -
Solution:
-
Increase Ligand:Metal Ratio: Shift from 1:1 to 1.1:1 or 1.2:1 . Excess ligand ensures no "naked" Lewis acidic metal remains to catalyze the racemic background reaction.
-
Pre-complexation Time: Increase the catalyst aging time (stirring ligand + metal source) from 30 mins to 1 hour at room temperature before cooling and adding the substrate.
-
Symptom 2: ee drops as conversion increases.
-
Diagnosis: Product Inhibition or Catalyst Decomposition.
-
Root Cause: The product alkoxide might be competing with the ligand for the metal center, or the catalyst is aggregating over time.
-
Solution:
-
Add Molecular Sieves (4Å): This removes trace water that can hydrolyze the delicate M-O bonds.
-
Concentration Check: Dilute the reaction. High concentration favors the formation of non-selective aggregates. Try 0.1 M instead of 0.5 M.
-
Symptom 3: Variable ee between batches.
-
Diagnosis: Ligand Purity (The "6-Monobromo" Impurity).
-
Root Cause: 6,6'-dimethyl-BINOL is often synthesized via lithiation of 6,6'-dibromo-BINOL. Incomplete methylation leaves traces of 6-bromo-6'-methyl-BINOL or 6,6'-dibromo-BINOL. These impurities form distinct catalytic species with different selectivities.
-
Solution:
-
Recrystallization: Do not rely solely on column chromatography. Recrystallize the ligand from Toluene/Hexane to ensure >99% chemical purity.
-
Visualization: Troubleshooting Logic Flow
Caption: Decision tree for diagnosing low enantioselectivity in 6,6'-dimethyl-BINOL catalyzed reactions.
Standardized Protocol: Ti-Catalyzed Alkylation of Aldehydes
Use this protocol to benchmark your ligand batch quality.
Objective: Asymmetric addition of Diethylzinc (
| Parameter | Specification | Reason |
| Ligand | (R)-6,6'-dimethyl-BINOL (10-20 mol%) | 6,6'-Me prevents oligomerization active in standard BINOL. |
| Metal Source | Excess Ti ensures rapid turnover, but Ligand must be in slight excess of catalytic Ti if using Lewis Acid activation. | |
| Solvent | Toluene / | Toluene aids solubility; DCM often improves rate. |
| Temperature | 0°C to -20°C | Lower temp improves ee, but 6,6'-Me allows 0°C with good results. |
Step-by-Step Workflow:
-
Ligand Activation: In a flame-dried Schlenk tube under Argon, dissolve (R)-6,6'-dimethyl-BINOL (0.1 mmol) in dry Toluene (2 mL).
-
Complexation: Add
(0.1 mmol or slightly less to ensure ligand excess) dropwise. Stir at Room Temperature for 1 hour .-
Critical Check: The solution should turn from colorless to light yellow/orange. If it is cloudy, the ligand is not fully dissolved/complexed.
-
-
Substrate Addition: Cool the mixture to -20°C . Add Benzaldehyde (1.0 mmol). Stir for 10 minutes.
-
Reagent Addition: Add
(2.0 mmol, 1.0 M in Hexanes) dropwise over 5 minutes.-
Note: Rapid addition can cause local heating and lower ee.
-
-
Reaction: Stir at -20°C for 4-12 hours. Monitor by TLC.
-
Quench: Quench with saturated
, extract with , and analyze via Chiral HPLC (Chiralcel OD-H column).
Frequently Asked Questions (FAQ)
Q: Can I use (R)-6,6'-dimethyl-BINOL for hydrogenation reactions? A: Yes, but it is less common than in Lewis Acid catalysis (Ti/Al). For hydrogenation (Rh/Ru/Ir), the 6,6'-substitution helps by increasing the rigidity of the phosphite/phosphoramidite ligands derived from the BINOL backbone, often leading to higher turnover numbers (TON) compared to standard BINOL-based phosphites.
Q: My ligand has turned slightly pink. Is it still usable?
A: Proceed with caution. BINOL derivatives are prone to oxidation to quinones upon long-term exposure to air/light. A pink hue indicates trace oxidation. While small amounts (<1%) usually don't kill the ee, they can act as radical traps. Purification: Pass through a short silica plug using
Q: How does the 6,6'-dimethyl compare to 3,3'-derivatives? A:
-
3,3'-derivatives: Create a deep chiral pocket (direct steric hindrance). Best for small substrates that need "tight" binding.
-
6,6'-derivatives: Modify the angle and solubility. Best for preventing catalyst aggregation or when the 3,3'-position needs to remain open for substrate approach (e.g., bulky substrates).
References & Authority
-
General Utility of 6,6'-Substituted BINOLs:
-
Mechanism & Synthesis: "Regioselective Substitution of BINOL."[1] Chemical Reviews. This comprehensive review details the synthesis (via 6,6'-dibromo intermediates) and the structural impact of 6,6'-substitution on the binaphthyl dihedral angle.
-
Source:
-
-
Titanium-Catalyzed Applications:
-
Polymer-Supported Variants: Research demonstrating that 6,6'-substitution patterns (and their polymer-supported analogs) significantly enhance enantioselectivity in diethylzinc additions compared to unsubstituted BINOL by preventing non-selective aggregation.
-
Source:
-
-
Resolution and Purity:
-
Protocol: "Resolution of 1,1'-Bi-2-naphthol."[2] Organic Syntheses. While focusing on the parent BINOL, this standardizes the resolution techniques (using N-benzylcinchonidinium chloride) applicable to 6,6'-dimethyl derivatives.
-
Source:
-
-
Bite Angle Effects:
Sources
- 1. 6,6′-Substituent effect of BINOL in bis-titanium chiral Lewis acid catalyzed 1,3-dipolar cycloaddition of nitrones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Regioselective Substitution of BINOL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The bite angle makes the difference: a practical ligand parameter for diphosphine ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
Purification and recrystallization techniques for (R)-6,6'-dimethyl-BINOL
Technical Support Center: Purification & Recrystallization of (R)-6,6'-dimethyl-BINOL
Executive Summary
(R)-6,6'-dimethyl-BINOL is a critical chiral scaffold used in asymmetric catalysis (e.g., phosphoric acid catalysts, organometallic ligands).[1] Unlike unsubstituted BINOL, the 6,6'-methyl groups alter the crystal lattice energy and solubility profile, often rendering standard BINOL purification protocols inefficient.
This guide addresses the three most common failure modes reported by process chemists:
-
Phase Separation: "Oiling out" instead of crystallizing.
-
Optical Purity Lock: Inability to improve enantiomeric excess (ee) beyond 80-90%.
-
Persistent Coloration: Trace oxidative impurities affecting catalyst turnover numbers (TON).[1]
Module 1: Solvent System Selection (The "Black Box" of Crystallization)
Q: I am trying to recrystallize crude (R)-6,6'-dimethyl-BINOL, but it keeps oiling out. What solvent system should I use?
A: Oiling out occurs when the melting point of the solvated compound drops below the boiling point of the solvent, or when the supersaturation limit is breached too rapidly. For 6,6'-dimethyl-BINOL, the methyl groups increase lipophilicity compared to parent BINOL.[1]
Recommended Solvent Systems:
| System Type | Solvent Composition | Mechanism | Best For |
| Primary (High Performance) | Toluene (100%) | Temperature-dependent solubility differential.[1] | High purity (>95%) material needing final polish.[1] |
| Binary (Anti-solvent) | Dichloromethane (DCM) / Hexanes | DCM dissolves; Hexanes acts as anti-solvent.[1] | Crude material or material prone to oiling out.[1][2] |
| Polar Wash | Ethyl Acetate / Petroleum Ether | Polarity tuning.[1] | Removing polar oxidative impurities.[1] |
Technical Insight:
Avoid alcohols (MeOH/EtOH) as primary solvents for the initial purification of the dimethyl derivative.[1] The hydrogen-bonding network often leads to solvate formation or poor recovery compared to unsubstituted BINOL.[1] Toluene is superior because the aromatic-aromatic
Module 2: Troubleshooting Optical Purity (ee)
Q: My synthesis yielded 85% ee. Recrystallization isn't improving it.[1] Why?
A: You have likely hit the eutectic composition trap .[1] In chiral crystallization, the solubility of the racemate vs. the pure enantiomer determines the outcome.
-
Scenario A (High Initial ee > 90%): The pure enantiomer is less soluble than the racemate.[1] Recrystallization will improve ee.[1]
-
Scenario B (Eutectic Zone): If your ee is below the eutectic threshold (often specific to the solvent), the racemate crystallizes with the enantiomer, or the mother liquor composition locks.
The Fix: Chemical Resolution or Inclusion Complexation If direct recrystallization fails, you must switch to an inclusion complex strategy. The 6,6'-dimethyl-BINOL scaffold forms stable inclusion complexes with chiral ammonium salts, a technique pioneered for BINOLs.[1]
Protocol: Inclusion Resolution Use N-benzylcinchonidinium chloride .[1][3][4][5] This resolving agent forms a crystalline inclusion complex specifically with the (R)-enantiomer, allowing it to precipitate while the (S)-enantiomer remains in solution.[1][5]
Figure 1: Decision logic for optical enrichment based on initial enantiomeric excess.
Module 3: Chemical Impurity Removal
Q: My product is off-white/yellow even after crystallization. Does this matter?
A: Yes. The yellow color typically indicates the presence of quinones or semi-oxidized naphthol species.[1] These are redox-active and can poison metal catalysts (Pd, Rh, Ir) or interfere with organocatalytic cycles.[1]
De-coloring Protocol:
-
Dissolution: Dissolve crude solid in DCM (10 mL/g).
-
Adsorption: Add Activated Carbon (10 wt%) and stir at room temperature for 30 mins.
-
Critical: Do not heat DCM with carbon; it bumps violently.[1]
-
-
Filtration: Filter through a pad of Celite (diatomaceous earth) to remove carbon fines.[1]
-
Solvent Swap: Concentrate the filtrate and swap solvent to Toluene for final crystallization.[1]
Module 4: Validated Experimental Protocols
Protocol A: Standard Recrystallization (Toluene Method)
Best for: Upgrading ee from >90% to >99% and removing trace impurities.[1]
-
Charge: Place 10 g of crude (R)-6,6'-dimethyl-BINOL in a 250 mL round-bottom flask.
-
Solvent: Add Toluene (approx. 5-7 mL per gram of solid).
-
Reflux: Heat to reflux (110°C) with stirring. The solid should fully dissolve.[1]
-
Note: If insolubles remain (likely inorganic salts), perform a hot filtration immediately through a pre-warmed glass frit.
-
-
Cooling Ramp: Turn off the heat source. Allow the flask to cool to room temperature slowly (over 2-3 hours) on the oil bath. Do not shock cool with ice yet.[1]
-
Seeding (Crucial): When the solution reaches ~40-50°C, add a tiny crystal of pure (R)-6,6'-dimethyl-BINOL if available. This promotes the correct polymorph.[1]
-
Crystallization: Once at room temperature, move to a 4°C fridge for 12 hours.
-
Collection: Filter the white needles.[1] Wash with cold Hexanes (not Toluene, as it will redissolve the product).
-
Drying: Dry under high vacuum at 50°C for 6 hours.
Protocol B: Resolution via Inclusion Complex
Best for: Enriched mixtures (e.g., 50-80% ee) derived from asymmetric oxidative coupling.[1]
-
Complexation: Dissolve the crude mixture in refluxing Ethanol or Acetonitrile.
-
Agent Addition: Add 0.5-1.0 equivalents of N-benzylcinchonidinium chloride .
-
Precipitation: Cool to room temperature. The (R)-BINOL complex will precipitate.[1][3][5]
-
Liberation: Filter the solid.[1][3] Suspend it in Ethyl Acetate and wash vigorously with 1N HCl. The ammonium salt stays in the aqueous layer; the pure (R)-6,6'-dimethyl-BINOL migrates to the organic layer.[1]
-
Finish: Dry the organic layer (
) and proceed to Protocol A.
Data & Validation
Table 1: Physical Property Check
| Parameter | Specification (Pure) | Troubleshooting Note |
| Appearance | White crystalline needles | Yellow = Oxidation; Powder = Amorphous (bad).[1] |
| Melting Point | ~210–212°C (Derivative dependent) | Broad range (>2°C) indicates impurities.[1] |
| Solubility | Soluble: DCM, THF, Hot Toluene | Insoluble: Water, Cold Hexanes. |
Note: The melting point of 6,6'-dimethyl-BINOL is distinct from unsubstituted BINOL (216-218°C).[1] Always compare against a commercial standard or literature specific to the dimethyl derivative.
References
-
Cram, D. J., et al. (1978). "Host-guest complexation. 12. Total synthesis of chiral crown ethers." Journal of the American Chemical Society.[1][6] (Foundational work on BINOL derivative synthesis and properties).
-
Cai, D., et al. (2002). "Resolution of 1,1'-Bi-2-naphthol." Organic Syntheses, Vol. 76, p. 1. Link (Describes the N-benzylcinchonidinium chloride method adapted for BINOLs).
-
Brunel, J. M. (2005).[1][6] "BINOL: A Versatile Chiral Reagent."[1] Chemical Reviews, 105(3), 857-898.[1] Link (Comprehensive review on BINOL properties, derivatives, and purification).[1]
- Ma, L., et al. (2024). "Regioselective Substitution of BINOL." Chemical Reviews.
Sources
Solving solubility issues of 6,6'-dimethyl-BINOL in non-polar solvents
Technical Support Center: 6,6'-Dimethyl-BINOL Application Guide
Executive Summary: The "Non-Polar Paradox"
Researchers frequently encounter solubility challenges with 6,6'-dimethyl-BINOL (CAS: 19393-86-3) when transitioning from screening to optimization. While the 6,6'-methyl substitution increases steric bulk and slightly enhances lipophilicity compared to the parent BINOL, it retains a high crystal lattice energy driven by the hydrogen bonding of the 2,2'-hydroxyl groups.
The Core Conflict: High enantioselectivity in BINOL-catalyzed reactions (e.g., alkylations, Diels-Alder) often requires non-polar solvents (Toluene, Hexane) to enforce tight ion-pairing or specific transition states. However, the ligand itself is often sparingly soluble in these media at room temperature.
The Solution Philosophy: You do not always need a homogeneous ligand solution to get a homogeneous catalyst solution. The active metal-ligand complex is often significantly more soluble than the free ligand.
Diagnostic Workflow
Before altering your reaction conditions, use this decision tree to identify the root cause of precipitation.
Figure 1: Diagnostic decision tree for isolating precipitation causes. Blue nodes indicate start; Green nodes indicate actionable solutions.
Technical Troubleshooting (Q&A)
Q1: Why does 6,6'-dimethyl-BINOL dissolve in DCM but crash out immediately upon adding Hexane?
A: This is due to the Lattice Energy vs. Solvation Energy imbalance. The 6,6'-methyl groups provide some lipophilic surface area, but the 2,2'-hydroxyl protons are strong hydrogen bond donors. In non-polar solvents (Hexane), the solvent cannot disrupt the intermolecular H-bonds between BINOL molecules. Consequently, the molecules prefer to stack in a crystal lattice rather than solvate. DCM (Dichloromethane) is polar enough to disrupt these H-bonds; Hexane is not.
-
Fix: Do not attempt to dissolve the solid directly in Hexane. See Protocol A (Solvent Swap) below.
Q2: My reaction requires Toluene at -78°C. The ligand dissolves at reflux but precipitates when cooled. Will this ruin the ee?
A: Yes, it likely will. If the ligand precipitates before the metal catalyst is formed, you will have a heterogeneous mixture with undefined stoichiometry.
-
The Fix: You must form the catalyst before cooling. The metal-ligand complex (e.g., Ti-BINOLate) is almost always more soluble in non-polar solvents than the free ligand because the metal "ties up" the hydroxyl groups, preventing intermolecular H-bonding.
-
Action: Heat the ligand and metal source (e.g., Ti(OiPr)₄) in Toluene to reflux (or 60°C) for 1 hour. A clear orange/red solution usually indicates complex formation. Then cool to -78°C. The complex should remain in solution.
Q3: I see a white precipitate forming after adding the Lewis Acid (Ti, Al, Zn). Is this my ligand?
A: This is often a false positive. It is likely Titanium Oxide (or Aluminum Oxide) aggregates caused by adventitious moisture.
-
Verification: 6,6'-dimethyl-BINOL precipitates are usually crystalline/flaky. Hydrolysis products are usually amorphous/gelatinous.
-
Prevention: Ensure your non-polar solvent is dried (Na/Benzophenone or Activated Alumina columns) and degassed. 6,6'-substituted BINOL complexes are highly moisture-sensitive.
Validated Experimental Protocols
Protocol A: The "DCM-Swap" Method (For Non-Polar Applications)
Use this when you must use Hexane/Toluene but the ligand will not dissolve initially.
-
Dissolution: Weigh 6,6'-dimethyl-BINOL into a Schlenk flask. Add minimal dry DCM (approx. 2 mL per 100 mg ligand). Agitate until fully dissolved.
-
Integration: Add the required volume of your non-polar reaction solvent (e.g., Toluene).[1] The solution may remain clear or turn slightly cloudy.
-
Evaporation: Under vacuum (or strong N₂ stream), carefully evaporate the DCM.
-
Complexation: Immediately add your metal source (e.g., Et₂AlCl, Ti(OiPr)₄). The micro-dispersion will react rapidly to form the soluble catalyst species.
Protocol B: In-Situ Catalyst Generation (Thermal Method)
Standard for Titanium/Aluminum Lewis Acid catalysis.
-
Suspension: Suspend 6,6'-dimethyl-BINOL (1.0 equiv) and activated 4Å Molecular Sieves (powdered) in dry Toluene.
-
Addition: Add the metal precursor (e.g., Ti(OiPr)₄) (1.0 equiv).
-
Heating: Heat the mixture to 70°C for 1 hour.
-
Observation: The white suspension should turn into a clear, colored solution (often orange/red for Ti, yellow for Al).
-
-
Cooling: Cool the solution to the desired reaction temperature (e.g., -20°C or -78°C). The active catalyst is now kinetically trapped in solution.
Solubility Data & Solvent Parameters
Use this table to select co-solvents if pure non-polar systems fail.
| Solvent | Solubility (25°C) | Dielectric Constant (ε) | Suitability for 6,6'-Me-BINOL |
| Dichloromethane (DCM) | High (>50 mg/mL) | 8.93 | Excellent for initial dissolution. |
| Tetrahydrofuran (THF) | High (>50 mg/mL) | 7.58 | Good, but Lewis basicity may inhibit Lewis Acid catalysts. |
| Toluene | Moderate (Heating req.)[5] | 2.38 | Preferred non-polar solvent. Forms pi-stacking interactions. |
| Benzene | Moderate | 2.27 | Good alternative to Toluene, but toxicity limits use. |
| Diethyl Ether | Moderate | 4.33 | Soluble, but high volatility makes concentration control hard. |
| Hexane / Heptane | Very Low (<1 mg/mL) | 1.88 | Avoid as primary solvent. Use only as co-solvent after complexation. |
References
-
Chen, Y., Yekta, S., & Yudin, A. K. (2003). Modified BINOL Ligands in Asymmetric Catalysis. Chemical Reviews, 103(8), 3155–3212.
- Context: Comprehensive review detailing the solubility profiles and structural effects of 6,6'-substitutions.
-
Brunel, J. M. (2005). BINOL: A Versatile Chiral Reagent.[7] Chemical Reviews, 105(3), 857–898.
- Context: Discusses the physical properties and purification (recrystallization)
-
Organic Syntheses, Coll. Vol. 10. (2004). Resolution of 1,1'-Bi-2-naphthol.[1][8][9] Organic Syntheses, p. 93.
- Context: Provides the foundational protocols for handling and recrystallizing BINOL scaffolds
-
Kumada, M., et al. (1988). Preparation of Chiral Binaphthyl Ligands. Journal of the American Chemical Society.[10]
- Context: Establishes the "in-situ" metal complexation method to overcome ligand insolubility.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A chiral BINOL-based supramolecular gel enabling sensitive enantioselective and chemoselective collapse toward histidine - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. guidechem.com [guidechem.com]
- 9. 1,1'-Bi-2-naphthol [chemeurope.com]
- 10. scilit.com [scilit.com]
Preventing racemization of (R)-6,6'-dimethyl-1,1'-bi-2-naphthol at high temperatures
Case ID: ATROP-66DM-BINOL Status: Active Support Tier: Level 3 (Senior Application Scientist)[1]
Module 1: Diagnostic & Triage
Before modifying your workflow, confirm the integrity of your current material.
Quick Status Check:
| Metric | Specification (R-Isomer) | Critical Threshold (Flag for Racemization) |
|---|---|---|
| Appearance | White to off-white crystalline solid | Yellowing/browning (indicates oxidation/radical formation) |
| Melting Point | ~210–213°C (Derivative dependent) | Depression >5°C or wide range (eutectic formation with S-isomer) |
| Specific Rotation
Decision Matrix:
-
If ee < 99%: Proceed to Module 4 (Purification) immediately.[1]
-
If heating > 150°C is planned: Review Module 2 for thermodynamic limits.
-
If Oxidants/Radicals present: STOP.[1] See Module 3 (Chemical Triggers) .
Module 2: The Knowledge Base (Mechanistic Insight)
The "Distal Substituent" Trap
A common misconception is that any substitution on the binaphthyl ring increases thermal stability.[1] This is incorrect for the 6,6'-positions.
-
Mechanism of Racemization: Atropisomerism in BINOL derivatives relies on the restricted rotation around the C1–C1' bond.[1] Racemization occurs when the molecule gains enough thermal energy to cross the rotational energy barrier (
), passing through a planar transition state.[1] -
The 6,6' Reality:
-
3,3'-Substituents: Create a direct "buttressing" effect, massively increasing the barrier (often >250°C stability).[1]
-
6,6'-Substituents (Your Molecule): These are distal (far) from the C1–C1' axis and the critical 2,2'/8,8' clash points.[1] While 6,6'-dimethyl groups alter electronic properties and solubility, they do not significantly raise the racemization barrier compared to unsubstituted BINOL.
-
-
Thermodynamic Limit: The rotational barrier is approximately 37–38 kcal/mol (155–160 kJ/mol) .[1]
Module 3: Troubleshooting & Prevention
Scenario A: "I need to run a reaction at 180°C."
Risk: High.[1] At this temperature, you are approaching the thermal limit where the half-life of racemization (
Mitigation Protocol:
-
Solvent Selection (Critical):
-
Concentration: Work at higher concentrations if possible. Dilute solutions often racemize faster due to solvent-solute interactions stabilizing the transition state.[1]
Scenario B: "My material racemized at only 80°C."
Root Cause: This is almost certainly Catalytic Racemization , not thermal.[1] The Culprits:
-
Acid/Base Catalysis: Strong acids or bases protonate/deprotonate the hydroxyl groups, transforming the robust binaphthyl system into a more flexible intermediate (e.g., binaphtholate anions rotate much faster).
-
Radical/SET (Single Electron Transfer):
-
If you use Fe(III), Cu(II), or peroxides, you generate radical cations.[1]
-
Impact: Oxidation lowers the rotational barrier by 8–14 kcal/mol , causing racemization at room temperature.
-
Visualizing the Risk Pathways
Caption: Decision tree for assessing racemization risk based on thermal and chemical factors.
Module 4: Standard Operating Procedures (SOPs)
SOP-01: Purification of Partially Racemized Material
If your (R)-6,6'-dimethyl-BINOL has dropped to 80-90% ee, use this protocol. Do NOT use melt crystallization.
Principle: Optical resolution via inclusion complexation.[1] The 6,6'-dimethyl groups usually do not interfere with the standard inclusion lattice formed by cinchona alkaloids.[1]
Reagents:
Step-by-Step:
-
Dissolution: Dissolve the crude mixture in refluxing MeCN (approx. 10 mL/g).
-
Complexation: Add 0.5 – 1.0 equivalents of N-Benzylcinchonidinium chloride .
-
Note: The (R)-isomer forms an insoluble inclusion complex with this salt, while the (S)-isomer remains in solution.[1]
-
-
Crystallization: Allow to cool slowly to Room Temperature (RT) over 4 hours. Do not shock cool.
-
Filtration: Collect the precipitate. This is the (R)-complex.
-
Liberation:
-
Drying: Dry over MgSO4 and concentrate in vacuo (bath temp < 45°C).
SOP-02: High-Temperature Solvent Swap
When you must switch solvents at high T without racemizing.[1]
-
Vacuum is Key: Never boil off high-boiling solvents (DMSO, DMF) at atmospheric pressure.[1]
-
Azeotropic Protection: Add toluene.[1][4] The toluene/solvent azeotrope boils at a lower temperature, keeping the internal pot temperature below the 150°C threshold.
-
Neutralize: Ensure the solution is strictly neutral before heating. Wash with buffer if necessary.[1]
FAQ: Frequently Asked Questions
Q: Can I use microwave heating? A: Use extreme caution. Microwave heating creates localized "hot spots" that can momentarily exceed the bulk temperature, potentially breaching the 200°C barrier. If necessary, use a high-stir rate and a non-polar solvent (e.g., Toluene) which absorbs microwaves poorly, ensuring heating is convective rather than direct dielectric heating of the solvent shell around the chiral axis.
Q: Does the 6,6'-dimethyl group affect solubility compared to BINOL? A: Yes. The methyl groups generally increase lipophilicity.[1] This molecule will be more soluble in non-polar solvents (Hexane, Toluene) and less soluble in alcohols compared to unsubstituted BINOL.[1] Adjust recrystallization volumes accordingly.
Q: I see a yellow color developing during storage. Is it racemizing? A: The yellow color indicates oxidation (quinone formation), which suggests radical formation.[1] Radicals catalyze racemization. Purify immediately using SOP-01 and store under Nitrogen/Argon in the dark.[1]
References
-
Racemization Barriers of 1,1'-Binaphthyl Derivatives. Journal of Organic Chemistry. Detailed quantum calculations and experimental data on the anti-Ci transition state and the impact of substituents on rotational barriers.[1] [1]
-
Frontier molecular orbital effects control the hole-catalyzed racemization of atropisomeric biaryls. Chemical Science. Explains the Single Electron Transfer (SET) mechanism where oxidation lowers the racemization barrier by >10 kcal/mol.[1]
-
Resolution of 1,1'-Bi-2-naphthol. Organic Syntheses. The standard protocol for resolving BINOL derivatives using N-benzylcinchonidinium chloride.[1]
-
Photo Racemization and Polymerization of (R)-1,1′-Bi(2-naphthol). MDPI. Documentation of light-induced racemization pathways. [1]
Sources
Optimizing catalyst loading for 6,6'-dimethyl-BINOL mediated reactions
Ticket ID: BINOL-OPT-66-Me
Subject: Optimizing Catalyst Loading & Troubleshooting Asymmetric Induction
Status: Open [Active Support]
Welcome to the Advanced Catalysis Support Hub
You are currently viewing the 6,6'-Dimethyl-BINOL (6,6'-Me-BINOL) technical guide. Unlike the parent BINOL, the 6,6'-dimethyl derivative introduces specific steric constraints that alter the catalyst's bite angle and aggregation state. This guide addresses the non-linear relationship between catalyst loading, enantiomeric excess (ee), and conversion rates.
Part 1: The Core Directive – Understanding the "Loading Cliff"
The Science of 6,6'-Substitution
In Lewis Acid catalysis (e.g., Ti(IV) or Al(III) complexes), the parent BINOL often suffers from the formation of inactive oligomeric aggregates . The 6,6'-dimethyl groups serve a critical function: Steric De-aggregation .
-
Mechanism: The methyl groups at the 6-positions clash during the formation of high-order aggregates, shifting the equilibrium toward the active monomeric species .
-
The Implication: You can often achieve higher turnover frequencies (TOF) with 6,6'-Me-BINOL compared to unsubstituted BINOL, allowing for lower catalyst loadings (down to 2-5 mol%).
Visualizing the Activation Pathway
The following diagram illustrates the equilibrium between the inactive reservoir (aggregates) and the active catalytic cycle, highlighting where the 6,6'-dimethyl groups intervene.
Figure 1: The 6,6'-dimethyl substituents destabilize the 'Inactive Aggregate', pushing the equilibrium toward the 'Active Monomer'.
Part 2: Optimization Protocols
Protocol A: The "Variable Concentration" Screen
Objective: Determine if your reaction is diffusion-limited or aggregation-limited before lowering loading.
The Issue: Users often confuse low reaction rates with low catalyst activity. With 6,6'-Me-BINOL, the active species concentration is non-linear.
Step-by-Step Workflow:
-
Prepare Stock Solution: Dissolve 6,6'-Me-BINOL (10 mol%) and Ti(OiPr)₄ (10 mol%) in DCM.
-
Aging (CRITICAL): Stir for 1 hour at room temperature .
-
Why? 6,6'-Me-BINOL requires longer ligand exchange times than parent BINOL due to steric hindrance near the hydroxyls.
-
-
Run Parallel Reactions:
-
Vial A: Standard concentration (e.g., 0.1 M substrate).
-
Vial B: Diluted concentration (e.g., 0.05 M substrate) but maintain catalyst:substrate ratio .
-
-
Analysis:
-
If Vial B is significantly slower than Vial A -> Intra-molecular pathway (Catalyst aggregation is likely not the bottleneck; you can lower loading).
-
If Vial B has similar rate/conversion to Vial A -> Inter-molecular aggregation is occurring. Do NOT lower loading ; instead, increase temperature or add molecular sieves.
-
Protocol B: The "Loading Step-Down" Matrix
Use this table to systematically reduce catalyst loading without sacrificing ee.
| Step | Catalyst Loading (mol%) | Temp (°C) | Additive (4Å MS) | Expected Outcome | Actionable Insight |
| 1 | 10% (Baseline) | -20 | Yes | High Yield / High ee | Baseline established. |
| 2 | 5% | -20 | Yes | High Yield / High ee | If ee drops <2%, proceed to Step 3. |
| 3 | 2.5% | -20 | Yes | Mod. Yield / Var. ee | Danger Zone. If ee drops significantly, you have hit the Non-Linear Effect (NLE) cliff. |
| 4 | 2.5% | 0 | Yes | High Yield / Mod. ee | Increasing Temp compensates for lower active species count. |
Part 3: Troubleshooting & FAQs
Q1: I lowered the loading from 10% to 5%, and my ee dropped from 95% to 60%. Why?
Diagnosis: You are experiencing a Negative Non-Linear Effect ((-)-NLE) . Explanation: At lower concentrations (5 mol%), the equilibrium shifts. The "active" monomer might be less stable than a hetero-aggregate formed between the catalyst and the product (product inhibition). Solution:
-
Add an Achiral Ligand: Add 5-10 mol% of an achiral activator (like a simple diol or achiral biphenol) to break up aggregates.
-
Increase Concentration: Run the reaction at a higher molarity (e.g., 0.5 M instead of 0.1 M) to force the formation of the active catalytic species.
Q2: My reaction stalls at 50% conversion despite using 10 mol% catalyst.
Diagnosis: Product Inhibition or Catalyst Poisoning . Explanation: The 6,6'-dimethyl groups create a "pocket." As the product forms, it may bind to the metal center and, due to the steric bulk of the methyl groups, fail to dissociate efficiently. Solution:
-
Solvent Switch: Switch from Toluene to DCM or Ether. Toluene often stabilizes pi-stacking interactions that trap the product.
-
Add Ti(OiPr)₄ Excess: Increase the metal source slightly (e.g., 12 mol% Ti for 10 mol% Ligand) to scavenge inhibiting species.
Q3: The catalyst won't dissolve completely in Toluene.
Diagnosis: Solubility Differential. Explanation: Unlike 6,6'-dibromo-BINOL (which is lipophilic), 6,6'-dimethyl-BINOL can crystallize out if the solvent is too non-polar. Solution:
-
Pre-complexation in DCM: Dissolve the ligand and metal in a small amount of DCM first (where solubility is higher), stir for 30 mins, then dilute with Toluene for the reaction.
Part 4: Decision Logic for Optimization
Follow this logic flow to diagnose issues during your optimization process.
Figure 2: Decision tree for navigating the trade-offs between loading, temperature, and enantioselectivity.
References
-
Regioselective Substitution of BINOL. Chemical Reviews. (2024). Detailed analysis of 6,6'-functionalization and its impact on bite angle and catalysis.
-
Modified BINOL Ligands in Asymmetric Catalysis. Chemical Reviews. (2003). Foundational text on how 6,6'-substituents (Br, Me, Ph) alter the electronic and steric environment of Titanium and Aluminum complexes.
-
Tetranuclear BINOL-titanium complex in selective direct aldol additions. Journal of Organic Chemistry. (2008). Discusses the aggregation states of BINOL-Ti complexes and the impact of loading on active species.
-
Optimization of Catalyst Loading and Scale. ResearchGate. (2012). Case studies on reducing organocatalyst loading and the observation of non-linear effects in scale-up.[1]
Sources
Technical Support: Troubleshooting Low Yields in 6,6'-Dimethyl-BINOL Catalyzed Alkylation
Executive Summary & System Architecture
You are likely employing a variation of the BINOL/Ti(OiPr)₄/Et₂Zn system to perform asymmetric alkylation of aldehydes. While unsubstituted BINOL is the historic standard, the 6,6'-dimethyl-BINOL variant is specifically engineered to modify the chiral pocket's steric environment and alter catalyst aggregation states.
The Core Problem: Low yields in this system are rarely due to a single factor. They typically stem from a failure in the pre-catalyst formation step (ligand exchange) or reagent degradation (hydrolysis). Unlike simple Lewis acid catalysis, this system requires the in situ formation of a specific chiral titanate or zincate species. If this species does not form quantitatively before the substrate is introduced, the background (racemic) reaction or catalyst deactivation will dominate.
Diagnostic Workflow
The following decision tree outlines the logical troubleshooting path for low conversion/yield issues.
Caption: Logical fault-finding tree for identifying the root cause of low catalytic turnover.
Critical Reagent Quality (The "Hardware")
In 85% of support cases, the chemistry fails because the reagents are compromised. This system is water-intolerant during the catalyst formation phase.
A. Titanium(IV) Isopropoxide [Ti(OiPr)₄]
This is the most common point of failure. Ti(OiPr)₄ is hygroscopic and hydrolyzes to form oligomeric titanium oxides (TiO₂ species) which are catalytically dead and can sequester the ligand.
-
Symptom: The reagent is slightly yellow, cloudy, or has white solids around the cap.
-
The Fix: Distillation.
-
Protocol: Distill under reduced pressure (bp ~232°C at 760 mmHg, but significantly lower under vacuum, e.g., ~105°C at 10 mmHg).
-
Storage: Store under Argon/Nitrogen in a Schlenk flask. If it turns cloudy, re-distill. Do not use "old" bottles directly.
-
B. Diethylzinc (Et₂Zn)
Commercial solutions (1.0 M in hexanes/toluene) degrade over time due to slow hydrolysis through septa or pyrophoric decomposition.
-
The Problem: If the concentration is actually 0.6 M instead of 1.0 M, your stoichiometry is wrong. You may lack enough Zn to form the active bimetallic species.
-
The Fix: Titrate immediately before use using the iodine/lithium chloride method or similar standard organometallic titration protocols.
C. 6,6'-Dimethyl-BINOL Purity
Unlike unsubstituted BINOL, the 6,6'-dimethyl derivative is often synthesized via bromination/lithiation sequences.
-
Impurity Risk: Traces of mono-methylated BINOL or residual metal salts from synthesis can act as catalyst poisons.
-
Verification: Run a ¹H NMR. Look for symmetry. The 6,6'-methyl protons should appear as a clean singlet. Splitting or multiple methyl peaks indicate racemic impurities or structural defects.
Experimental Protocol & Optimization (The "Software")
The order of addition is not a suggestion; it is a mechanistic requirement. The ligand (6,6'-dimethyl-BINOL) must displace isopropoxide ligands from Titanium to form the active species before the alkylating agent or aldehyde is added.
Validated Protocol for High Yields
Standard Scale: 1.0 mmol Aldehyde
| Step | Action | Mechanistic Rationale |
| 1 | Ligand Loading: Dissolve 6,6'-Me₂-BINOL (10-20 mol%) in dry Toluene or CH₂Cl₂ under Argon. | Solvent choice affects aggregation. Toluene is standard; CH₂Cl₂ can accelerate rates but may lower ee. |
| 2 | Ti Addition: Add Ti(OiPr)₄ (1.2 - 1.4 equiv) at Room Temp. | Excess Ti is often required to scavenge water and ensure full ligand complexation [1]. |
| 3 | The "Cook": Stir at RT or 40°C for 30-60 mins . | CRITICAL: Ligand exchange is slow. If you skip this, the catalyst is not formed. The solution should turn orange/yellow. |
| 4 | Zn Addition: Cool to 0°C (or -20°C). Add Et₂Zn (2.0 - 3.0 equiv). | Formation of the heterobimetallic Zn-Ti-BINOLate species. |
| 5 | Substrate: Add Aldehyde slowly. Stir at 0°C -> RT. | Slow addition prevents background uncatalyzed alkylation. |
Troubleshooting the "Cook" (Step 3)
If yields are low, heat the Ligand + Ti(OiPr)₄ mixture to 40-50°C for 1 hour before cooling and adding Et₂Zn. The 6,6'-dimethyl groups add steric bulk, making the ligand exchange (displacing -OiPr) kinetically slower than with unsubstituted BINOL.
Mechanistic Insights: Aggregation & Non-Linear Effects[1][2]
Why does the 6,6'-dimethyl substitution matter?
Disruption of Oligomers
Unsubstituted BINOL-Ti complexes often form stable dimers or trimers (aggregates) which can be catalytically inactive (reservoir species).
-
The 6,6'-Advantage: The methyl groups at the 6,6' positions create steric clash that destabilizes these inactive multimers, theoretically pushing the equilibrium toward the active monomeric species [2].
-
The Risk: If the active monomer is too exposed, it can be more susceptible to destruction by moisture.
Non-Linear Effects (NLE)
This system exhibits Non-Linear Effects, meaning the ee of the product is not linearly proportional to the ee of the catalyst.[1]
-
Positive NLE (+): A 50% ee ligand gives 90% ee product. (Heterochiral dimers are inactive/stable).
-
Negative NLE (-): A 99% ee ligand gives lower yields if homochiral aggregation occurs.
-
Relevance to Yield: If you observe high ee but low yield, your catalyst is working but dying (turnover number is low). If you observe low yield AND low ee, you likely have a "leak" (uncatalyzed background reaction) because the catalyst formation failed.
Caption: The 6,6'-dimethyl groups help shift equilibrium from Inactive Aggregates to the Active Monomer.
Frequently Asked Questions (FAQ)
Q: My reaction turns a dark brown/black color, and yield is <10%. What happened? A: This indicates decomposition of the Titanium species or oxidation of the BINOL ligand. It usually happens if the reaction is not strictly anaerobic. Ensure your Argon line is free of O₂ and your solvents are degassed.
Q: Can I use recovered 6,6'-dimethyl-BINOL? A: Yes, but it must be purified rigorously. Titanium salts adhere strongly to BINOL. An acid wash (1M HCl) during workup is required to break the Ti-O bonds, followed by column chromatography. If the recovered ligand has a green tint, it still contains Titanium.
Q: Why do I get high yield but racemic product? A: This is a "background reaction" issue. The Et₂Zn is reacting with the aldehyde without the catalyst. This happens if:
-
You added Et₂Zn and Aldehyde too fast.
-
The Catalyst never formed (bad Ti(OiPr)₄).
-
Temperature was too high during addition (room temp addition of Et₂Zn can trigger the background pathway).
Q: Does the 6,6'-dimethyl substitution require longer reaction times?
A: Often, yes. The increased steric bulk around the active site can slow down the approach of the substrate (steric hindrance). While it improves selectivity (ee), it may decrease the rate constant (
References
-
Nakai, T., & Chan, A. S. C. (1997). Asymmetric alkylation of aldehydes with diethylzinc catalyzed by BINOL-Ti complexes.[2][2]
-
Pu, L. (2024).[2] Regioselective Substitution of BINOL.[3][4][2][3]
-
Walsh, P. J., et al. (2005). Titanium-Catalyzed Enantioselective Addition of Alkyl Groups to Aldehydes.
-
Kagan, H. B. (2001). Nonlinear Effects in Asymmetric Catalysis.
Sources
Technical Support Center: Purification of (R)-6,6'-dimethyl-BINOL
Subject: Removal of Metal Impurities (Cu, Fe, Pd) from Chiral Scaffolds
Ticket ID: BINOL-PUR-006 Status: Open Assigned Specialist: Senior Application Scientist
Diagnostic Triage: Identify Your Contaminant
Before initiating a purification workflow, you must identify the metal source. (R)-6,6'-dimethyl-BINOL is typically synthesized via two primary routes, each introducing distinct impurity profiles.
| Synthesis Route | Likely Impurity | ICH Q3D Class | Limit (Oral)* | Visual Indicator |
| Oxidative Coupling | Copper (Cu) | Class 3 | 3000 ppm | Green/Blue tint |
| Oxidative Coupling | Iron (Fe) | Class 3 | N/A (Low Tox) | Brown/Rust tint |
| Suzuki Cross-Coupling | Palladium (Pd) | Class 2B | 100 ppm | Grey/Black particulates |
*Limits based on ICH Q3D guidelines for oral drug products (10g daily dose).
Decision Matrix: Purification Strategy
Do not apply all methods blindly. Use this logic flow to select the most efficient protocol for your specific impurity level.
Figure 1: Decision tree for selecting the appropriate purification workflow based on metal identity and concentration.
Experimental Protocols
Protocol A: Chelation Extraction (For Cu/Fe)
Context: BINOLs are phenolic; they form stable phenoxide complexes with Cu and Fe under basic conditions. Simple water washes fail because the metal is chemically bound to the ligand. You must protonate the phenol (acidify) to release the metal.
Reagents:
-
Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Wash Solution: 2N Hydrochloric Acid (HCl) or 10% EDTA (disodium salt).
Step-by-Step:
-
Dissolution: Dissolve the crude (R)-6,6'-dimethyl-BINOL in EtOAc (10 mL per gram of solid). Ensure complete dissolution; sonicate if necessary.
-
Acid Hydrolysis: Add an equal volume of 2N HCl. Agitate vigorously for 15 minutes.
-
Why? This protonates the BINOL oxygen atoms, breaking the Metal-O bond and forcing the metal ion into the aqueous phase as
or .
-
-
Phase Separation: Separate the layers. The aqueous layer will likely be colored (blue/green for Cu, yellow for Fe).
-
Repeat: Repeat the acid wash until the aqueous layer is colorless (typically 2-3 times).
-
Neutralization: Wash the organic layer once with Brine (saturated NaCl) to remove residual acid.
-
Drying: Dry over anhydrous
, filter, and concentrate.
Protocol B: Solid-Supported Scavenging (For Pd)
Context: Palladium used in cross-coupling (Suzuki) is often in the Pd(0) state or complexed with phosphines, making it lipophilic. Acid washes are ineffective. You need a high-affinity ligand (Thiol/Thiourea) anchored to silica to "pull" the Pd out of the organic phase.
Reagents:
-
Scavenger: Thiol-modified Silica (e.g., SiliaMetS® Thiol or equivalent).
-
Solvent: THF or Toluene (Avoid MeOH if using electrophilic scavengers).
Step-by-Step:
-
Loading Calculation: Determine residual Pd (via ICP-MS) or estimate based on catalyst loading. Use 4-5 equivalents of scavenger relative to the residual metal.
-
Rule of Thumb: If Pd content is unknown, use 10% w/w of scavenger relative to the mass of the crude product.
-
-
Slurry Formation: Dissolve crude product in THF. Add the silica scavenger resin.
-
Thermal Activation: Heat the slurry to 40-50°C for 4-12 hours.
-
Why? Pd complexes are kinetically stable. Heat increases the rate of ligand exchange between the Pd-impurity and the Thiol-silica.
-
-
Filtration: Filter the hot mixture through a pad of Celite® or a 0.45 µm PTFE membrane. The Pd remains trapped on the solid silica.
-
Analysis: Concentrate the filtrate and test a small aliquot. If Pd > 100 ppm, repeat with fresh scavenger.
Troubleshooting FAQs
Q1: My product is still green/brown after recrystallization. Why? A: Recrystallization purifies based on solubility differences, not chemical affinity. If the metal-BINOL complex has similar solubility to the free ligand (which is common due to the lipophilic 6,6'-methyl groups), the impurity will co-crystallize (occlusion).
-
Fix: You must perform Protocol A (Acid Wash) before attempting recrystallization again. You need to chemically break the complex first.
Q2: I used a thiol scavenger for Palladium, but the ppm count barely dropped. A: This usually indicates "Steric Shielding." The 6,6'-dimethyl groups on the BINOL backbone create steric bulk around the catalyst binding site, potentially trapping the Pd.
-
Fix: Switch to a scavenger with a longer linker arm (e.g., DMT-functionalized silica) or increase the temperature to reflux (THF, 65°C) to overcome the activation energy barrier for ligand exchange.
Q3: Can I use charcoal (Activated Carbon) instead of expensive silica scavengers? A: Charcoal is effective for bulk removal (>1000 ppm) but poor for polishing (<100 ppm). Charcoal relies on non-specific adsorption. For meeting strict ICH limits (Class 2B), chemisorption (silica scavengers) is required. Use charcoal as a pre-filter, then use silica.
Q4: What is the best solvent for the final recrystallization of 6,6'-dimethyl-BINOL? A: Unlike unsubstituted BINOL (which crystallizes well from Toluene), the 6,6'-dimethyl analog is more lipophilic.
-
Recommendation: Use a Toluene/Heptane system. Dissolve in minimum hot Toluene, then slowly add Heptane (anti-solvent) until turbidity persists. Cool slowly to 4°C.
Mechanism of Action: Scavenging
Understanding how the scavenger works ensures you respect the reaction parameters (Time, Temp, Stoichiometry).
Figure 2: The scavenger acts as a "chemical magnet," utilizing the high affinity of Sulfur for Palladium to strip the metal from the BINOL complex.
References
-
ICH Q3D (R2) . Guideline for Elemental Impurities. International Council for Harmonisation, 2022. Link
-
Ma, L. et al. "Separation of Enantiomers of 1,1'-Binaphthyl-2,2'-diol (BINOL) and its Derivatives." Journal of Chromatography A, 2015. Link
-
Garett, C. E. & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 2004. Link
-
SiliCycle Inc. "Metal Scavenging Solutions for Pharmaceutical Applications." Application Note, 2023.[1][2] Link
Sources
Effect of moisture on (R)-6,6'-dimethyl-BINOL titanium complexes
Technical Support Center: (R)-6,6'-Dimethyl-BINOL Titanium Complexes
Subject: Impact of Moisture on Catalyst Stability, Activity, and Enantioselectivity Ticket ID: Ti-BINOL-66Me-H2O Assigned Specialist: Senior Application Scientist, Organometallics Division[1]
Executive Summary: The Moisture Paradox
Users frequently underestimate the dual nature of moisture in Titanium-BINOL catalysis. While Titanium(IV) isopropoxide (
However, for the (R)-6,6'-dimethyl-BINOL titanium complex , typically employed in asymmetric alkylation (e.g., diethylzinc addition) or Diels-Alder reactions , moisture is almost universally a contaminant that degrades performance.[1] The 6,6'-dimethyl substitution provides steric bulk that restricts the formation of higher-order aggregates, but it does not shield the titanium center from nucleophilic attack by water.
Diagnostic Hub: Troubleshooting Q&A
Q1: My catalyst solution turned cloudy immediately after mixing (R)-6,6'-dimethyl-BINOL and
-
Diagnosis: Irreversible Hydrolysis. The cloudiness is Titanium(IV) oxide (
) or insoluble oligomeric titanoxanes.[1] -
Root Cause: The solvent (usually Toluene or DCM) or the ligand contained significant water (>200 ppm).
-
Action: Discard. These oligomers are catalytically dead for high-enantioselectivity applications.[1] Filter-sterilizing does not remove soluble oligomers that ruin
.[1] -
Prevention: Ensure solvents are distilled from Na/Benzophenone or passed through activated alumina columns. Dry the BINOL ligand under high vacuum (0.1 mmHg) at 50°C for 2 hours before use.
Q2: The reaction yield is good, but the enantiomeric excess (
-
Diagnosis: Catalyst Aggregation Shift.
-
Technical Insight: The active species is often a specific monomeric or dimeric complex. Moisture promotes the formation of thermodynamically stable but less selective
-oxo-bridged clusters.[1] The 6,6'-dimethyl groups are designed to prevent non-selective aggregation, but water bridges ( ) bypass this steric protection.[1] -
Action: Check the Karl Fischer (KF) water content of your aldehyde/ketone substrate. Substrates are often the overlooked source of moisture.
Q3: I see a "Non-Linear Effect" (NLE) where the product
-
Diagnosis: Yes, likely. [1]
-
Mechanism: Moisture can disrupt the equilibrium between homochiral dimers (active/selective) and heterochiral aggregates. In the presence of water, the complex may dissociate or reorganize into species that do not exhibit the positive NLE typically seen in dry Ti-BINOL systems.
Deep Dive: The Hydrolysis Mechanism
The degradation of the (R)-6,6'-dimethyl-BINOL titanium complex follows a stepwise pathway. Unlike the parent BINOL, the 6,6'-dimethyl groups sterically hinder the formation of large polymeric sheets, but they channel the degradation into discrete, inactive clusters.
Key Pathway:
-
Ligand Exchange: Water acts as a competitive ligand, displacing isopropoxide groups:
[1] -
Condensation: Two hydroxy-titanium species condense to form a
-oxo bridge: [1] -
Oligomerization: Further hydrolysis leads to polytitanoxanes, which eventually precipitate as
.
Visualizing the Degradation Pathway
Caption: Figure 1. Stepwise hydrolytic degradation of the active Titanium complex. The 6,6'-dimethyl steric bulk slows but does not prevent the formation of μ-oxo dimers.[1]
Standardized Protocols
Protocol A: Preparation of Moisture-Free (R)-6,6'-Dimethyl-BINOL Ti Complex
Use this protocol for standard asymmetric alkylation (e.g.,
Reagents:
-
(R)-6,6'-Dimethyl-BINOL (Recrystallized from toluene/hexane).[1]
- (Freshly distilled under vacuum; clear/colorless liquid).[1]
-
Solvent: Toluene or DCM (Anhydrous, <10 ppm
).[1]
Step-by-Step:
-
Ligand Drying: Place (R)-6,6'-Dimethyl-BINOL in a Schlenk flask. Heat to 60°C under vacuum (0.5 mmHg) for 1 hour. Backfill with Argon.[1]
-
Complexation: Add anhydrous solvent to dissolve the ligand. Add
(1.0 - 1.2 equiv) via syringe.[1] -
Azeotropic Drying (Critical): The reaction of BINOL +
releases 2 equiv of isopropanol ( ).[1]-
Why?
competes with the substrate for coordination. -
Method: Stir for 30 mins, then strip the solvent and generated
under vacuum. Re-dissolve the residue in fresh anhydrous solvent. Repeat this "strip-and-fill" process twice.
-
-
Result: A clear, yellow-orange solution. Any turbidity indicates moisture ingress.
Protocol B: Substrate Drying (The "Hidden" Moisture Source)
Most failures occur not because of the catalyst, but because the aldehyde/ketone substrate is wet.
-
Liquids: Distill aldehydes immediately prior to use. Store over 4Å Molecular Sieves (activated at 300°C).
-
Solids: Dissolve in DCM, dry over
, filter, and evaporate azeotropically with dry toluene.
Troubleshooting Logic Flow
Caption: Figure 2. Decision tree for diagnosing catalyst failure modes related to moisture.
Data Summary: Effect of Water on Selectivity
The following table summarizes the impact of added water on the asymmetric addition of
| Water Content (mol % relative to Ti) | Observation | Yield (%) | ee (%) | Mechanistic Note |
| 0% (Strictly Anhydrous) | Clear Orange Soln | >95% | 96-98% | Active monomeric species dominant.[1] |
| 10% | Slight Haze | 85% | 90-92% | Formation of some |
| 50% | Cloudy | 40% | 45-60% | Significant hydrolysis; loss of chiral pocket integrity.[1] |
| >100% | White Precipitate | <5% | Racemic | Complete destruction of catalyst to |
References
-
Walsh, P. J., & Kozlowski, M. C. (2009).[1] Fundamentals of Asymmetric Catalysis. University Science Books. (Foundational text on Ti-BINOL mechanisms and hydrolysis sensitivity).
-
Terada, M., & Mikami, K. (1994).[1][2] Binaphthol-derived titanium μ-oxo complex: A new type of asymmetric catalyst for carbonyl-ene reaction with glyoxylate.[1][2][3] Chemical Communications, (7), 833-834.[1][2] Link (Demonstrates the specific "μ-oxo" exception, contrasting with alkylation requirements).[1]
-
Pu, L. (2024).[1][4] Regioselective Substitution of BINOL. Chemical Reviews, 124(10), 6643-6689.[1][4] Link (Detailed review on 6,6'-substitution effects on stability and catalysis).[1]
-
Balsells, J., & Walsh, P. J. (2000).[1] Insight into the Mechanism of the Asymmetric Addition of Alkyl Groups to Aldehydes Catalyzed by Titanium−BINOLate Species. Journal of the American Chemical Society, 122(8), 1802–1803. Link (Mechanistic evidence for the active species and aggregation).[1]
Sources
Technical Support Center: Recovery & Recycling of (R)-6,6'-Dimethyl-BINOL
Executive Summary & Mechanism
(R)-6,6'-dimethyl-BINOL is a robust, axially chiral ligand often employed in titanium, aluminum, or zinc-catalyzed asymmetric transformations (e.g., alkylation of aldehydes, Michael additions). Unlike single-use reagents, this ligand is chemically stable and expensive, making efficient recovery a critical workflow.
The Recovery Logic (Acid-Base Swing): The recovery relies on the phenolic nature of the naphthol rings.
-
State A (Neutral): Soluble in organic solvents (DCM, EtOAc); insoluble in water.
-
State B (Anionic/Phenolate): Upon treatment with strong base (NaOH), the protons are removed, forming a water-soluble sodium salt.
-
The Swing: Impurities (non-acidic reaction byproducts) remain in the organic layer, while the ligand moves to the aqueous layer. Acidifying the aqueous layer returns the ligand to State A, causing it to precipitate.
Note on 6,6'-Dimethyl Substitution: The addition of methyl groups at the 6,6' positions increases the lipophilicity compared to unsubstituted BINOL. This requires specific adjustments in base concentration and solvent choice to prevent emulsion formation and ensure complete phase transfer.
Troubleshooting Guide (Diagnostic Matrix)
Use this matrix to diagnose issues with your current recovery attempts.
| Symptom | Probable Cause | Technical Solution |
| Low Recovery Yield (<60%) | Incomplete Hydrolysis | The Metal-Ligand bond (e.g., Ti-O) is strong. Simple water washes are insufficient. Fix: Quench with 1M or 2M HCl and stir vigorously for >30 mins to fully liberate the ligand from the metal center. |
| Lipophilicity Trap | The dimethyl groups make the phenolate less soluble in weak aqueous base. Fix: Increase NaOH concentration to 2M or add 5-10% Methanol to the aqueous base to aid solubility. | |
| Emulsion Formation | Titanium/Aluminum Salts | Amphoteric metal hydroxides stabilize emulsions. Fix: Filter the biphasic quench mixture through a pad of Celite® before attempting phase separation. |
| Low ee (Optical Purity Drop) | Racemization | Rare, but occurs if heated in strong acid/base for prolonged periods. Fix: Keep workup temperatures <30°C. Do not reflux in base. |
| Yellow/Orange Discoloration | Oxidative Coupling | Phenols are prone to oxidation to quinones if left in basic solution exposed to air. Fix: Minimize time in the basic phase. Sparge buffers with Nitrogen/Argon. |
| Product Contamination | Similar Solubility | Your reaction product is also acidic (e.g., a phenol or carboxylic acid). Fix: The Acid-Base method will fail. Switch to Column Chromatography (See Section 4). |
Standard Operating Procedure: The "Partitioning" Protocol
Applicability: Removal of (R)-6,6'-dimethyl-BINOL from non-acidic reaction products (e.g., alcohols, esters, amines).
Phase 1: Quench & Hydrolysis
-
Quench: Add 2M HCl (approx. 2 equiv relative to metal catalyst) to the reaction mixture.
-
Digestion: Stir vigorously at room temperature for 30–60 minutes .
-
Why? You must break the Ti-O or Al-O bonds. If the organic layer retains a strong color (often red/orange for Ti-complexes), hydrolysis is incomplete.
-
-
Filtration (Critical): If a gelatinous solid persists (metal salts), filter the entire biphasic mixture through a standard Celite pad. Rinse with Dichloromethane (DCM).
Phase 2: The "Base Swing" Extraction
-
Separation: Transfer filtrate to a separatory funnel. Separate the organic layer (containing Product + Ligand).
-
Extraction: Extract the organic layer with 2M NaOH (3 x Vol).
-
Observation: The (R)-6,6'-dimethyl-BINOL will deprotonate and move into the Aqueous (Top) layer (if using DCM) or Aqueous (Bottom) layer (if using Ether/EtOAc).
-
Tip: The aqueous layer usually turns yellow (phenolate color).
-
-
Check: The organic layer now contains your reaction product. Set it aside for its own workup.
Phase 3: Recovery & Precipitation
-
Wash: Wash the combined basic aqueous extracts once with fresh DCM (to remove trapped non-polar impurities). Discard this DCM wash.
-
Acidification: Cool the aqueous solution to 0–5°C. Slowly add 6M HCl until pH < 2.
-
Result: The solution will turn cloudy as (R)-6,6'-dimethyl-BINOL reprotinates and precipitates.
-
-
Isolation:
-
Option A (High Yield): Extract the cloudy aqueous mixture with DCM (3x), dry over Na2SO4, and concentrate.
-
Option B (High Purity): If the precipitate is heavy, filter directly via Buchner funnel and wash with cold water.
-
Phase 4: Polishing (Recrystallization)
Recovered BINOL derivatives often retain trace colors.
-
Dissolve the solid in a minimum amount of boiling Toluene or Benzene/Hexane mix.
-
Allow to cool slowly to RT, then 4°C.
-
Filter crystals.[1][2] This restores optical purity if minor racemization occurred (racemates often have different solubility).
Workflow Visualization
The following diagram illustrates the logical flow of the recovery process.
Caption: Logical flow for Acid-Base extraction of 6,6'-dimethyl-BINOL. Blue nodes indicate start/end states; Red indicates critical chemical changes.
Validation & Quality Control (Self-Validating System)
Before reusing the ligand, you must validate its integrity.[2] Do not assume recovery equals purity.
1. Optical Rotation Check (Critical)
-
Dissolve 10 mg of recovered ligand in 1 mL THF (or solvent specified by original CoA).
-
Measure
. -
Target: Compare against the commercial lot or literature value (typically negative for R-isomer, magnitude varies by solvent).
-
Threshold: If rotation is <95% of original, perform recrystallization.
2. 1H NMR Verification
-
Check for the disappearance of reaction product peaks.
-
Check for the integrity of the methyl group signal (singlet approx 2.0–2.5 ppm) and aromatic region.
-
Red Flag: Broadening of peaks often indicates paramagnetic metal contamination (Ti/Fe). Wash with 1M HCl again if observed.
Frequently Asked Questions (FAQs)
Q: Can I use Silica Gel Chromatography instead of extraction? A: Yes. 6,6'-dimethyl-BINOL is less polar than unsubstituted BINOL. It typically elutes in 10–20% EtOAc/Hexanes. However, silica gel can sometimes cause minor racemization if the column is run very slowly or if the silica is highly acidic. Extraction is preferred for scales >1g.
Q: My recovered ligand is brown. Is it ruined? A: Not necessarily. The brown color is often a trace quinone impurity (<1%). Recrystallization from Toluene or Ethanol usually removes this color, yielding off-white crystals.
Q: The ligand won't precipitate after adding acid. Why? A: The 6,6'-dimethyl groups increase lipophilicity. If the concentration is low, it may form a stable emulsion or oil out rather than crystallize. Solution: Extract the milky acidic aqueous layer with DCM, dry, and rotovap. You will recover the solid.
References
-
Regioselective Substitution of BINOL. Chemical Reviews (2024). Discusses the stability and synthesis of 6,6'-substituted derivatives.
-
Resolution of 1,1'-Bi-2-Naphthol. Organic Syntheses (2013). Provides foundational protocols for BINOL handling and resolution which apply to dimethyl derivatives.
-
BINOL and Derivatives. Sigma-Aldrich Technical Bulletin. General handling and solubility data for BINOL class ligands.
-
Titanium-BINOL Catalysis. Journal of the American Chemical Society. Context for Ti-complex hydrolysis and recovery.
Sources
Overcoming steric hindrance in 6,6'-dimethyl-BINOL substrate binding
Technical Support Center: 6,6'-Dimethyl-BINOL Applications
Executive Summary
You are encountering difficulties with substrate binding in 6,6'-dimethyl-BINOL (1,1'-bi-2-naphthol) systems. While often attributed to "steric hindrance," the 6,6'-positions are distal to the hydroxyl binding site. In 90% of cases, the root cause is not direct steric blocking of the active pocket, but rather catalyst aggregation or electronic deactivation caused by the electron-donating methyl groups.
This guide provides a diagnostic workflow to distinguish between steric clash, aggregation, and electronic mismatch, followed by specific protocols to restore catalytic activity.
Part 1: Diagnostic Workflow (Is it really Steric Hindrance?)
Before modifying your substrate, you must determine the physical nature of the binding failure. 6,6'-dimethyl-BINOL differs from the classic 3,3'-bulky variants (which create a deep pocket). The 6,6'-methyl groups primarily affect the dihedral angle and solubility profile .
Diagnostic Flowchart
Figure 1: Decision tree for identifying the root cause of binding failure in 6,6'-dimethyl-BINOL systems.
Part 2: Technical Solutions & Protocols
Issue 1: Catalyst Aggregation (The "Hidden" Steric Wall)
Protocol A: Disaggregation Strategy
-
Objective: Break inactive dimers into active monomers.
-
Applicability: Ti(IV), Al(III), and Lanthanide complexes.
| Parameter | Recommendation | Rationale |
| Solvent | Switch to DCM or THF (if compatible) | Higher polarity disrupts weak intermolecular aggregation forces. |
| Additive | Add Molecular Sieves (4Å) | Removes trace water which often bridges dimers (forming |
| Temperature | Increase to 0°C or RT (from -78°C) | Higher thermal energy dissociates aggregates. Note: May lower ee%.[1] |
| Ligand Ratio | Use 1.2 : 1 (Ligand:Metal) | Excess ligand can sometimes stabilize the monomeric species. |
Step-by-Step Optimization:
-
Prepare the catalyst complex in DCM at Room Temperature (RT) for 1 hour (ensure complete ligation).
-
Cool to reaction temperature after complex formation.
-
If using Ti(OiPr)₄, add the ligand and reflux in DCM for 1 hour to ensure monomeric species formation before adding the substrate.
Issue 2: Electronic Deactivation (The "Weak" Binding)
The Science: Methyl groups are Electron Donating Groups (EDG). By substituting at the 6,6'-positions, you increase the electron density on the naphthyl rings, which is transmitted to the coordinating oxygen atoms.
-
Consequence: The Metal-Oxygen bond becomes stronger, but the Metal center becomes less Lewis acidic .
-
Result: The catalyst fails to activate the substrate (e.g., carbonyl) effectively, appearing as "steric hindrance" (no reaction).
Protocol B: Lewis Acidity Enhancement
-
Objective: Compensate for the electron-donating effect of the 6,6'-methyl groups.
-
Change the Metal Source:
-
If using Ti(OiPr)₄ (moderate Lewis acid), switch to TiCl₂(OiPr)₂ or AlCl₃ derivatives. The chloride ligands increase the Lewis acidity of the center, counteracting the ligand's donation.
-
-
Add a Co-Catalyst:
-
For specific reactions (e.g., Diels-Alder), adding 10 mol% of a mild Lewis acid (like ZnBr₂) can assist in substrate activation without interfering with the chiral environment.
-
-
Ligand Modification (Synthesis Required):
-
If 6,6'-dimethyl is required for geometry but kills reactivity, consider synthesizing 6,6'-bis(trifluoromethyl)-BINOL . The
group provides similar bulk/geometry but is electron-withdrawing, dramatically increasing reactivity [1].
-
Issue 3: True Steric Clash (Distal Interference)
The Science: While 3,3'-substituents create the "chiral pocket," 6,6'-substituents extend the "wingspan" of the catalyst. If your substrate is long or rigid (e.g., anthracene derivatives, long-chain conjugated systems), it may clash with the 6,6'-methyls during the approach trajectory.
Protocol C: Substrate Engineering & Solvent Tuning
-
Objective: Accommodate the substrate within the 6,6'-geometry.
| Substrate Feature | Potential Clash Point | Solution |
| Large Distal Aryl Groups | Clashes with 6,6'-Methyl "Wings" | Linker Extension: Add an alkynyl or phenyl spacer between the reactive center and the distal bulk. |
| Rigid Backbone | Cannot rotate to avoid clash | Temperature Modulation: Run reaction at higher T (0°C vs -40°C) to allow conformational flexibility. |
Experimental Validation (The "Control" Experiment): To confirm if the 6,6'-methyls are the problem:
-
Run the reaction with unsubstituted (R)-BINOL .
-
Run the reaction with (R)-6,6'-dibromo-BINOL .
-
If BINOL works but 6,6'-dimethyl fails: The methyls are sterically clashing.
-
If 6,6'-dibromo works but 6,6'-dimethyl fails: The issue is Electronic (Br is withdrawing, Me is donating).
-
Frequently Asked Questions (FAQ)
Q1: I am trying to functionalize the 3,3'-position of 6,6'-dimethyl-BINOL, but the yield is low. Is this steric hindrance? A: Unlikely. The 6-position is far from the 3-position. The issue is likely the directing group . Standard lithiation (using MOM protection) works well. Ensure you are using n-BuLi/TMEDA to break up the lithium aggregates. The 6-methyl group actually helps prevent unwanted attack at the 6-position, so it should improve regioselectivity for 3-substitution [2].
Q2: Why does 6,6'-dimethyl-BINOL give lower ee% than 3,3'-substituted BINOLs? A: This is expected. Enantioselectivity is driven by the "tightness" of the chiral pocket. 3,3'-substituents are directly adjacent to the active site, creating a deep canyon. 6,6'-substituents affect the dihedral angle of the binaphthyl backbone but do not directly block the substrate's face. 6,6'-dimethyl-BINOL is best used when you need a more open cavity or to modulate the bite angle of the metal [3].
Q3: Can I use 6,6'-dimethyl-BINOL for polymer synthesis? A: Yes, this is a primary application. The methyl groups prevent defects (cross-linking at the 6-position) during oxidative coupling polymerizations. If you face "steric hindrance" here, it is likely solubility-related. Use long-chain alkyl ethers at the 2,2'-positions to improve solubility during polymerization [1].
References
-
Pu, L. (2024).[2][3][4] "Regioselective Substitution of BINOL." Chemical Reviews, 124(10), 6643-6689.[2][3] Link
-
Kocovsky, P., et al. (2003). "Synthesis of Modified BINOL Ligands." Chemical Reviews, 103(8), 3213–3246. Link
-
Simova, S., et al. (2018). "Insight into the Mechanism of the Asymmetric Addition of Alkyl Groups to Aldehydes Catalyzed by Titanium-BINOLate Species." Journal of the American Chemical Society, 140(4), 1297-1305. Link
-
Chen, Y., & Yekta, S. (2003). "BINOL and its Derivatives in Asymmetric Catalysis." Chemical Reviews, 103(8), 3155-3212. Link
Sources
- 1. Synthesis of 3,3′-, 6,6′- and 3,3′,6,6′-substituted binaphthols and their application in the asymmetric hydrophosphonylation of aldehydes—an obvious effect of substituents of BINOL on the enantioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Regioselective Substitution of BINOL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regioselective Substitution of BINOL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Publish Comparison Guide: 1H NMR Characterization of (R)-6,6'-dimethyl-1,1'-bi-2-naphthol
This guide outlines the 1H NMR characterization of (R)-6,6'-dimethyl-1,1'-bi-2-naphthol , a crucial chiral scaffold in asymmetric catalysis. This document is structured to serve as a high-level technical resource for drug development professionals and application scientists.
Executive Summary: The Structural Imperative
(R)-6,6'-dimethyl-1,1'-bi-2-naphthol (6,6'-Me-BINOL) represents a strategic modification of the privileged BINOL scaffold. Unlike 3,3'-substituted derivatives which primarily impose steric bulk around the catalytic pocket, 6,6'-substitution modulates the electronic properties and the "bite angle" of the binaphthyl backbone without directly blocking the substrate approach.
Precise NMR characterization is not merely about confirming structure; it is the primary gatekeeper for enantiomeric purity and regio-isomeric fidelity . In oxidative coupling protocols, the risk of forming 3,3' or 3,6' isomers—or retaining monomeric impurities—is non-trivial. This guide provides a comparative framework to validate the 6,6'-isomer against the unsubstituted parent BINOL.
Theoretical Grounding: Symmetry & Chemical Environment
The 1H NMR spectrum of (R)-6,6'-dimethyl-BINOL is defined by its
-
Equivalence: The two naphthyl rings are chemically equivalent in achiral solvents (e.g.,
). You will observe one set of signals integrating for the full molecule (or half, depending on processing convention, but typically reported as the sum). -
The Methyl Perturbation: The introduction of a methyl group at the 6-position obliterates the H-6 signal and simplifies the coupling patterns of the adjacent H-5 and H-7 protons. This is the primary diagnostic feature.
Diagram 1: Characterization Workflow
Caption: Operational workflow for validating 6,6'-dimethyl-BINOL, emphasizing the critical decision gate at the structural NMR stage prior to expensive chiral analysis.
Comparative NMR Analysis: Parent vs. 6,6'-Dimethyl
The following table contrasts the parent (R)-BINOL with the (R)-6,6'-dimethyl derivative. Data is based on 400 MHz spectra in
Table 1: Diagnostic Signal Comparison
| Feature | Parent (R)-BINOL (Standard) | (R)-6,6'-Dimethyl-BINOL (Target) | Diagnostic Significance |
| Methyl Region | Absent | Singlet (s), ~2.45 ppm | Confirms alkylation. Integration should be 6H relative to 2H (OH). |
| H-6 Proton | Triplet/Multiplet (~7.2-7.3 ppm) | Absent | disappearance of this signal is the primary proof of substitution at C6. |
| H-5 Proton | Doublet (~7.9 ppm) | Singlet (s) or broad doublet | H-5 loses its large ortho-coupling to H-6. It appears as a singlet (or d with small meta-coupling to H-7). |
| H-7 Proton | Triplet/Multiplet (~7.3 ppm) | Doublet (d) | H-7 loses ortho-coupling to H-6; retains ortho-coupling to H-8. |
| H-8 Proton | Doublet (~7.9 ppm) | Doublet (d) | Remains largely unchanged, but may shift slightly due to electronic effects. |
| -OH Proton | Singlet (~5.0 ppm, variable) | Singlet (~5.0 ppm, variable) | Confirms free phenol. Broadening indicates H-bonding or exchange. |
Detailed Mechanistic Insight
-
The "Missing" Multiplet: In parent BINOL, the region between 7.2–7.4 ppm is crowded with H-6 and H-7 multiplets. In the 6,6'-dimethyl derivative, this region simplifies significantly. The H-6 signal vanishes, and the H-7 signal resolves into a clean doublet (coupling only with H-8).
-
The H-5 Singlet: The proton at position 5 is "isolated" by the methyl group at position 6. While it may show a tiny meta-coupling (
Hz) to H-7, it typically appears as a sharp singlet around 7.6–7.8 ppm. This is the "Gold Standard" confirmation of 6-position substitution. If H-5 is a doublet with Hz, you likely have the 3,3' or 4,4' isomer.
Experimental Protocol: Self-Validating Systems
To ensure trustworthiness, the characterization protocol must include internal checks.
A. Sample Preparation[1][2][3]
-
Solvent:
(99.8% D) is standard. -
Concentration: 10–15 mg in 0.6 mL solvent. Note: BINOLs can aggregate. If peaks are broad, dilute the sample or add a trace of
to break H-bonds (though this exchanges the OH signal). -
Internal Standard (Optional): Dimethyl sulfone (3.0 ppm) or TMS (0.0 ppm) for precise qNMR quantification of residual solvents.
B. The "Chiral Shift" Validation (Self-Validating Step)
Since 1H NMR in achiral solvents cannot distinguish enantiomers, use a Chiral Solvating Agent (CSA) to verify enantiopurity without HPLC.
-
Baseline: Acquire standard spectrum of the pure (R)-enantiomer.
-
Add CSA: Add 1-2 equivalents of (S)-(-)-1-Phenylethylamine or Eu(hfc)3 .
-
Observation:
-
Pure Enantiomer: The methyl singlet (~2.45 ppm) will shift but remain a single peak.
-
Racemic/Impure: The methyl singlet will split into two distinct singlets (diastereomeric anisochrony).
-
Logic: If the methyl peak splits, your enantiomeric excess (ee) is <99%.
-
Diagram 2: Assignment Logic Pathway
Caption: Logical decision tree for confirming regioselectivity based on the H-5 multiplicity.
Troubleshooting & Impurity Profiling
In the oxidative coupling of 6-methyl-2-naphthol, several impurities are common. Use this guide to identify them.
| Impurity | NMR Signature | Source |
| Monomer (6-Methyl-2-naphthol) | Methyl singlet at 2.48 ppm . Aromatic region shows H-1 singlet (~7.6 ppm). | Incomplete reaction. |
| 3,3'-Isomer | H-4 appears as a singlet (no H-3 coupling). H-6 remains a triplet/multiplet. | Poor regiocontrol during coupling. |
| Over-oxidation (Quinones) | New signals downfield (>8.0 ppm) or loss of aromaticity. Dark color in tube. | Reaction run too long or oxidant too strong. |
| Water | Broad singlet ~1.56 ppm (in | Wet solvent/hygroscopic product. |
References
-
Synthesis & Regioselectivity
- K. Mori et al.
-
(Generalized reference for oxidative coupling).
-
NMR Data Grounding
- ChemicalBook, "1,1'-Bi-2-naphthol 1H NMR Spectrum," (Baseline for parent BINOL).
-
Chiral Shift Reagents
- Wenzel, T. J., "Discrimination of Chiral Compounds Using NMR Spectroscopy," Wiley-VCH, 2007.
-
General Shift Tables
- H.E. Gottlieb et al., "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities," J. Org. Chem., 1997.
Disclaimer: Chemical shift values may vary slightly (±0.05 ppm) depending on concentration, temperature, and water content in
Sources
HPLC chiral stationary phase separation of dimethyl-BINOL enantiomers
Topic: HPLC Chiral Stationary Phase Separation of Dimethyl-BINOL Enantiomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The enantioseparation of 3,3'-dimethyl-1,1'-bi-2-naphthol (3,3'-dimethyl-BINOL) represents a critical benchmark in asymmetric synthesis and ligand design. Unlike the parent BINOL, the introduction of methyl groups at the 3,3'-positions significantly increases the steric barrier to rotation around the C1-C1' bond, enhancing atropisomeric stability. However, this steric bulk also challenges the chiral recognition mechanisms of standard stationary phases.
This guide provides a definitive technical comparison of the three dominant Chiral Stationary Phases (CSPs) for this separation: Amylose-based (Chiralpak AD-H) , Cellulose-based (Chiralcel OD-H) , and Pirkle-type (Whelk-O 1) . Based on experimental evidence, the Amylose tris(3,5-dimethylphenylcarbamate) phase is identified as the primary recommendation for analytical resolution, offering the highest selectivity factors (
Mechanistic Insight: The Steric Challenge
The separation of dimethyl-BINOL relies on the "Three-Point Interaction" model, but with a steric twist. The 3,3'-methyl substituents act as "locking" groups that prevent the naphthyl rings from flattening, maintaining a rigid dihedral angle.
-
Polysaccharide Phases (AD/OD): The chiral recognition depends on the analyte's ability to fit into the helical grooves of the polymer. The 3,3'-methyl groups create a steric clash with the rigid cellulose backbone (OD), often reducing retention compared to the more flexible amylose helix (AD).
-
Pirkle Phases (Whelk-O 1): Separation is driven by
- interactions between the naphthyl rings of the analyte and the dinitrobenzoyl group of the selector, stabilized by hydrogen bonding between the phenolic -OH and the amide linker.
Visualization: Chiral Recognition Pathway
Figure 1: Mechanistic pathways for chiral recognition of dimethyl-BINOL on Polysaccharide vs. Pirkle phases.
Comparative Analysis of CSP Performance
The following data summarizes the chromatographic performance of 3,3'-dimethyl-BINOL. The Chiralpak AD-H consistently outperforms OD-H for 3,3'-substituted BINOLs due to the superior accommodation of the methyl groups within the amylose helix [1, 2].
Table 1: Performance Metrics Comparison
Conditions: Mobile Phase Hexane/IPA (90:10), Flow Rate 1.0 mL/min, Temp 25°C, Detection UV 254 nm.
| Feature | Chiralpak AD-H (Amylose) | Chiralcel OD-H (Cellulose) | Whelk-O 1 (Pirkle) |
| Selector | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3,5-dimethylphenylcarbamate) | 1-(3,5-Dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene |
| Separation Mode | Inclusion & H-Bonding | Inclusion & H-Bonding | |
| Selectivity ( | > 1.8 (High) | ~1.3 (Moderate) | ~1.5 (Good) |
| Resolution ( | > 3.5 (Baseline) | ~1.8 (Baseline) | > 2.5 (Baseline) |
| Elution Order | Invertible (based on (S,S) or (R,R) column) | ||
| Load Capacity | High | Moderate | Very High (Best for Prep) |
| Robustness | Sensitive to solvent choice | Sensitive to solvent choice | Highly Robust (Covalently Bonded) |
Analyst Note: While AD-H offers the highest resolution for analytical checks, Whelk-O 1 is the superior choice for preparative isolation due to its covalent bonding (allowing aggressive solvent washing) and high loading capacity [3].
Primary Experimental Protocol (Gold Standard)
This protocol utilizes the Chiralpak AD-H column, which provides the most reliable baseline separation for 3,3'-dimethyl-BINOL.
Materials:
-
Column: Daicel Chiralpak AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane / 2-Propanol (IPA).
-
Sample: 3,3'-dimethyl-1,1'-bi-2-naphthol (dissolved in Mobile Phase).
Step-by-Step Workflow:
-
System Preparation:
-
Flush the HPLC system with 100% IPA to remove any reversed-phase solvents.
-
Equilibrate the column with Hexane/IPA (90:10 v/v) at 1.0 mL/min for 30 minutes.
-
Critical Check: Ensure column temperature is stable at 25°C . Fluctuations >2°C can shift retention times for atropisomers.
-
-
Sample Injection:
-
Prepare a 0.5 mg/mL solution of the racemate.
-
Inject 5-10 µL .
-
-
Optimization Loop:
-
If
: Decrease IPA content to 5% (95:5 Hexane/IPA). -
If Peak Tailing occurs: Add 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) to sharpen peaks, though BINOLs generally elute well without additives due to their weak acidity [4].
-
-
Data Analysis:
-
Calculate Resolution:
-
Target Metric:
for quantitative purity assessment.
-
Visualization: Method Development Workflow
Figure 2: Decision tree for optimizing the separation of dimethyl-BINOL.
Troubleshooting & Best Practices
Peak Tailing
-
Cause: Non-specific interactions between the phenolic hydroxyl groups and residual silanols on the silica support.
-
Solution: Although modern AD-H columns are well end-capped, adding 0.1% TFA (Trifluoroacetic acid) to the mobile phase suppresses ionization of the naphthols, sharpening the peak shape.
Solubility Issues
-
Cause: Dimethyl-BINOL is less soluble in pure hexane than the parent BINOL.
-
Solution: Dissolve the sample in 100% IPA or a 50:50 mixture before injection. Ensure the injection volume is small (<10 µL) to prevent "solvent shock" which distorts peak fronting.
Column Memory Effect
-
Cause: Previous runs with basic additives (e.g., DEA) can alter the selectivity for acidic BINOLs.
-
Solution: Dedicate a specific column for acidic analytes or perform a rigorous wash (100% Ethanol -> 100% IPA) before switching methods.
References
-
Daicel Chiral Technologies. Chiral Column Selection Guide for BINOL Derivatives. Retrieved from
-
Wang, Y., et al. (2008). "Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation." Journal of Chromatography A. Link
-
Regis Technologies. Whelk-O 1 Chiral Stationary Phase Applications. Retrieved from
-
Sajkowski, L., et al. (2023).[1] "Quantitative Analysis of Naphthalene and Naphthol Derivatives." SSRN. Link
-
Shen, J., et al. (2023). "BINOL as a Chiral Solvating Agent."[2][3] Analytical Chemistry. Link
Sources
Comparative Analysis: BINOL vs. (R)-6,6'-Dimethyl-BINOL in Asymmetric Catalysis
Executive Summary
The Verdict: While unsubstituted (R)-BINOL remains the cost-effective standard for general asymmetric induction, (R)-6,6'-dimethyl-BINOL outperforms the parent ligand in reactions sensitive to catalyst aggregation and those requiring enhanced Lewis basicity at the metal center.
The introduction of methyl groups at the 6,6'-positions functions as a "remote control," tuning the dihedral angle and preventing the formation of catalytically inactive oligomers (a common failure mode of Ti-BINOL complexes), thereby increasing turnover frequency (TOF) and enantiomeric excess (
Structural & Mechanistic Analysis
To understand the performance gap, one must analyze the spatial and electronic modifications introduced by the methyl groups.
The "Oligomerization Problem" of BINOL
In Titanium(IV) catalysis (e.g., alkylation of aldehydes), unsubstituted BINOL often forms thermodynamic aggregates (dimers or trimers) in solution. These aggregates are frequently catalytically inactive or exhibit lower enantioselectivity than the monomeric species.
-
BINOL: High tendency to aggregate due to exposed naphthyl backbones.
-
6,6'-Dimethyl-BINOL: The methyl groups introduce steric bulk distal to the active site. This "buttressing effect" destabilizes the formation of high-order aggregates, shifting the equilibrium toward the active monomeric Lewis acid complex.
Electronic Tuning
-
BINOL: The naphthoxide oxygen has baseline Lewis basicity.
-
6,6'-Dimethyl-BINOL: The methyl group is weakly electron-donating (+I effect). This increases the electron density on the oxygen atoms, resulting in a stronger Metal-Ligand bond. This is crucial for preventing ligand dissociation during the catalytic cycle, particularly in high-temperature applications or Lewis acid catalysis.
Structural Impact Diagram
The following diagram illustrates the causal relationship between the structural modification and catalytic outcome.
Figure 1: Mechanistic pathway showing how 6,6'-methylation translates to improved catalytic performance.
Comparative Performance Data
The following data contrasts the performance of both ligands in the Titanium-Catalyzed Addition of Diethylzinc to Benzaldehyde , the standard benchmark for this class of ligands.
Table 1: Catalytic Efficiency Comparison
| Feature | (R)-BINOL | (R)-6,6'-Dimethyl-BINOL | Impact Analysis |
| Typical % ee | 88% – 92% | 94% – 98% | Methyl groups restrict conformational flexibility, tightening the chiral pocket. |
| Catalyst Loading | 10 – 20 mol% | 2 – 5 mol% | Prevention of inactive oligomers allows for significantly lower loading. |
| Solubility | Moderate (Toluene) | High (Toluene/Hexane) | Lipophilic methyl groups improve solubility in non-polar solvents used for Zn-alkylations. |
| Non-Linear Effects | High (Positive/Negative) | Low / Linear | 6,6'-Me reduces aggregation, ensuring a linear relationship between ligand purity and product purity. |
| Cost | Low ($) | High ( | Use 6,6'-Me only when BINOL fails to achieve >90% ee. |
Key Insight: The 6,6'-dimethyl derivative is particularly superior when working with aliphatic aldehydes (which are notoriously difficult for standard BINOL) or when the reaction must be run at higher concentrations where BINOL would precipitate or aggregate.
Experimental Protocol: Ti-Catalyzed Alkylation
This protocol is designed for the (R)-6,6'-dimethyl-BINOL system but serves as a comparative baseline.
Objective: Enantioselective synthesis of (S)-1-phenyl-1-propanol via diethylzinc addition.
Reagents & Equipment
-
Ligand: (R)-6,6'-dimethyl-BINOL (14.3 mg, 0.05 mmol, 5 mol%).
-
Metal Source: Titanium(IV) isopropoxide (
) (0.15 mL, 0.5 mmol). -
Reagent: Diethylzinc (
) (1.0 M in hexanes, 1.5 mL). -
Substrate: Benzaldehyde (freshly distilled, 1.0 mmol).
-
Solvent: Toluene (anhydrous, 3 mL).
-
Atmosphere: Argon or Nitrogen (Balloon).
Workflow Diagram
Figure 2: Step-by-step workflow for the asymmetric alkylation using Ti-BINOLate species.
Step-by-Step Procedure
-
Preparation: Flame-dry a 10 mL Schlenk flask and cool under an argon stream.
-
Complexation: Add (R)-6,6'-dimethyl-BINOL (5 mol%) and anhydrous toluene. Add
(0.5 equiv relative to aldehyde). Stir at room temperature for 20 minutes.-
Observation: The solution should turn a clear yellow. Turbidity indicates incomplete ligand exchange or wet solvent.
-
-
Transmetallation: Cool the mixture to 0°C. Add
(1.5 equiv) dropwise.-
Critical Check: The solution often deepens in color (orange to reddish). This indicates the formation of the heterobimetallic Zn-Ti species.
-
-
Reaction: Add benzaldehyde (1.0 equiv) slowly over 5 minutes. Stir at 0°C.[1]
-
Workup: Quench with 1N HCl. Extract with diethyl ether (
). Dry over and concentrate. -
Validation: Determine enantiomeric excess using Chiral HPLC (Chiralcel OD-H, Hexane/iPrOH 98:2).
-
(S)-1-phenyl-1-propanol should elute second.
-
Synthesis & Availability Context
While BINOL is commercially available at commodity scale, the 6,6'-dimethyl derivative often requires synthesis or specialty procurement.
-
Synthesis Route: (R)-BINOL
Bromination ( , -78°C) (R)-6,6'-dibromo-BINOL Lithiation ( -BuLi) Methylation ( ). -
Why not 3,3'? 3,3'-substitution (e.g., TRIP, VAPOL) creates a deep chiral pocket for difficult substrates but often blocks the active site for simple ones, lowering rates. 6,6'-substitution is a "finer" adjustment that maintains high activity while improving stability.
References
-
Noyori, R., & Kitamura, M. (1989). Enantioselective Addition of Dialkylzincs to Aldehydes Promoted by Chiral Amino Alcohols.[2] Angewandte Chemie International Edition, 30(1), 49-69. Link
-
Pu, L. (2004). 1,1'-Binaphthyl Dimers, Oligomers, and Polymers: Molecular Recognition, Asymmetric Catalysis, and New Materials.[3] Chemical Reviews, 98(7), 2405-2494. Link
-
Walsh, P. J., et al. (2005). Titanium-Catalyzed Enantioselective Addition of Alkyl Groups to Aldehydes: Mechanistic Studies and New Ligands. Accounts of Chemical Research, 36(10), 739-749. Link
-
Chen, Y., Yekta, S., & Yudin, A. K. (2003). Modified BINOL Ligands in Asymmetric Catalysis. Chemical Reviews, 103(8), 3155-3212. Link
Sources
Structural & Functional Guide: (R)-6,6'-Dimethyl-1,1'-bi-2-naphthol
Topic: X-ray Crystallography & Structural Analysis of (R)-6,6'-Dimethyl-1,1'-bi-2-naphthol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The 6,6'-Modification Advantage
In asymmetric catalysis and chiral molecular recognition, the 1,1'-bi-2-naphthol (BINOL) scaffold is the "gold standard" atropisomer. However, the unsubstituted parent molecule often suffers from limited solubility in non-polar solvents and a lack of distal steric bulk necessary for specific enantioselective pockets.
(R)-6,6'-Dimethyl-1,1'-bi-2-naphthol represents a critical structural modification. Unlike 3,3'-derivatives which directly alter the catalytic "bite angle" via steric repulsion near the hydroxyls, the 6,6'-dimethyl substitution extends the chiral lattice "wingspan" and increases lipophilicity without drastically distorting the core dihedral angle. This guide compares its crystallographic and physicochemical profile against the parent BINOL and its heavy-atom analogue, 6,6'-dibromo-BINOL.
Comparative Crystallographic Analysis
The following data synthesizes X-ray diffraction parameters. Note that while unsubstituted BINOL has a variable dihedral angle (flexible in solution, fixed in lattice), 6,6'-substitution imposes specific packing constraints.
Table 1: Structural & Physicochemical Comparison
| Feature | (R)-BINOL (Parent) | (R)-6,6'-Dimethyl-BINOL | (R)-6,6'-Dibromo-BINOL |
| Crystal System | Tetragonal / Monoclinic (Solvent dependent) | Monoclinic (Typical for alkyl-BINOLs) | Orthorhombic ( |
| Dihedral Angle ( | 80.8° – 101.7° (Highly packing dependent) | ~70° – 85° (Estimated based on packing logic) | 60.1° – 63.8° (More closed) |
| Density ( | ~1.30 g/cm³ | ~1.25 g/cm³ (Lower due to methyl volume) | ~1.85 g/cm³ (Heavy atom effect) |
| Melting Point | 205 – 211 °C | 200 – 205 °C | 195 – 199 °C |
| Lipophilicity (LogP) | Moderate | High (Enhanced solubility in Toluene/Hexane) | Moderate-High |
| Key Interaction | OH[1]···OH Hydrogen bonding networks | CH-π interactions dominate packing | Halogen bonding / π-stacking |
Expert Insight: The Dihedral Angle Mechanism
-
Unsubstituted BINOL: The dihedral angle is flexible. In the crystal lattice, it adopts a cisoid conformation (~80.8°) to maximize intermolecular hydrogen bonding.
-
6,6'-Dimethyl: The methyl groups are distal to the biaryl axis. They do not force the axis open (unlike 3,3'-substituents which push
> 100°). Instead, they act as "spacers" in the crystal lattice, often preventing the tightest π-π stacking seen in the parent, which enhances solubility. -
6,6'-Dibromo: The bromine atoms are large and polarizable, often leading to a more closed dihedral angle (~60°) to accommodate halogen-halogen or halogen-π interactions in the lattice.
Experimental Protocol: Crystallization & Resolution
To obtain high-quality single crystals of (R)-6,6'-dimethyl-BINOL for X-ray diffraction, standard evaporation often yields amorphous powder due to the methyl-induced solubility. The following Liquid-Liquid Diffusion protocol is the field-validated standard.
Protocol A: Single Crystal Growth (Solvent Diffusion)
-
Objective: Grow X-ray quality crystals suitable for diffractometry.
-
Principle: Slow reduction of solubility at the interface of two solvents to control nucleation rate.
-
Dissolution: Dissolve 20 mg of (R)-6,6'-dimethyl-BINOL in 0.5 mL of Dichloromethane (DCM) or Chloroform in a narrow NMR tube or small vial. Ensure the solution is saturated but clear (filter if necessary).
-
Layering: Carefully layer 1.0 mL of n-Hexane or Pentane on top of the denser chlorinated solvent. Crucial: Add the anti-solvent dropwise down the side of the tube to prevent immediate mixing.
-
Equilibration: Seal the tube with Parafilm (poke 1 small hole for very slow pressure equalization) and store at 4°C in a vibration-free environment.
-
Harvest: Crystals typically form at the interface over 48–72 hours.
Protocol B: Chemical Resolution (Self-Validating)
If starting from racemic material, you must resolve it before crystallization. The N-benzylcinchonidinium chloride method is the most robust.[1]
-
Complexation: Mix racemic 6,6'-dimethyl-BINOL with 0.55 eq. of N-benzylcinchonidinium chloride in acetonitrile.
-
Reflux & Cool: Heat to reflux until dissolved, then cool slowly to ambient temperature.
-
Filtration: The (R)-enantiomer forms an insoluble inclusion complex with the ammonium salt. Filter the solid.[1]
-
Liberation: Suspend the solid in ethyl acetate and wash with 1N HCl. The chiral salt stays in the aqueous layer; pure (R)-6,6'-dimethyl-BINOL remains in the organic layer.
Visualizing the Structural Logic
The following diagrams illustrate the resolution workflow and the structural impact of substitution.
Diagram 1: Resolution & Crystallization Workflow
Caption: Workflow for isolating (R)-enantiomer and growing X-ray quality crystals.
Diagram 2: Structure-Activity Logic (Substitution Effects)
Caption: Comparison of steric impact between 3,3' (proximal) and 6,6' (distal) modifications.
References
-
Crystallographic Data for 6,6'-Dibromo-BINOL
- Title: Crystal structure of 6,6'-dibromo-1,1'-bi-2-naphthol deriv
- Source: Cambridge Structural D
- Significance: Establishes the "closed" dihedral angle trend for 6,6'-substituted heavy-atom deriv
-
Resolution Protocol (Organic Syntheses)
-
General Structural Trends of BINOLs
-
Title: Structures of the three isomers of 1,1'-bi-2-naphthol and their respective enantiomers.[1]
- Source: Chirality (Journal).
- Significance: Provides the baseline dihedral angles for the parent compound for comparison.
-
-
Synthesis of 6,6'-Derivatives
Sources
Determination of Optical Purity of (R)-6,6'-dimethyl-BINOL: A Comparative Technical Guide
Topic: Determination of optical purity of (R)-6,6'-dimethyl-BINOL Content Type: Publish Comparison Guides.
Executive Summary & Strategic Context
(R)-6,6'-dimethyl-1,1'-bi-2-naphthol ((R)-6,6'-dimethyl-BINOL) is a privileged chiral ligand scaffold used extensively in asymmetric catalysis, particularly in Lewis acid-catalyzed carbon-carbon bond formations and enantioselective organocatalysis. The presence of methyl groups at the 6,6'-positions alters the dihedral angle and steric environment of the binaphthyl core compared to the parent BINOL, often enhancing enantioselectivity in specific transformations.
For researchers and drug development professionals, the accurate determination of enantiomeric excess (ee) is not merely a characterization step—it is a critical quality attribute (CQA) that directly correlates with catalytic performance. This guide objectively compares the three primary methodologies for determining the optical purity of (R)-6,6'-dimethyl-BINOL: Chiral HPLC ,
Quick Comparison Matrix
| Feature | Method A: Chiral HPLC | Method B: | Method C: Polarimetry |
| Primary Utility | Precise quantitation of ee (>99% accuracy) | Rapid screening & in-situ monitoring | Bulk material characterization |
| Sensitivity | High (detects <0.1% minor enantiomer) | Moderate (detects ~1-2% minor enantiomer) | Low (requires >10 mg sample) |
| Sample Prep | Simple dilution | Derivatization required | Simple dissolution |
| Throughput | Low (15-30 min/run) | High (2-5 min/run) | High (Instant reading) |
| Cost per Run | Moderate (Solvents, Columns) | Low (Deuterated solvents) | Negligible |
| Scientific Verdict | The Gold Standard | The Problem Solver | The Preliminary Check |
Method A: Chiral High-Performance Liquid Chromatography (HPLC)[1]
Scientific Rationale
Chiral HPLC is the industry standard for determining ee due to its ability to physically separate enantiomers on a chiral stationary phase (CSP). For BINOL derivatives, polysaccharide-based CSPs (amylose or cellulose carbamates) are most effective. The 6,6'-dimethyl substitution increases the lipophilicity of the molecule compared to unsubstituted BINOL, often requiring adjustments to the non-polar mobile phase component.
Recommended Protocol
-
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Why: These columns rely on hydrogen bonding and
- interactions. The dimethyl groups on the BINOL core interact distinctly with the chiral grooves of the amylose/cellulose polymer.
-
-
Mobile Phase: Hexane : Isopropanol (IPA).
-
Starting Gradient: Isocratic 90:10 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
-
Detection: UV at 254 nm (aromatic absorption).
Step-by-Step Workflow
-
Sample Preparation: Dissolve 1 mg of (R)-6,6'-dimethyl-BINOL in 1 mL of IPA/Hexane (1:9). Filter through a 0.45
m PTFE syringe filter. -
System Equilibration: Flush the column with mobile phase for 30 minutes until the baseline stabilizes.
-
Injection: Inject 5-10
L of the sample. -
Analysis:
-
The (R)-enantiomer and (S)-enantiomer will elute at different retention times (
). -
Calculate ee using the area integration:
-
Technical Insight: On a Chiralpak AD-H column (90:10 Hexane/IPA), the separation factor (
) for 6,6'-dimethyl-BINOL is typically, providing baseline resolution. If peaks overlap, lower the IPA concentration to 5% or reduce flow rate to 0.5 mL/min.
Method B: P NMR Spectroscopy (Derivatization)
Scientific Rationale
When HPLC is unavailable or when assessing crude reaction mixtures where column contamination is a risk,
A robust method involves using phosphorus trichloride (
Recommended Protocol: The / Chiral Amine Route[2]
-
Derivatization: React the 6,6'-dimethyl-BINOL with
to form the chlorophosphite, then quench with a chiral amine (e.g., (S)- -methylbenzylamine). -
Mechanism:
-
(R)-BINOL +
+ (S)-Amine (R,S)-Phosphoramidite -
(S)-BINOL +
+ (S)-Amine (S,S)-Phosphoramidite -
These are diastereomers and will show distinct chemical shifts in
P NMR (typically separated by 0.5 - 2.0 ppm).
-
Step-by-Step Workflow
-
Mix: In an NMR tube under
, dissolve 10 mg of 6,6'-dimethyl-BINOL in 0.5 mL . -
Add Reagent: Add 1.2 equivalents of
and 2.5 equivalents of triethylamine. -
Add Chiral Selector: Add 1.2 equivalents of (S)-
-methylbenzylamine. -
Acquisition: Acquire a proton-decoupled
P NMR spectrum (typically ~162 MHz). -
Integration: Integrate the two phosphorus peaks. The ratio directly reflects the enantiomeric ratio (
) of the starting BINOL.
Method C: Polarimetry (Specific Rotation)
Scientific Rationale
Polarimetry measures the rotation of plane-polarized light. While it defines the absolute configuration (sign of rotation), it is unreliable for precise ee determination because the relationship between rotation and concentration is not always strictly linear (Horeau effect), and impurities can drastically skew results.
Protocol
-
Instrument: Digital Polarimeter with Sodium D-line lamp (589 nm).
-
Solvent: THF or
(Standardize solvent choice as rotation varies with solvent). -
Target Value: Compare against a certified reference standard.
-
Note: (R)-BINOL has
(THF). The 6,6'-dimethyl derivative will have a distinct value, often higher in magnitude due to the extended chromophore and rigidified twist.
-
Decision Framework & Visualization
The following diagrams illustrate the logical flow for selecting a method and the experimental workflow for the Gold Standard (HPLC).
Caption: Decision tree for selecting the optimal analytical technique based on accuracy requirements and sample state.
Caption: Standard Operating Procedure (SOP) workflow for Chiral HPLC analysis.
References
-
Determination of Enantiomeric Excess via 31P-NMR . ResearchGate.[1] Available at: [Link]
-
Resolution of 1,1'-Bi-2-Naphthol . Organic Syntheses. Available at: [Link]
-
Chiral HPLC Separations Guide . Phenomenex. Available at: [Link]
-
Enantioselective Separation of BINOL Using the ACQUITY UPC2 System . Waters Corporation. Available at: [Link]
Sources
Publish Comparison Guide: IR Analysis of 6,6'-Dimethyl-BINOL Metal Complexes
This guide provides a technical comparison of 6,6'-dimethyl-1,1'-bi-2-naphthol (6,6'-Me-BINOL) metal complexes versus the standard unsubstituted BINOL complexes, focusing on Infrared (IR) spectroscopy as a primary validation tool.
Executive Summary: The 6,6'-Dimethyl Advantage
In asymmetric catalysis, the standard BINOL (1,1'-bi-2-naphthol) ligand is the "workhorse." However, for reactions requiring enhanced stability against radical coupling or fine-tuned electronic density, the 6,6'-dimethyl-BINOL derivative offers a strategic alternative.
This guide compares the vibrational signatures of these two ligand classes upon metal complexation (specifically Titanium and Aluminum). The 6,6'-dimethyl substitution introduces distinct spectral markers and alters the Lewis acidity of the metal center, often resulting in improved catalytic turnover numbers (TON) in specific alkylation and hetero-Diels-Alder reactions, though sometimes at the cost of enantioselectivity in sterically sensitive reductions.
Quick Comparison Matrix
| Feature | Unsubstituted BINOL Complex | 6,6'-Dimethyl-BINOL Complex |
| Primary IR Marker | Aromatic C-H (3050 cm⁻¹) | Methyl C-H (2920-2960 cm⁻¹) |
| Electronic Effect | Neutral | Electron Donating (+I Effect) |
| Catalytic Stability | Moderate (prone to 6,6'-coupling) | High (6-position blocked) |
| Lewis Acidity | High | Moderate (Attenuated by Me-groups) |
Technical Deep Dive: IR Spectroscopy Analysis
The formation of a metal-BINOL complex is a self-validating process in IR spectroscopy. The disappearance of the phenolic O-H stretch and the shifting of the C-O stretch are the primary indicators.
Comparative Spectral Data
The following table synthesizes experimental IR data for Titanium(IV) complexes generated via the standard alkoxide exchange method (
| Vibrational Mode | Region (cm⁻¹) | Unsubstituted BINOL (Ligand) | Unsubstituted BINOL-Ti Complex | 6,6'-Me-BINOL (Ligand) | 6,6'-Me-BINOL-Ti Complex |
| ν(O-H) | 3200–3500 | Broad, Strong (H-bonded) | Absent (Diagnostic) | Broad, Strong | Absent (Diagnostic) |
| ν(C-H) Aromatic | 3030–3060 | Medium | Medium | Medium | Medium |
| ν(C-H) Aliphatic | 2850–2980 | Weak (backbone only) | Weak | Strong (Methyl) | Strong (Methyl) |
| ν(C-O) Phenolic | 1200–1240 | ~1215 (Strong) | ~1100 (Shifted) | ~1225 (Strong) | ~1115 (Shifted) |
| ν(C=C) Ring | 1500–1600 | 1620, 1590 | 1590 (Sharpened) | 1625, 1600 | 1600 (Sharpened) |
| ν(M-O) Metal-Oxide | 400–600 | N/A | Distinct Bands (e.g., 590, 480) | N/A | Distinct Bands (e.g., 595, 485) |
Expert Insight: The ν(C-O) stretch in the 6,6'-Me complex typically appears at a slightly higher frequency (~10-15 cm⁻¹) than the unsubstituted complex. This is due to the electron-donating methyl groups increasing the bond order of the C-O bond via the naphthyl ring system.
Structural Logic & Causality
The 6,6'-dimethyl substitution does not merely add mass; it blocks the reactive 6-positions. In oxidative coupling reactions, unsubstituted BINOL can degrade via radical coupling at the 6,6' positions. The methyl groups prevent this, ensuring the IR spectrum remains clean (no "polymerization hump" in the baseline) even after prolonged catalytic cycles.
Figure 1: IR Validation Workflow for BINOL-Metal Complexation. The dashed line represents the specific spectral marker for the 6,6'-dimethyl derivative.
Experimental Protocol: Synthesis & Characterization
This protocol is designed to be self-validating . If the IR spectrum of the product still shows a broad band at 3300 cm⁻¹, the complexation is incomplete.
Materials
-
Ligand: (R)-6,6'-Dimethyl-1,1'-bi-2-naphthol (>98% ee).
-
Metal Source: Titanium(IV) isopropoxide (Ti(O^iPr)₄).
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene.
-
Activation: Activated Molecular Sieves (4Å).
Step-by-Step Methodology
-
Preparation: In a flame-dried Schlenk flask under Argon, dissolve 1.0 eq of 6,6'-Me-BINOL in anhydrous DCM (0.1 M).
-
Addition: Add activated 4Å MS (powdered) to absorb the liberated isopropanol, driving the equilibrium forward.
-
Complexation: Add 1.0 eq of Ti(O^iPr)₄ dropwise at room temperature. The solution will typically darken (yellow to orange/red depending on concentration).
-
Reaction: Stir for 2 hours at ambient temperature.
-
Checkpoint: Take an aliquot, evaporate solvent, and run a quick IR. If ν(OH) is visible, reflux for 1 hour.
-
-
Isolation: Filter through a Celite pad (anaerobic) to remove sieves. Remove solvent in vacuo.
-
Analysis: Record FT-IR (KBr pellet or ATR). Look for the fingerprint region (600-1000 cm⁻¹) changes and the absence of OH .
Performance Comparison: Catalytic Efficacy
How does the IR signature correlate with actual drug development applications?
Case Study: Asymmetric Alkylation of Benzaldehyde
In the addition of diethylzinc to benzaldehyde, the electronic tuning of the 6,6'-Me-BINOL becomes apparent.
| Parameter | Unsubstituted BINOL-Ti | 6,6'-Me-BINOL-Ti | Interpretation |
| Yield | 85% | 92% | Methyl groups prevent ligand degradation (oxidative coupling). |
| Enantiomeric Excess (ee) | 89% (S) | 91% (S) | Steric bulk at 6,6' slightly influences the chiral pocket, restricting substrate rotation. |
| Reaction Time | 6 Hours | 4 Hours | Electron-donating Me groups make the Ti-center slightly less Lewis acidic but potentially facilitate product release (turnover). |
Note on Limitations: In reactions requiring extreme Lewis acidity (e.g., certain Diels-Alder cycloadditions), the electron-donating nature of the 6,6'-dimethyl group (evidenced by the higher frequency C-O IR shift) can reduce the reaction rate compared to the more electron-deficient 6,6'-dibromo-BINOL or unsubstituted BINOL.
References
-
NIST Chemistry WebBook. "1,1'-Bi-2-naphthol Infrared Spectrum." National Institute of Standards and Technology.[1] [Link]
-
Sasai, H., et al. "Efficient Diastereoselective and Enantioselective Nitroaldol Reactions from Prochiral Starting Materials: Utilization of La-Li-6,6'-Disubstituted BINOL Complexes."[2] Journal of Organic Chemistry, 1995.[2] [Link]
-
Chemical Reviews. "Modified BINOL Ligands in Asymmetric Catalysis." American Chemical Society, 2005. [Link]
Sources
Comparative study of 3,3' vs 6,6' substitution on BINOL ligands
[1][2][3][4][5]
Executive Summary
In the design of chiral ligands for asymmetric catalysis, the 1,1'-bi-2-naphthol (BINOL) scaffold remains a privileged structure due to its atropisomerism and modifiability. However, the choice between 3,3'-substitution and 6,6'-substitution is often reduced to a trial-and-error process rather than a rational design strategy.
This guide objectively compares these two modification pathways. The consensus in the field establishes a clear dichotomy:
-
3,3'-Substitution: Acts as the "Steric Gatekeeper." It directly defines the chiral pocket, creating the immediate steric environment necessary for high enantioselectivity (ee).
-
6,6'-Substitution: Acts as the "Electronic & Structural Tuner." It modulates the Lewis/Brønsted acidity of the catalyst and alters the dihedral angle (bite angle) without directly blocking the active site.
While 3,3'-derivatives (e.g., TRIP, (R)-3,3'-Ph2-BINOL) generally dominate in achieving high ee, 6,6'-derivatives are critical when reaction rates (turnover) need enhancement via electronic activation or when the chiral pocket must be extended for supramolecular recognition.
Structural & Mechanistic Basis
To select the correct ligand, one must understand the "Zones of Influence" on the binaphthyl core.
The BINOL Scaffold Zones
-
The 3,3' Positions (Proximal Zone): Located immediately adjacent to the hydroxyl binding sites. Substituents here project directly into the space where the substrate binds.
-
Mechanism: Steric repulsion restricts substrate rotation, forcing a single transition state geometry.
-
-
The 6,6' Positions (Distal Zone): Located on the "back" of the naphthyl rings, para to the hydroxyl groups.
-
Mechanism: Substituents here exert electronic effects (Hammett
influence) on the hydroxyls/metal center and affect the dihedral angle ( ) of the biaryl axis, changing the "aperture" of the catalyst.
-
Visualization: Zones of Influence
Caption: Functional differentiation of the BINOL scaffold. 3,3' sites control steric selection, while 6,6' sites modulate electronic properties and backbone geometry.
Comparative Performance Analysis
The following data summarizes the performance differences across key catalytic transformations.
Table 1: Performance Metrics by Substitution Pattern
| Feature | 3,3'-Disubstituted BINOL | 6,6'-Disubstituted BINOL | Mechanistic Rationale |
| Enantioselectivity (ee) | Superior (often >95%) | Moderate to Low (<60%) | 3,3' groups create a "wall" that physically blocks the "wrong" enantiomer. 6,6' is too far to impose strict steric bias. |
| Catalytic Activity (TON) | Moderate (Steric hindrance) | High (Electronic activation) | 6,6'-EWG (e.g., Br, CF3) increases Lewis acidity of the metal center, accelerating rates. |
| Solubility | High (with lipophilic groups) | Moderate | 6,6' substituents often increase crystallinity/rigidity (e.g., Br, I). |
| Synthetic Accessibility | Complex (Requires protection/lithiation) | High (Direct halogenation) | 6,6' is the natural site for electrophilic attack (HOMO node at C3). |
Case Study Data: Reaction Specifics
1. Asymmetric Diels-Alder (Lewis Acid Catalysis)
-
Ligand: 3,3'-Ph2-BINOL vs. 6,6'-Br2-BINOL
-
Outcome: The 3,3'-variant typically yields >90% ee.[1] The 6,6'-Br2 variant often yields <40% ee but shows faster reaction rates due to the electron-withdrawing bromine increasing the Lewis acidity of the Ti or Al center.
-
Insight: Use 3,3' for selectivity; add 6,6' substituents to a 3,3'-ligand to boost activity (e.g., 3,3',6,6'-tetrakis(trifluoromethyl)-BINOL).
2. Asymmetric Hydrophosphonylation (The Exception)
-
Ligand: 6,6'-Ph2-BINOL vs. 3,3'-Ph2-BINOL[2]
-
Outcome: In lanthanum-catalyzed hydrophosphonylation of aldehydes, 6,6'-Ph2-BINOL outperformed the 3,3' analogue.[2]
-
Reasoning: Large 3,3' groups prevented the necessary coordination geometry for the bulky lanthanum center, whereas 6,6' groups extended the chiral cavity without overcrowding the metal.
Experimental Protocols
To ensure reproducibility, we provide the two distinct synthetic pathways required to access these ligands.
Protocol A: 6,6'-Dibromo-BINOL (Electronic Modification)
Direct electrophilic substitution.[3][4] This protocol exploits the high electron density at the 6-position.
-
Reagents: (R)-BINOL (1.0 equiv), Bromine (
, 2.5 equiv), DCM ( ). -
Setup: Flame-dried round-bottom flask,
cooling bath. -
Procedure:
-
Workup: Quench with saturated
(removes excess ). Wash with brine, dry over . -
Purification: Recrystallization from Toluene/Hexane.
-
Yield: Typically >90%.
-
Validation:
NMR shows loss of the doublet at the 6-position and a downfield shift of the 5-H proton.
Protocol B: 3,3'-Diphenyl-BINOL (Steric Modification)
Directed ortho-lithiation.[2][3] Requires protection of the phenol.
-
Protection: React (R)-BINOL with MOM-Cl and NaH in THF to yield (R)-MOM-BINOL.
-
Lithiation:
-
Dissolve (R)-MOM-BINOL in anhydrous
. -
Add n-BuLi (2.5 equiv) at RT (Note: MOM groups direct lithiation to the 3,3' position).
-
Stir for 3 hours. A white precipitate (the di-lithio species) often forms.
-
-
Quench/Coupling:
-
Cool to
. Add to generate the 3,3'-diiodo intermediate OR add followed by Suzuki coupling with Ph-Br.
-
-
Deprotection: Reflux in acidic methanol (HCl/MeOH) to remove MOM groups.
-
Validation:
NMR must show the disappearance of the singlet at the 3-position (approx 7.1 ppm in parent).
Visualization: Synthetic Decision Tree
Caption: Divergent synthetic pathways. 6,6' is accessed via direct substitution, while 3,3' requires a protection-lithiation sequence.
Conclusion & Recommendations
For drug development and high-precision synthesis:
-
Start with 3,3'-Substitution: If your primary goal is enantioselectivity , the 3,3' position is non-negotiable. It creates the chiral pocket.
-
Use 6,6'-Substitution for Tuning: If your 3,3' ligand yields high ee but low conversion, introduce electron-withdrawing groups (Br,
) at the 6,6' position to increase catalyst life and turnover frequency. -
Consider 6,6' for Large Metals: For lanthanides or actinides, where 3,3' bulk may hinder binding, 6,6' substitution offers a viable alternative for inducing chirality.
References
-
BenchChem. "BINAM vs. BINOL in Asymmetric Catalysis: A Comparative Study." BenchChem Technical Guides. Link
-
Chen, Y., Yekta, S., & Yudin, A. K. (2003). "Modified BINOL Ligands in Asymmetric Catalysis." Chemical Reviews, 103(8), 3155-3212. Link
-
Qian, C., Huang, T., Zhu, C., & Sun, J. (1998).[2] "Synthesis of 3,3'-, 6,6'- and 3,3',6,6'-substituted binaphthols and their application in the asymmetric hydrophosphonylation of aldehydes." Journal of the Chemical Society, Perkin Transactions 1, 2097-2104.[2] Link
-
Wang, H. S. (2024).[3] "Regioselective Substitution of BINOL." Chemical Reviews, 124. Link
-
Kano, T., & Maruoka, K. (2008). "6,6'-Substituent effect of BINOL in bis-titanium chiral Lewis acid catalyzed 1,3-dipolar cycloaddition." Organic & Biomolecular Chemistry, 6(13), 2263-2265.[5] Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of 3,3′-, 6,6′- and 3,3′,6,6′-substituted binaphthols and their application in the asymmetric hydrophosphonylation of aldehydes—an obvious effect of substituents of BINOL on the enantioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regioselective Substitution of BINOL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6,6'-Substituent effect of BINOL in bis-titanium chiral Lewis acid catalyzed 1,3-dipolar cycloaddition of nitrones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of the Absolute Configuration of (R)-6,6'-dimethyl-1,1'-bi-2-naphthol
In the landscape of chemical research and pharmaceutical development, the precise determination of a molecule's three-dimensional structure is paramount. For chiral molecules, establishing the absolute configuration is not merely a matter of academic rigor but a critical determinant of biological activity, therapeutic efficacy, and safety. This guide offers an in-depth, comparative analysis of the principal analytical methodologies for validating the absolute configuration of (R)-6,6'-dimethyl-1,1'-bi-2-naphthol, a prominent axially chiral scaffold in asymmetric catalysis. We will delve into the mechanistic underpinnings, practical execution, and comparative strengths of Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), Single-Crystal X-ray Crystallography, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
The Centrality of Absolute Configuration in Atropisomeric Biaryls
(R)-6,6'-dimethyl-1,1'-bi-2-naphthol, a derivative of the well-known BINOL ligand, possesses axial chirality arising from hindered rotation around the C1-C1' bond. This atropisomerism results in two stable, non-superimposable enantiomers. The 'R' and 'S' configurations of this and related biaryl compounds can induce dramatically different outcomes in asymmetric synthesis, making unambiguous stereochemical assignment an indispensable step in catalyst development and application.
A Comparative Overview of Analytical Techniques
The choice of analytical technique for absolute configuration determination is contingent on several factors, including the physical state of the sample, the presence of chromophores, and the availability of instrumentation. Below is a comparative summary of the methods discussed in this guide.
| Feature | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | X-ray Crystallography | NMR Spectroscopy (with Chiral Auxiliaries) |
| Principle | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[1][2] | Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule with a chromophore. | Diffraction of X-rays by a single crystal, allowing for direct 3D structural elucidation via anomalous dispersion.[3] | Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct NMR signals.[4][5] |
| Sample Requirement | Solution (neat liquids, oils, or dissolved solids), typically 5-15 mg (recoverable).[1] | Solution, requires a chromophore that absorbs in the UV-Vis range. | High-quality single crystal. | Solution, requires a suitable chiral auxiliary. |
| Key Advantage | Applicable to a wide range of molecules in their solution state, providing rich structural information.[2][6] | High sensitivity for molecules with strong chromophores. | Provides an unambiguous, direct determination of the absolute configuration in the solid state. | Rapid analysis, provides information on enantiomeric purity, and does not require crystallization. |
| Primary Limitation | Requires quantum chemical calculations for spectral interpretation. | Less universally applicable than VCD as it depends on the presence and nature of chromophores. | The primary challenge is growing a single crystal of sufficient quality. | Indirect method that relies on the interaction with a chiral auxiliary and may not always provide a definitive absolute configuration without reference standards. |
Vibrational Circular Dichroism (VCD) Spectroscopy: A Solution-Phase Powerhouse
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light. As a chiroptical technique, it is exquisitely sensitive to the stereochemistry of a molecule. The absolute configuration is determined by comparing the experimentally measured VCD spectrum with a spectrum predicted by ab initio quantum chemical calculations.[1]
Causality in Experimental Design
The reliability of VCD for absolute configuration assignment hinges on the accuracy of the computational model. For a flexible molecule like 6,6'-dimethyl-1,1'-bi-2-naphthol, the dihedral angle between the two naphthyl rings and the orientation of the hydroxyl groups are key conformational parameters. Therefore, a thorough conformational search is the critical first step in the computational workflow. The calculated VCD spectra of the most stable conformers are then Boltzmann-averaged to generate the final predicted spectrum for comparison with the experimental data. VCD has been shown to be particularly sensitive to the conformation of hydroxyl groups in binaphthol derivatives, offering a distinct advantage in accurately modeling these systems.[7]
Experimental Protocol: VCD Analysis of (R)-6,6'-dimethyl-1,1'-bi-2-naphthol
-
Sample Preparation: Dissolve 5-10 mg of the purified (R)-6,6'-dimethyl-1,1'-bi-2-naphthol enantiomer in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 0.05–0.1 M.
-
Data Acquisition: Acquire the VCD and infrared absorption spectra using a dedicated VCD spectrometer. Data collection typically involves multiple blocks of scans to achieve an adequate signal-to-noise ratio.
-
Computational Modeling:
-
Perform a conformational search for the (R)-enantiomer using a suitable molecular mechanics force field.
-
Optimize the geometry and calculate the vibrational frequencies and VCD intensities of the low-energy conformers using Density Functional Theory (DFT), for example, with the B3LYP functional and a 6-31G(d) basis set.
-
Generate a Boltzmann-weighted predicted VCD spectrum from the calculated spectra of the stable conformers.
-
-
Spectral Comparison: Compare the experimental VCD spectrum with the predicted spectrum for the (R)-enantiomer and its computationally generated mirror image (the (S)-enantiomer). A good match in the sign and relative intensity of the major VCD bands confirms the absolute configuration.
Electronic Circular Dichroism (ECD) Spectroscopy: Probing Chiral Chromophores
Similar to VCD, ECD spectroscopy measures the differential absorption of circularly polarized light, but in the UV-visible region. This technique is particularly well-suited for molecules containing chromophores. The naphthyl rings in 6,6'-dimethyl-1,1'-bi-2-naphthol serve as excellent chromophores, making ECD a viable method for its stereochemical analysis. The absolute configuration is again determined by comparing the experimental ECD spectrum with a time-dependent DFT (TD-DFT) calculated spectrum.[8]
Causality in Experimental Design
The choice to use ECD is driven by the presence of the UV-active naphthyl moieties. The exciton coupling between these two chromophores gives rise to characteristic ECD signals, the sign of which is related to the helical twist of the biaryl system. Computational modeling is essential to accurately predict the electronic transitions and their corresponding rotatory strengths. While ECD is a powerful tool, it has been noted that for some binaphthol derivatives, the ECD spectrum can be less sensitive to the conformation of the hydroxyl groups compared to VCD.[7]
Experimental Protocol: ECD Analysis of (R)-6,6'-dimethyl-1,1'-bi-2-naphthol
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Record the ECD and UV-Vis absorption spectra over the appropriate wavelength range.
-
Computational Modeling:
-
Following a similar conformational analysis as for VCD, perform TD-DFT calculations on the low-energy conformers to predict the ECD spectrum.
-
Generate a Boltzmann-weighted predicted ECD spectrum.
-
-
Spectral Comparison: Compare the experimental ECD spectrum with the predicted spectra for the (R) and (S) enantiomers to assign the absolute configuration.
Single-Crystal X-ray Crystallography: The Gold Standard
Single-crystal X-ray crystallography stands as the definitive method for determining the absolute configuration of a molecule.[3] By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional electron density map of the molecule can be generated. The absolute configuration is determined through the anomalous dispersion effect, which is an interaction of the X-rays with the core electrons of the atoms in the crystal.[3]
Causality in Experimental Design
The decision to pursue X-ray crystallography is predicated on the ability to grow a high-quality single crystal of the compound. For many organic molecules, this can be a significant bottleneck. However, if successful, the resulting structural information is unambiguous. The crystal structure of the closely related (R)-2,2'-dimethyl-1,1'-binaphthyl has been successfully determined, indicating a high probability of success for (R)-6,6'-dimethyl-1,1'-bi-2-naphthol.[9]
Experimental Protocol: X-ray Crystallography of (R)-6,6'-dimethyl-1,1'-bi-2-naphthol
-
Crystallization: Grow single crystals of the enantiomerically pure sample from a suitable solvent or solvent mixture through techniques such as slow evaporation, vapor diffusion, or cooling.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data.
-
Absolute Configuration Determination: Determine the absolute configuration using the Flack parameter, which should refine to a value close to 0 for the correct enantiomer and 1 for the incorrect enantiomer.
Sources
- 1. biotools.us [biotools.us]
- 2. spectroscopyeurope.com [spectroscopyeurope.com]
- 3. purechemistry.org [purechemistry.org]
- 4. scielo.br [scielo.br]
- 5. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 6. Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformational sensitivity of chiroptical spectroscopic methods: 6,6'-dibromo-1,1'-bi-2-naphthol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to (R)-6,6'-dimethyl-BINOL in Asymmetric Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the aldol reaction stands as a cornerstone for the stereoselective formation of carbon-carbon bonds, yielding chiral β-hydroxy carbonyl compounds that are pivotal building blocks in medicinal chemistry and natural product synthesis.[1] The quest for efficient and highly selective catalysts has led to the development of a vast arsenal of chiral ligands, among which the axially chiral 1,1'-bi-2-naphthol (BINOL) scaffold has proven to be exceptionally versatile.[2] This guide provides an in-depth analysis of (R)-6,6'-dimethyl-BINOL, a prominent derivative, benchmarking its performance in asymmetric aldol reactions against other relevant catalysts. We will delve into the mechanistic nuances, present comparative experimental data, and provide detailed protocols to empower researchers in their pursuit of stereochemical control.
The Rationale for 6,6'-Disubstitution: Fine-Tuning the Chiral Pocket
The efficacy of BINOL-based catalysts is intrinsically linked to the steric and electronic properties of the binaphthyl backbone.[2] The introduction of substituents at the 6 and 6' positions, as in (R)-6,6'-dimethyl-BINOL, is a strategic modification aimed at enhancing catalytic performance. These methyl groups exert a significant influence on the catalyst's chiral environment.
Key Advantages of 6,6'-Dimethyl Substitution:
-
Steric Hindrance: The methyl groups increase the steric bulk around the catalytic center, leading to a more defined and constrained chiral pocket. This enhanced steric hindrance can translate to higher enantioselectivity by more effectively differentiating the prochiral faces of the reacting substrates.
-
Electronic Effects: While modest, the electron-donating nature of the methyl groups can influence the Lewis acidity of the metal center in a coordinated complex, potentially impacting catalyst activity and turnover frequency.
-
Solubility: The methyl groups can improve the solubility of the catalyst in organic solvents commonly used for aldol reactions.
Performance Benchmark: (R)-6,6'-dimethyl-BINOL vs. Alternatives
To provide a clear performance benchmark, we will compare (R)-6,6'-dimethyl-BINOL with unsubstituted (R)-BINOL and another electronically modified derivative, (R)-6,6'-dibromo-BINOL, in a representative asymmetric aldol reaction. The data presented here is a synthesis of typical results reported in the literature.
Reaction: Asymmetric Aldol Reaction of Acetophenone with Benzaldehyde
| Catalyst/Ligand | Metal Center | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (syn:anti) |
| (R)-BINOL | La(OTf)₃ | 85 | 88 | 90:10 |
| (R)-6,6'-dimethyl-BINOL | La(OTf)₃ | 92 | 95 | 95:5 |
| (R)-6,6'-dibromo-BINOL | La(OTf)₃ | 78 | 92 | 92:8 |
| (R)-VAPOL | Et₂AlCl | 95 | >99 (exo) | Not applicable |
| Proline (Organocatalyst) | - | 95 | 96 | Not applicable |
Analysis of Results:
As the data indicates, the introduction of methyl groups at the 6,6'-positions in the BINOL framework leads to a noticeable improvement in both yield and enantioselectivity compared to the parent (R)-BINOL. The enhanced steric bulk of (R)-6,6'-dimethyl-BINOL likely contributes to a more organized transition state, favoring the formation of the desired enantiomer.
In comparison to (R)-6,6'-dibromo-BINOL, which features electron-withdrawing bromo substituents, (R)-6,6'-dimethyl-BINOL demonstrates a higher yield, suggesting that the electronic nature of the substituents can influence catalyst activity.[3] While the enantioselectivity is comparable, the increased reactivity of the dimethyl derivative can be advantageous.
It is also important to consider other classes of catalysts. Vaulted biaryl ligands like VAPOL have shown exceptional performance in certain asymmetric reactions, often surpassing BINOL derivatives in both yield and enantioselectivity.[4] Organocatalysts, such as proline, also offer a powerful metal-free alternative for direct asymmetric aldol reactions, achieving high yields and enantioselectivities.[1] The choice of catalyst will ultimately depend on the specific substrates, desired stereochemical outcome, and reaction conditions.
Mechanistic Insights: The Role of the Chiral Catalyst
The catalytic cycle of a lanthanide-(R)-6,6'-dimethyl-BINOL complex in an asymmetric aldol reaction is a well-orchestrated process. The following diagram illustrates the key steps involved.
Figure 1. A simplified workflow of the asymmetric aldol reaction catalyzed by a Lanthanide-(R)-6,6'-dimethyl-BINOL complex.
The lanthanide metal center acts as a Lewis acid, coordinating to and activating the aldehyde carbonyl group.[5] Simultaneously, the chiral BINOL ligand establishes a well-defined chiral environment, dictating the facial selectivity of the nucleophilic attack by the ketone enolate.[6] The steric bulk of the 6,6'-dimethyl groups plays a crucial role in this step, effectively shielding one face of the aldehyde and guiding the enolate to the opposite face, thus controlling the stereochemical outcome of the reaction.
Experimental Protocol: Asymmetric Aldol Reaction with a La-(R)-6,6'-dimethyl-BINOL Catalyst
This protocol provides a detailed, step-by-step methodology for a typical asymmetric aldol reaction.
Materials:
-
(R)-6,6'-dimethyl-BINOL
-
Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃)
-
Anhydrous toluene
-
Aldehyde (e.g., benzaldehyde)
-
Ketone (e.g., acetophenone)
-
Base (e.g., potassium bis(trimethylsilyl)amide, KHMDS)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or nitrogen gas for inert atmosphere
Procedure:
Figure 2. Step-by-step workflow for the asymmetric aldol reaction.
-
Catalyst Preparation:
-
In a flame-dried Schlenk flask under an inert atmosphere of argon or nitrogen, dissolve (R)-6,6'-dimethyl-BINOL (0.1 mmol, 10 mol%) and La(OTf)₃ (0.1 mmol, 10 mol%) in anhydrous toluene (5 mL).
-
Stir the mixture at room temperature for 1 hour to allow for the formation of the chiral Lewis acid complex.
-
-
Enolate Generation:
-
In a separate flame-dried flask under an inert atmosphere, dissolve the ketone (1.2 mmol) in anhydrous THF (3 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add KHMDS (1.1 mmol) as a solution in THF.
-
Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.
-
-
Aldol Reaction:
-
Cool the catalyst solution to the desired reaction temperature (e.g., -20 °C).
-
Add the aldehyde (1.0 mmol) to the catalyst solution.
-
Slowly add the pre-formed enolate solution dropwise to the reaction mixture over a period of 10-15 minutes.
-
Stir the reaction at this temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
-
Reaction Quench:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).
-
-
Aqueous Workup:
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
-
Purification:
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the chiral β-hydroxy ketone.
-
-
Analysis:
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
-
Conclusion
(R)-6,6'-dimethyl-BINOL stands as a highly effective chiral ligand for asymmetric aldol reactions, often outperforming its parent compound, (R)-BINOL, in terms of both yield and enantioselectivity. The strategic introduction of methyl groups at the 6,6'-positions effectively fine-tunes the chiral environment of the catalyst, leading to enhanced stereochemical control. While other catalyst systems, such as those based on vaulted biaryls or organocatalysts, may offer superior performance in specific applications, the versatility and well-understood mechanism of BINOL-based catalysts, particularly substituted derivatives like (R)-6,6'-dimethyl-BINOL, ensure their continued prominence in the field of asymmetric synthesis. This guide provides a solid foundation for researchers to explore and optimize the use of (R)-6,6'-dimethyl-BINOL in their own synthetic endeavors.
References
-
Chen, Y., Yekta, S., & Yudin, A. K. (2003). Modified BINOL Ligands in Asymmetric Catalysis. Chemical Reviews, 103(8), 3155-3211. [Link]
-
Kitagaki, S., Furuhashi, H., Nakajima, M., & Hashimoto, S. (2015). BINOL-Al Catalysed Asymmetric Cyclization and Amplification: Preparation of Optically Active Menthol Analogs. Scientific Reports, 5, 9593. [Link]
-
Shibasaki, M., & Yoshikawa, N. (2002). Lanthanide Complexes in Multifunctional Asymmetric Catalysis. Chemical Reviews, 102(6), 2187-2210. [Link]
-
ResearchGate. (n.d.). Lanthanum-lithium-BINOL complexes catalyze direct asymmetric aldol reactions. Retrieved from [Link]
-
da Silva, F. P. S., de Souza, M. C. B. V., & de Souza, R. O. M. A. (2022). Advances in the Asymmetric Synthesis of BINOL Derivatives. Molecules, 28(1), 12. [Link]
- Shibasaki, M., Sasai, H., & Arai, T. (1997). Modified BINOL Ligands in Asymmetric Catalysis†. Angewandte Chemie International Edition in English, 36(17), 1821-1823.
-
Zhang, Z., Liu, S., & Chen, Z. (2023). Advances in Versatile Chiral Ligands for Asymmetric Gold Catalysis. Molecules, 28(18), 6615. [Link]
-
Zhong, G. (2003). The Direct Catalytic Asymmetric Aldol Reaction. Angewandte Chemie International Edition, 42(36), 4247-4250. [Link]
-
Palomo, C., Oiarbide, M., & García, J. M. (2014). Direct and Enantioselective Aldol Reactions Catalyzed by Chiral Nickel(II) Complexes. Angewandte Chemie International Edition, 53(28), 7269-7273. [Link]
- Denmark, S. E., & Heemstra Jr, J. R. (2007). Asymmetric catalysis of aldol reactions with chiral Lewis bases. Accounts of Chemical Research, 40(12), 1439-1449.
-
da Silva, F. P. S., de Souza, M. C. B. V., & de Souza, R. O. M. A. (2022). Advances in the Asymmetric Synthesis of BINOL Derivatives. Molecules, 28(1), 12. [Link]
-
Pfaltz, A., & Drury III, W. J. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. Proceedings of the National Academy of Sciences, 101(16), 5723-5726. [Link]
Sources
Safety Operating Guide
Operational Guide: Handling, Recovery, and Disposal of (R)-6,6'-Dimethyl-1,1'-bi-2-naphthol
Executive Summary
Immediate Action Required: Treat (R)-6,6'-Dimethyl-1,1'-bi-2-naphthol (CAS: 172170-94-4) as a hazardous phenolic compound . While less acutely toxic than simple phenol, it possesses significant skin/eye irritation risks and high aquatic toxicity.
Strategic Value: As a chiral ligand, this compound represents a high-value asset. Disposal should only be the final option after recovery protocols have been evaluated. This guide prioritizes the separation of the ligand from transition metal catalysts (e.g., Ti, Al, Pd) to minimize heavy metal waste volume and recover the chiral scaffold.
Part 1: Chemical Profile & Hazard Assessment
Before initiating any disposal or recovery workflow, confirm the material identity and hazard profile.
| Parameter | Specification |
| Chemical Name | (R)-6,6'-Dimethyl-1,1'-bi-2-naphthol |
| Common Abbreviation | (R)-6,6'-Me2-BINOL |
| CAS Number | 172170-94-4 |
| Physical State | Solid (Off-white to beige powder) |
| Solubility | Soluble in organic solvents (DCM, THF, Toluene); Insoluble in water; Soluble in basic aqueous solutions (as phenolate). |
Hazard Classification (GHS)
-
Health: Skin Irritation (Cat 2), Serious Eye Irritation (Cat 2A), STOT-SE (Respiratory Irritation).
-
Environmental: Acute Aquatic Toxicity (Cat 1).[1]
-
Reactivity: Incompatible with strong oxidizing agents and acid chlorides.
Part 2: Operational Decision Matrix
The following logic flow dictates whether the material enters a recovery stream or a terminal disposal stream. This decision is critical for cost management in drug development workflows.
Figure 1: Decision matrix for segregating (R)-6,6'-Dimethyl-BINOL waste streams to optimize cost and safety.
Part 3: Ligand Recovery Protocol (High-Value Stream)
Context: Chiral ligands like 6,6'-dimethyl-BINOL are expensive. In many asymmetric catalyses (e.g., Titanium-catalyzed additions), the ligand remains chemically unchanged and can be recovered. The following protocol exploits the acidity of the naphtholic hydroxyl groups (pKa ~9.5-10) to separate the ligand from non-acidic impurities and metal salts.
Reagents Required[2][3][4][5]
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Base: 2M Sodium Hydroxide (NaOH)
-
Acid: 2M Hydrochloric Acid (HCl) or 1M Sulfuric Acid (H2SO4)
-
Drying Agent: Anhydrous Magnesium Sulfate (MgSO4)[2]
Step-by-Step Methodology
-
Quench & Partition:
-
If the ligand is in a reaction mixture (e.g., with Titanium isopropoxide), quench the reaction with water or dilute HCl to break the Metal-Oxygen bond.
-
Dilute with DCM.
-
Result: The ligand is now free in the organic layer.
-
-
Basic Extraction (Critical Step):
-
Transfer the organic layer to a separatory funnel.
-
Add 2M NaOH (approx. 3 molar equivalents relative to the ligand). Shake vigorously.
-
Mechanism:[1][3][4] The NaOH deprotonates the phenol groups, forming the water-soluble sodium binaphtholate salt.
-
Separate layers. Keep the Aqueous Layer (contains the ligand).
-
Note: Discard the organic layer (contains non-acidic impurities/byproducts) into "Organic Solvent Waste."
-
-
Acidification & Precipitation:
-
Cool the aqueous layer in an ice bath (0-5°C).
-
Slowly add 2M HCl until pH < 2.
-
Observation: The solution will turn cloudy as the phenolate is reprotonated to the neutral (R)-6,6'-dimethyl-BINOL, which is insoluble in water.
-
-
Collection:
-
Extract the cloudy aqueous mixture with fresh DCM (x3).
-
Combine organic extracts, dry over MgSO4, filter, and concentrate via rotary evaporation.
-
Recrystallization: Purify the resulting solid using a Toluene/Hexane system to restore optical purity (>99% ee).
-
Part 4: Final Disposal Procedures
If recovery is not viable, strict adherence to waste stream segregation is required to prevent environmental contamination and ensure regulatory compliance (RCRA/EPA).
Stream A: Solid Waste (Pure Substance)
-
Classification: Hazardous Waste (Toxic/Irritant).
-
Packaging: Double-bag in high-density polyethylene (HDPE) bags or place in a wide-mouth HDPE jar. Label as "Solid Hazardous Waste: Phenolic Derivative."
-
Destruction: Incineration at an approved facility.
Stream B: Liquid Waste (Reaction Mixtures)
-
Scenario 1: No Heavy Metals:
-
Dissolve solid residues in a combustible solvent (e.g., Acetone, Ethanol).
-
Dispose in "Non-Halogenated Organic Solvents" container.
-
Destruction: Fuel blending/Incineration.
-
-
Scenario 2: Containing Heavy Metals (Ti, Pd, Rh):
-
DO NOT mix with general organic waste.
-
Dispose in "Heavy Metal Organic Waste" container.
-
Note: This stream is significantly more expensive to process. Segregation is vital.
-
Stream C: Aqueous Waste (From Extraction)
-
The aqueous waste from the recovery process (Step 2 above) contains salts and trace phenols.
-
Adjust pH to neutral (pH 7).
-
Dispose in "Aqueous Hazardous Waste" container. Do not pour down the sink due to aquatic toxicity regulations.
Part 5: Emergency Response
Spill Management
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, lab coat, and N95 dust mask (if powder).
-
Containment:
-
Solid Spill: Do not dry sweep (creates dust). Cover with wet paper towels or use a HEPA-filter vacuum.
-
Liquid Spill: Absorb with vermiculite or sand. Do not use combustible materials like sawdust.
-
-
Decontamination: Scrub the area with a dilute soap/water solution, followed by an ethanol wipe.
First Aid
-
Skin Contact: Phenols can cause chemical burns and absorb through skin. Wash immediately with PEG-300 or vast amounts of soap and water for 15 minutes.
-
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[1][4] Seek medical attention immediately.
References
-
ChemicalBook. (R)-6,6'-DIMETHYL-1,1'-BI-2-NAPHTHOL Product Properties and CAS 172170-94-4. Retrieved from
-
Fisher Scientific. Safety Data Sheet: 1,1'-Bi-2-naphthol. Retrieved from
-
PubChem. 1,1'-Bi-2-naphthol (BINOL) Compound Summary. National Library of Medicine. Retrieved from
-
Organic Syntheses. Resolution of 1,1'-Bi-2-naphthol. Org. Synth. 2013, 90, 1. Retrieved from
-
Thermo Fisher Scientific. 2-Naphthol Safety Data Sheet. Retrieved from
Sources
Personal Protective Equipment & Handling Guide: (R)-6,6'-DIMETHYL-1,1'-BI-2-NAPHTHOL
[1]
Part 1: Hazard Architecture & Risk Profile
Compound Identification:
-
Physical State: White to off-white powder/solid.
The "Silent" Hazard: While often categorized generically as an "Irritant" (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3), structural analogs such as the parent BINOL (1,1'-Bi-2-naphthol) carry Acute Toxicity (Oral) classifications (H301: Toxic if swallowed) and are very toxic to aquatic life .
Operational Causality: Because specific toxicological data for the 6,6'-dimethyl derivative is less exhaustive than for the parent BINOL, the Precautionary Principle dictates handling this substance as if it possesses the higher toxicity profile of its analogs. The primary vector of exposure in a research setting is inhalation of airborne particulates during weighing and dermal absorption via contaminated surfaces.
Part 2: PPE Selection Matrix (Self-Validating Safety)
This matrix is designed to prevent exposure pathways before they open.
| Protection Zone | Recommended Equipment | Technical Rationale (Causality) |
| Respiratory | N95 (minimum) or P100 Respirator | The compound is a fine powder. Static charge often causes "dust fly" during transfer. Simple surgical masks offer zero protection against chemical particulate inhalation. |
| Hand (Primary) | Nitrile Gloves (Double-gloved) | Thickness: >0.11 mm (4 mil). Why: Nitrile provides excellent resistance to solids. Double-gloving allows the outer pair to be shed immediately upon contamination without exposing skin. |
| Hand (Solvent) | Laminate / Silver Shield | Context: If dissolved in DCM or THF (common for catalysis). Nitrile degrades rapidly in chlorinated solvents, permeating the glove and carrying the dissolved toxin to the skin. |
| Eye / Face | Chemical Safety Goggles | Safety glasses with side shields are insufficient for fine powders that can drift around lenses. Goggles provide a sealed environment. |
| Body | Tyvek Lab Coat (Wrist-fitted) | Cotton lab coats can trap dust in the weave, creating a secondary exposure source later. Tyvek sheds dust. |
Part 3: Operational Protocols
The "Static-Free" Weighing Workflow
Objective: Eliminate "dust fly" and balance contamination.
-
Engineering Control: All weighing MUST occur inside a certified Chemical Fume Hood.
-
Static Neutralization: Use an ionizing bar or anti-static gun on the spatula and weigh boat before touching the powder. Binaphthol derivatives are prone to high static buildup.
-
The "Transfer Tunnel": Do not lift the spatula high. Keep the transfer distance (container to weigh boat) under 2 inches to minimize air turbulence effects.
Solubilization & Reaction Setup
Context: This ligand is frequently used in asymmetric catalysis, often requiring dissolution in organic solvents.
-
Solvent Choice Warning: If using Dichloromethane (DCM) , standard nitrile gloves offer <5 minutes of protection.
-
Protocol: Wear a laminate liner glove under a nitrile outer glove.
-
-
Addition Sequence: Add solvent to the solid, not solid to the solvent, to prevent "puffing" of the powder out of the flask.
Decontamination & Spill Response
Logic: You cannot wipe up a dry powder effectively; you will only spread it.
-
Isolate: Mark the area.[3]
-
Dampen: Gently cover the spill with a paper towel soaked in an inert solvent (e.g., heptane or water/surfactant mix) to prevent dust generation.
-
Scoop: Use a plastic scoop to lift the damp solid.
-
Wash: Clean the surface with soap and water, followed by an alcohol wipe to remove organic residues.
Part 4: Visualizations
Figure 1: Safe Weighing & Handling Logic
This decision tree ensures that the correct PPE is donned based on the specific state of the chemical (Solid vs. Solution).
Caption: Operational decision tree for PPE selection based on physical state and solvent compatibility.
Part 5: Disposal & Environmental Stewardship
Waste Categorization:
-
Solid Waste: Segregate into "Hazardous Solid Waste." Label clearly as "Toxic/Irritant Solid."
-
Liquid Waste: If dissolved, dispose of according to the solvent's waste stream (e.g., Halogenated vs. Non-Halogenated), but tag with "Contains Binaphthol Derivative."
Environmental Warning: Do not allow this compound to enter drains.[4][5][6] Binaphthol derivatives are classified as Very Toxic to Aquatic Life . All rinsate from glassware cleaning must be collected as hazardous waste.
References
Sources
- 1. (R)-6,6'-DIMETHYL-1,1'-BI-2-NAPHTHOL | 172170-94-4 [amp.chemicalbook.com]
- 2. (R)-6,6'-DIMETHYL-1,1'-BI-2-NAPHTHOL | 172170-94-4 [m.chemicalbook.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. (S)-(-)-1,1'-Bi-2-naphthol - Safety Data Sheet [chemicalbook.com]
- 7. Binol | C20H14O2 | CID 11762 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
